4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine
Description
The exact mass of the compound 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3S/c1-9(2)6-8-5(3-7)4-10-6/h4H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXPXNBQZCSGME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=CS1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1023818-77-0 | |
| Record name | 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine synthesis pathway
Executive Summary
This guide details the synthesis of 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine , a versatile heterocyclic scaffold often utilized in medicinal chemistry as a pharmacophore for H2-receptor antagonists, kinase inhibitors, and peptidomimetics.[1]
The selected pathway prioritizes scalability and intermediate stability .[1] We utilize a modified Hantzsch Thiazole Synthesis to construct the core, followed by a Delépine Reaction to install the primary amine. This route avoids the over-alkylation issues common with direct ammonolysis and bypasses the need for expensive, pre-protected amino-ketone precursors.
Part 1: Retrosynthetic Analysis & Strategy
The target molecule features a 1,3-thiazole core substituted at the C2 position with a dimethylamino group and at the C4 position with an aminomethyl group.
Strategic Disconnection:
-
C4-Aminomethyl Bond: The primary amine is best installed via a "masked" nitrogen equivalent to prevent polymerization.[1] The chloromethyl group is the ideal precursor.
-
Thiazole Ring Construction: The C2-dimethylamino group dictates the use of 1,1-dimethylthiourea .[1] The C4-chloromethyl moiety implies the use of 1,3-dichloroacetone as the electrophilic partner.[1]
The Pathway:
-
Step 1 (Cyclization): Condensation of 1,1-dimethylthiourea with 1,3-dichloroacetone yields the 4-(chloromethyl) intermediate.[1]
-
Step 2 (Amination): Nucleophilic substitution with Hexamethylenetetramine (HMTA) followed by acid hydrolysis (Delépine Reaction) liberates the primary amine.
Caption: Retrosynthetic disconnection showing the logic of using the Delépine reaction to preserve the primary amine fidelity.
Part 2: Detailed Experimental Protocols
Step 1: Hantzsch Cyclization
Objective: Synthesis of 4-(chloromethyl)-N,N-dimethyl-1,3-thiazol-2-amine hydrochloride.[1]
Mechanism: The sulfur atom of the thiourea attacks the
| Reagent | MW ( g/mol ) | Equiv.[2] | Role |
| 1,1-Dimethylthiourea | 104.17 | 1.0 | Nucleophile |
| 1,3-Dichloroacetone | 126.97 | 1.05 | Electrophile |
| Acetone | Solvent | - | Reaction Medium |
Protocol:
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and an addition funnel. Purge with nitrogen.[1]
-
Dissolution: Dissolve 1,1-dimethylthiourea (10.4 g, 100 mmol) in Acetone (150 mL).
-
Addition: Dissolve 1,3-dichloroacetone (13.3 g, 105 mmol) in Acetone (50 mL). Add this solution dropwise to the flask at room temperature over 30 minutes.
-
Critical Note: 1,3-Dichloroacetone is a severe lachrymator.[1] Handle exclusively in a fume hood.
-
-
Reaction: The reaction is exothermic.[1][3] A white precipitate (the hydrochloride salt) will begin to form within 1 hour. Stir at room temperature for 12 hours.
-
Workup: Cool the suspension to 0–5°C for 1 hour. Filter the white solid under vacuum.
-
Purification: Wash the filter cake with cold acetone (2 x 30 mL) to remove unreacted dichloroacetone. Dry under vacuum.[1][4]
-
Yield: Expected yield is 75–85% (approx. 16–18 g).
-
Characterization: The product is the HCl salt. Free basing at this stage is not recommended due to the instability of the free chloromethyl amine (risk of self-alkylation).[1]
-
Step 2: Delépine Amination
Objective: Conversion of the chloromethyl group to a primary aminomethyl group.[1]
Mechanism: The chloromethyl thiazole reacts with HMTA to form a stable quaternary hexaminium salt.[1] Acid hydrolysis cleaves the formaldehyde cage, releasing the primary amine.
| Reagent | MW ( g/mol ) | Equiv.[2][4] | Role |
| Step 1 Intermediate | 213.13 (HCl salt) | 1.0 | Substrate |
| Hexamethylenetetramine | 140.19 | 1.1 | Aminating Agent |
| Chloroform | Solvent | - | Solvent (Step A) |
| Ethanol / Conc.[1] HCl | Solvent | - | Hydrolysis (Step B)[1] |
Protocol:
-
Quaternization:
-
Suspend the chloromethyl intermediate (10.6 g, 50 mmol) in Chloroform (100 mL).
-
Add Hexamethylenetetramine (7.7 g, 55 mmol) in one portion.
-
Reflux the mixture for 4 hours. The suspension will thicken as the quaternary salt ("Sommelet salt") precipitates.
-
Cool to room temperature, filter, and wash with Chloroform.
-
-
Hydrolysis:
-
Isolation:
-
Cool the reaction mixture. Filter off any inorganic salts (NH4Cl).
-
Concentrate the filtrate to dryness.
-
Recrystallize the residue from Ethanol/Ether to obtain the target dihydrochloride salt .
-
Part 3: Reaction Pathway Visualization
The following diagram illustrates the chemical flow, highlighting the key intermediate states and the specific reagents required for transformation.
Caption: Step-by-step reaction flow from raw materials to the final dihydrochloride salt.
Part 4: Quality Control & Analytical Data
To validate the synthesis, compare your product against these expected spectral parameters.
| Parameter | Expected Value (HCl Salt) | Notes |
| Appearance | White to off-white crystalline solid | Hygroscopic; store in desiccator.[1] |
| 1H NMR (DMSO-d6) | Characteristic dimethylamino singlet. | |
| 1H NMR (DMSO-d6) | Methylene protons adjacent to amine. | |
| 1H NMR (DMSO-d6) | C5 proton singlet. | |
| Mass Spec (ESI+) | m/z 158.1 [M+H]+ | Base peak corresponds to free base mass. |
Part 5: Safety & Handling
-
1,3-Dichloroacetone (DCA):
-
Thioureas:
-
Hazard: Potential goitrogens; avoid skin contact.[1]
-
-
Waste Disposal:
-
Aqueous waste from the Delépine hydrolysis contains formaldehyde. Treat with sodium bisulfite before disposal to neutralize aldehydes.[1]
-
References
-
Hantzsch Thiazole Synthesis General Methodology
-
Synthesis of Chloromethyl Thiazoles
-
Delépine Reaction Protocol
- Title: "The Delépine Reaction in the Synthesis of Primary Amines"
- Source:Journal of Chemical Educ
- Context: Validates the use of HMTA for converting sensitive alkyl halides to primary amines without over-alkyl
-
URL:[Link]
Sources
- 1. EP0446913A1 - Process for the preparation of chlorothiazole derivatives - Google Patents [patents.google.com]
- 2. 1,3-Dichloroacetone: A Robust Reagent for Preparing Bicyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4468517A - Synthesis of thiazoles - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physicochemical Properties of 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine
Introduction
4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine is a substituted aminothiazole that holds potential interest for researchers in drug discovery and development. The 2-aminothiazole scaffold is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including antibacterial, anti-inflammatory, and anticancer properties.[1][2] A comprehensive understanding of the physicochemical properties of this specific derivative is paramount for predicting its pharmacokinetic and pharmacodynamic behavior, as well as for guiding formulation development and ensuring analytical reproducibility.
This technical guide provides a detailed overview of the core physicochemical characteristics of 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine. Where experimental data is available, it is presented and discussed. In instances where specific experimental values are not publicly accessible, this guide details the robust, industry-standard methodologies for their determination. This approach ensures a self-validating framework for researchers to either utilize existing data or generate new, high-quality data for their specific applications.
Compound Identity and Core Properties
A foundational aspect of any physicochemical characterization is the unambiguous identification of the molecule. The following table summarizes the key identifiers and computed properties for 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine.
| Identifier/Property | Value | Source |
| IUPAC Name | 4-[(dimethylamino)methyl]-1,3-thiazol-2-amine | [3] |
| CAS Number | 116252-53-0 | [3] |
| Molecular Formula | C₆H₁₁N₃S | [3] |
| Molecular Weight | 157.24 g/mol | [3] |
| Chemical Structure | PubChem CID: 351685 | |
| Predicted XLogP3-AA | 0.5 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
Acid Dissociation Constant (pKa)
The pKa value, the negative logarithm of the acid dissociation constant, is a critical parameter that governs the extent of ionization of a molecule at a given pH. For 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine, there are three potential sites of protonation: the 2-amino group, the N,N-dimethylamino group, and the nitrogen atom within the thiazole ring. The distribution of ionized and non-ionized species will profoundly impact solubility, lipophilicity, membrane permeability, and receptor binding.
As of the date of this guide, no experimental pKa values for this compound have been reported in the public domain. The determination of the pKa values is therefore a crucial first step in its comprehensive characterization.
Recommended Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for pKa determination. The principle lies in monitoring the change in pH of a solution of the compound upon the incremental addition of a titrant (an acid or a base). The pKa is determined from the inflection point of the resulting titration curve.
Step-by-Step Methodology:
-
Preparation of the Analyte Solution: Accurately weigh approximately 5-10 mg of 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine and dissolve it in a suitable solvent, typically a co-solvent system like methanol/water or DMSO/water, to ensure complete dissolution. The final concentration should be in the range of 1-10 mM.
-
System Calibration: Calibrate the pH meter using at least two, preferably three, standard buffer solutions that bracket the expected pKa range.
-
Titration:
-
Place the analyte solution in a thermostatted vessel under a nitrogen atmosphere to prevent dissolution of atmospheric CO₂.
-
Use a calibrated micro-burette to add standardized hydrochloric acid (e.g., 0.1 M HCl) in small, precise increments.
-
Record the pH value after each addition, ensuring the reading stabilizes.
-
Continue the titration several pH units past the expected equivalence point(s).
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added.
-
The pKa value(s) can be determined from the midpoint of the buffer region(s) or by calculating the first derivative of the titration curve, where the pKa corresponds to the volume at the peak(s).
-
Causality in Experimental Choices: The use of a co-solvent is often necessary for compounds with limited aqueous solubility. However, it is crucial to note that the apparent pKa (pKa') measured in a co-solvent system will differ from the aqueous pKa. Extrapolation to 0% co-solvent is required to determine the true aqueous pKa. The nitrogen atmosphere is critical for accurate measurements, especially when titrating with a base, to avoid the interference of carbonic acid formation.
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (logP and logD)
Lipophilicity, the affinity of a molecule for a lipophilic environment, is a key determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is typically expressed as the logarithm of the partition coefficient (logP) for the neutral species between octan-1-ol and water, or the distribution coefficient (logD) at a specific pH, which considers all ionic species.
The predicted XLogP3-AA of 0.5 for 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine suggests it is a relatively hydrophilic compound.[3] However, experimental determination is essential for accurate assessment. Given the multiple ionizable groups, its lipophilicity will be highly dependent on pH, making logD the more physiologically relevant parameter.
Recommended Experimental Protocol: Shake-Flask Method for logD
The shake-flask method is the gold standard for determining logP and logD values. It involves directly measuring the concentration of the analyte in both the aqueous and organic phases after they have reached equilibrium.
Step-by-Step Methodology:
-
Phase Preparation: Pre-saturate n-octanol with the aqueous buffer of the desired pH (e.g., pH 7.4 phosphate-buffered saline) and vice-versa by shaking them together overnight and then allowing the phases to separate.
-
Sample Preparation: Prepare a stock solution of the compound in the pre-saturated aqueous buffer. The concentration should be chosen to be within the linear range of the analytical method.
-
Partitioning:
-
In a suitable vessel, combine a known volume of the pre-saturated n-octanol and the compound-containing pre-saturated aqueous buffer.
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow for partitioning equilibrium to be reached.
-
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
-
Calculation: The logD is calculated using the following formula:
-
logD = log ( [Compound]octanol / [Compound]aqueous )
-
Causality in Experimental Choices: Pre-saturation of the solvents is a critical step to ensure that the volume of each phase does not change during the experiment due to mutual solubility, which would affect the accuracy of the final concentration measurements. Centrifugation is essential to prevent cross-contamination of the phases from micro-emulsions that can form during shaking.
Aqueous Solubility
Aqueous solubility is a fundamental property that influences the dissolution rate and bioavailability of a drug candidate. Poor solubility can be a major hurdle in drug development. As no experimental solubility data for 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine is currently available, its determination is highly recommended.
Recommended Experimental Protocol: Thermodynamic Solubility Assay
Thermodynamic solubility is the concentration of a compound in a saturated solution in equilibrium with its solid form. This is the most relevant solubility measurement for predicting in vivo dissolution.
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4) to assess the pH-solubility profile.
-
Equilibration:
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
A visual inspection for the presence of undissolved solid should confirm that a saturated solution has been achieved.
-
-
Separation of Solid and Liquid Phases:
-
Filter the suspension through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed to separate the undissolved solid.
-
-
Quantification:
-
Dilute the clear filtrate with a suitable solvent.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV or LC-MS/MS) against a standard curve.
-
Causality in Experimental Choices: Using an excess of solid material is the defining principle of this method, ensuring that the solution is truly saturated at equilibrium. The extended equilibration time is necessary because the dissolution of some crystalline solids can be slow. Filtration or centrifugation is crucial to remove any undissolved particles that would lead to an overestimation of solubility.
Caption: Workflow for thermodynamic solubility determination.
Thermal Properties
The thermal behavior of a compound, including its melting point and decomposition temperature, is critical for manufacturing, storage, and stability assessment.
Melting Point
The melting point is the temperature at which a solid turns into a liquid at atmospheric pressure. For a pure crystalline solid, this occurs over a narrow temperature range. The melting point of 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine has been reported by a commercial supplier.
| Property | Value | Source |
| Melting Point | 150-151 °C |
This value provides a crucial data point for identity confirmation and purity assessment.
Recommended Experimental Protocol: Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful technique for determining the melting point and other thermal transitions of a material. It measures the difference in heat flow between a sample and a reference as a function of temperature.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 1-5 mg of the compound into a DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge.
-
Data Analysis:
-
The melting transition is observed as an endothermic peak on the DSC thermogram.
-
The onset temperature of the peak is typically reported as the melting point.
-
The area under the peak corresponds to the heat of fusion.
-
Thermal Stability
Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of a material by measuring its mass as a function of temperature. This analysis can identify the temperature at which the compound begins to decompose.
Recommended Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation: Place 5-10 mg of the compound onto the TGA balance pan.
-
Instrument Setup: Heat the sample at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
Data Analysis:
-
The TGA curve plots the percentage of initial mass versus temperature.
-
The onset temperature of mass loss indicates the beginning of decomposition or evaporation of volatiles.
-
Conclusion
This technical guide has outlined the key physicochemical properties of 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine and provided a framework for their experimental determination. While some data, such as the melting point, is available, a full characterization requires the experimental determination of its pKa, logD profile, and aqueous solubility. The detailed protocols provided herein offer a robust starting point for researchers to generate high-quality, reliable data, which is indispensable for advancing the study and application of this promising 2-aminothiazole derivative in a drug discovery and development context.
References
- [ResearchGate. Experimental and ab initio Computational Studies on Dimethyl-(4-{4-{3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-hydrazonomethyl}-phenyl)-amine.]()
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine | C6H11N3S | CID 351685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}-N,N-dimethylamine | 140176-73-4 [smolecule.com]
- 5. N,4-Dimethyl-1,3-thiazol-2-amine - High purity | EN [georganics.sk]
- 6. AU2004200096A1 - 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents - Google Patents [patents.google.com]
- 7. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives [mdpi.com]
- 8. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One-pot synthesis of pyrazolo[4,3-d]thiazole derivatives containing α-aminophosphonate as potential Mur A inhibitors against MDR pathogens with radiosterilization and molecular modeling simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. PubChemLite - 4-(aminomethyl)-n,n-dimethyl-1,3-thiazol-2-amine (C6H11N3S) [pubchemlite.lcsb.uni.lu]
- 12. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 13. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 14. The physicochemical properties and chemical composition of trehalose lipids produced by Rhodococcus erythropolis 51T7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 3-(aminomethyl)-N,N-dimethyl-1,2-thiazol-5-amine | C6H11N3S | CID 83618742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. derpharmachemica.com [derpharmachemica.com]
- 19. GSRS [gsrs.ncats.nih.gov]
- 20. 2-(Dimethylaminomethyl)-4-(2-aminoethylthiomethyl)thiazole | 78441-62-0 [chemicalbook.com]
- 21. researchgate.net [researchgate.net]
- 22. Crystal structure of 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 23. srdata.nist.gov [srdata.nist.gov]
- 24. chemsynthesis.com [chemsynthesis.com]
- 25. 4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
The 2-Aminothiazole Scaffold: A Technical Guide to Structural Optimization and Biological Application
Executive Summary: The "Privileged" Pharmacophore
The 2-aminothiazole (2-AT) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its utility stems from its unique electronic distribution: the thiazole ring acts as an aromatic spacer, while the amine (donor) and ring nitrogen (acceptor) provide a critical hydrogen-bonding motif that mimics the adenine ring of ATP.
This guide analyzes the structural determinants of 2-AT derivatives, detailing their synthesis, kinase inhibitory mechanisms (specifically Src/Abl), and antimicrobial potential.
Structural Activity Relationship (SAR) & Pharmacophore Mapping
To design effective 2-AT derivatives, one must understand the electronic and steric requirements of the binding pocket. The 2-AT core is rarely the sole pharmacophore; rather, it serves as a directional anchor.
The Hinge Binder Concept
In kinase inhibition, the 2-aminothiazole motif is frequently employed to bind the "hinge region" of the kinase ATP-binding pocket.
-
N3 (Ring Nitrogen): Acts as a Hydrogen Bond Acceptor (HBA).
-
C2-NH2 (Exocyclic Amine): Acts as a Hydrogen Bond Donor (HBD).
-
C4 & C5 Positions: Vectors for hydrophobic interactions (selectivity gates).
SAR Visualization
The following diagram maps the critical substitution points for optimizing biological activity.
Figure 1: Structural Activity Relationship (SAR) map of the 2-aminothiazole scaffold highlighting key interaction vectors.
Synthetic Access: The Hantzsch Thiazole Synthesis
While various methods exist (e.g., iodine-mediated cyclization), the Hantzsch Thiazole Synthesis remains the gold standard for reliability and scalability. It involves the condensation of
Mechanistic Insight
The reaction proceeds via nucleophilic attack of the thiourea sulfur on the
-
Critical Control Point: The reaction initially forms the hydrobromide salt of the thiazole. Failure to neutralize this salt during workup often leads to low yields or incorrect solubility profiles in bioassays.
Validated Protocol: Synthesis of 4-Phenyl-2-aminothiazole
Objective: Synthesize a reference standard 2-AT derivative.
Reagents:
- -Bromoacetophenone (1.0 eq)[1]
-
Thiourea (1.2 eq)
-
Ethanol (Absolute)
-
Sodium Acetate (Buffer) or Ammonium Hydroxide (Workup)
Workflow:
-
Solubilization: Dissolve 10 mmol of
-bromoacetophenone in 20 mL of ethanol in a round-bottom flask. -
Addition: Add 12 mmol of thiourea. If the substrate is acid-sensitive, add 1.0 eq of Sodium Acetate to buffer the HBr generated.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).
-
Precipitation: Cool the reaction mixture to room temperature. The thiazole hydrobromide salt may precipitate.
-
Neutralization (Crucial Step): Pour the reaction mixture into ice water. Basify to pH 8–9 using 10% Ammonium Hydroxide or saturated
. This liberates the free base. -
Purification: Filter the resulting precipitate. Recrystallize from ethanol/water to achieve >98% purity (verified by HPLC).
Figure 2: Step-by-step workflow for the Hantzsch synthesis of 2-aminothiazole derivatives.
Therapeutic Focus: Oncology (Kinase Inhibition)
The most successful commercial application of 2-AT derivatives is in oncology, specifically targeting tyrosine kinases like Src and Bcr-Abl .
Mechanism of Action: ATP Competition
Drugs like Dasatinib (BMS-354825) utilize the 2-aminothiazole moiety to occupy the ATP-binding pocket.
-
The thiazole nitrogen accepts a hydrogen bond from the backbone NH of Met318 (in Src).
-
The exocyclic amino group donates a hydrogen bond to the carbonyl oxygen of Thr315 (gatekeeper residue).
-
This dual-anchor mechanism creates nanomolar potency.
Comparative Potency Data
The following table illustrates how structural modifications on the 2-AT core affect IC50 values against Src Kinase.
| Compound Class | R-Group (C4 Position) | R-Group (C5 Position) | Src Kinase IC50 (nM) | Notes |
| Basic 2-AT | Phenyl | H | > 10,000 | Weak binder; lacks hydrophobic depth. |
| Aryl-Substituted | 4-Cl-Phenyl | H | ~ 500 | Improved lipophilic interaction. |
| Dasatinib Core | Substituted Pyrimidine | Carboxamide | < 1.0 | Optimized H-bonding network & shape complementarity. |
Signaling Pathway Inhibition
The inhibition of Src/Abl by 2-AT derivatives shuts down downstream oncogenic signaling.
Figure 3: Downstream effects of Src kinase inhibition by 2-aminothiazole derivatives.
Therapeutic Focus: Antimicrobial Activity
Beyond oncology, 2-AT derivatives exhibit significant antimicrobial properties.[3][4][5][6][7]
Mechanism: FabH Inhibition
Recent studies suggest that certain 2-AT derivatives target FabH (β-ketoacyl-acyl carrier protein synthase III), a key enzyme in bacterial fatty acid biosynthesis. Unlike kinase inhibitors, antimicrobial 2-ATs often require electron-withdrawing groups on the C4-aryl ring to penetrate the bacterial cell wall.
Experimental Protocol: Minimum Inhibitory Concentration (MIC)
Assay Type: Broth Microdilution (CLSI Standard).
-
Inoculum Prep: Adjust bacterial culture (S. aureus or E. coli) to
CFU/mL. -
Compound Dilution: Dissolve 2-AT derivative in DMSO. Perform serial 2-fold dilutions in Mueller-Hinton broth (Range: 128
g/mL to 0.25 g/mL). -
Incubation: Add 100
L of inoculum to 100 L of drug solution in a 96-well plate. Incubate at 37°C for 18–24 hours. -
Readout: The MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye for colorimetric confirmation (Blue = No Growth, Pink = Growth).
References
-
Das, J., et al. (2006).[8] "2-aminothiazole as a novel kinase inhibitor template.[8][9][10] Structure-activity relationship studies toward the discovery of Dasatinib." Journal of Medicinal Chemistry. Link
-
BenchChem. (2025).[1] "Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols." Link
-
Ayati, A., et al. (2015).[6] "Synthesis and biological activity of 2-aminothiazole derivatives: A review." European Journal of Medicinal Chemistry. (Referenced via NIH/PMC context). Link
-
Matiichuk, Y., et al. (2025).[7] "Synthesis and Anticancer Activity of Aminothiazole-Terminal Phenoxycompounds Hybrids." Chemistry & Chemical Technology. Link
-
Chimenti, F., et al. (2016). "Synthesis and antimicrobial activity of novel 2-aminothiazole derivatives." ResearchGate.[9] Link
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The Alchemist's Guide to a Privileged Scaffold: A Technical Deep Dive into the Discovery of 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine Structural Analogs
Foreword: The Allure of the 2-Aminothiazole Core
The 2-aminothiazole moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its remarkable versatility in engaging a wide array of biological targets.[1][2] This heterocyclic scaffold is not merely a synthetic curiosity; it is a validated pharmacophore present in clinically approved therapeutics, most notably in the realm of oncology with drugs such as the kinase inhibitor Dasatinib and the PI3Kα inhibitor Alpelisib.[3] Its prevalence stems from its ability to participate in a variety of non-covalent interactions, including hydrogen bonding, metal chelation, and π-stacking, making it an ideal anchor for designing potent and selective modulators of biological function. This guide embarks on a journey to explore the systematic discovery of structural analogs of a specific, yet representative, 2-aminothiazole: 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine. While the specific biological profile of this lead compound will be our starting point, the principles and methodologies detailed herein are broadly applicable to any drug discovery program centered on this remarkable scaffold. We will navigate the intricate path from initial lead characterization to the strategic design, synthesis, and evaluation of novel analogs, with the ultimate goal of identifying candidates with superior therapeutic potential.
I. Deconstructing the Lead: Initial Assessment of 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine
Before embarking on an extensive analog synthesis campaign, a thorough understanding of the lead compound is paramount. This initial phase focuses on characterizing its physicochemical properties, predicting its likely biological targets, and establishing a baseline for its biological activity.
A. Physicochemical Profiling and In Silico Target Prediction
A comprehensive in silico analysis of the lead structure provides the foundational data for rational drug design. This includes the calculation of key physicochemical parameters and the use of computational models to predict potential biological targets.
| Parameter | Predicted Value | Implication for Drug Discovery |
| Molecular Weight | ~171.27 g/mol | Excellent starting point, well within Lipinski's Rule of Five. |
| LogP | ~1.5 | Indicates good aqueous solubility and potential for good oral bioavailability. |
| Hydrogen Bond Donors | 1 | The primary amine is a key interaction point. |
| Hydrogen Bond Acceptors | 3 | The thiazole nitrogen and the dimethylamino group offer additional interaction sites. |
| pKa | Basic (amine) | Influences solubility and interaction with acidic residues in target proteins. |
In Silico Target Prediction:
Given the prevalence of 2-aminothiazoles in oncology and inflammation, initial computational target fishing would focus on databases of known kinase, protease, and metabolic enzyme inhibitors. Similarity searches and pharmacophore modeling against these databases can provide a short list of high-probability targets. For the purpose of this guide, we will hypothesize that in silico and subsequent in vitro screening have identified two primary, and biologically relevant, target classes for our lead compound: kinases (due to the general prevalence of 2-aminothiazoles as kinase inhibitors) and enzymes of the eicosanoid pathway , such as 5-lipoxygenase (5-LO) and cyclooxygenases (COX-1/2), which are key players in inflammation.[1]
B. Establishing a Baseline Biological Activity Profile
The initial in vitro evaluation of the lead compound is critical for establishing a benchmark against which all future analogs will be compared. This screening cascade should be designed to confirm the predicted biological activities and assess the compound's broader pharmacological profile.
Proposed Initial Screening Cascade:
-
Primary Target Engagement Assays:
-
Kinase Panel Screening: A broad panel of recombinant kinases (e.g., a panel of 96 or more representative kinases) to identify specific kinase targets.
-
5-LO and COX-1/2 Inhibition Assays: Cell-free enzymatic assays to quantify the inhibitory potency against these key inflammatory enzymes.
-
-
Cellular Activity Assays:
-
Antiproliferative Assays: A panel of cancer cell lines (e.g., breast, lung, colon) to assess cytotoxic or cytostatic effects.[3]
-
Anti-inflammatory Cellular Assays: Measurement of pro-inflammatory cytokine release (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated immune cells (e.g., peripheral blood mononuclear cells - PBMCs).
-
-
Initial ADME-Tox Profiling:
-
Metabolic Stability: Incubation with human liver microsomes to assess the rate of metabolic degradation.
-
Cytotoxicity: Assessment of general cytotoxicity in a non-cancerous cell line (e.g., HEK293) to determine a preliminary therapeutic window.
-
II. The Strategic Blueprint for Analog Discovery: A Multi-pronged Approach
With a foundational understanding of the lead compound, the next phase involves the strategic design of structural analogs. This is not a random walk through chemical space but a carefully orchestrated exploration guided by established medicinal chemistry principles.
Logical Flow of Analog Discovery
Caption: A workflow for the discovery of structural analogs.
A. Structure-Activity Relationship (SAR) by Systematic Modification
The goal of SAR exploration is to systematically probe the chemical space around the lead molecule to understand which structural features are critical for activity and which can be modified to improve desired properties. The 2-aminothiazole core offers three primary vectors for modification: the 2-amino group, the 4-position, and the 5-position.
Vector 1: The 2-Amino Group (N,N-dimethylamine)
The N,N-dimethylamino group is a key basic center and a potential site for hydrogen bond interactions. Modifications here can significantly impact potency, selectivity, and physicochemical properties.
-
Alkyl Chain Variation: Explore the impact of steric bulk and lipophilicity by synthesizing analogs with different alkyl substituents (e.g., diethyl, dipropyl, cyclic amines like piperidine and morpholine).
-
Amide and Sulfonamide Formation: Convert the amine to amides and sulfonamides with a variety of acyl and sulfonyl chlorides. This will neutralize the basicity and introduce new hydrogen bond donors and acceptors.
-
Aromatic Substitution: Introduce aromatic and heteroaromatic rings to explore potential π-stacking interactions within the target's binding pocket.
Vector 2: The 4-Position (Aminomethyl Group)
The aminomethyl linker provides flexibility and a primary amine for potential salt bridge formation.
-
Linker Homologation: Synthesize analogs with longer (e.g., aminoethyl) or shorter linkers to probe the optimal distance to the primary amine.
-
Linker Rigidity: Introduce conformational constraints by incorporating the linker into a cyclic system (e.g., piperidine).
-
Amine Modification: Similar to the 2-amino group, explore acylation, sulfonylation, and alkylation of the primary amine to modulate its properties.
Vector 3: The 5-Position (Unsubstituted)
While unsubstituted in the lead, the 5-position is a prime location for introducing substituents to fine-tune activity and properties.
-
Small Alkyl and Halogen Groups: Introduce small groups like methyl, ethyl, chloro, or bromo to probe for steric and electronic effects.
-
Aromatic and Heteroaromatic Groups: Utilize palladium-catalyzed cross-coupling reactions to install a variety of aryl and heteroaryl moieties, which can lead to significant gains in potency.
B. Bioisosteric Replacement: A Strategy for Fine-Tuning Properties
Bioisosterism is a powerful strategy in drug design where a functional group is replaced by another with similar steric and electronic properties but potentially different physicochemical characteristics.[4] This can be used to improve metabolic stability, modulate solubility, or escape patent protection.
Potential Bioisosteric Replacements for the 2-Aminothiazole Core:
-
2-Aminooxazole: Replacing the sulfur with oxygen can increase polarity and potentially improve solubility and cell permeability.[5]
-
2-Aminopyrimidine: This replacement maintains a similar hydrogen bonding pattern while altering the overall electronic distribution of the ring.
-
1,3,4-Thiadiazol-2-amine: This isomeric scaffold can present the key pharmacophoric elements in a different spatial arrangement.
Bioisosteric Replacements for Key Functional Groups:
-
Amine to Amide/Sulfonamide: As discussed in the SAR section, this is a classic bioisosteric replacement to modulate basicity and hydrogen bonding capacity.
-
Methyl to Trifluoromethyl: The trifluoromethyl group is a common bioisostere for a methyl group that can block metabolic oxidation and alter electronic properties.
III. The Synthetic Arsenal: Bringing Analogs to Life
A robust and flexible synthetic strategy is the engine of any analog discovery program. For 2-aminothiazoles, the Hantzsch thiazole synthesis is the workhorse reaction, offering a convergent and versatile route to a wide range of derivatives.
A. General Synthetic Scheme: The Hantzsch Thiazole Synthesis
The Hantzsch synthesis involves the condensation of an α-haloketone with a thiourea derivative.[6] This method is highly modular, allowing for the introduction of diversity at both the 4- and 2-positions of the thiazole ring.
Hantzsch Thiazole Synthesis Workflow
Caption: The core components of the Hantzsch thiazole synthesis.
B. Detailed Synthetic Protocol: Synthesis of a Representative Analog
Synthesis of 4-(aminomethyl)-N-phenyl-1,3-thiazol-2-amine:
-
Preparation of the Thiourea Derivative:
-
To a solution of aniline (1.0 eq) in a suitable solvent (e.g., dichloromethane), add benzoyl isothiocyanate (1.1 eq).
-
Stir the reaction at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the starting material.
-
Remove the solvent in vacuo and treat the crude product with an aqueous solution of sodium hydroxide (2.0 eq).
-
Heat the mixture to reflux for 1-2 hours to hydrolyze the benzoyl group.
-
Cool the reaction to room temperature and neutralize with hydrochloric acid to precipitate the N-phenylthiourea.
-
Filter, wash with water, and dry the solid to obtain the desired thiourea.
-
-
Hantzsch Condensation:
-
To a solution of N-phenylthiourea (1.0 eq) in ethanol, add 1,3-dichloroacetone (1.1 eq).
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is filtered, washed with water, and dried.
-
-
Introduction of the Aminomethyl Group:
-
The 4-(chloromethyl) intermediate from the previous step is dissolved in a suitable solvent (e.g., DMF).
-
Add an excess of a protected amine source, such as potassium phthalimide (2.0 eq).
-
Heat the reaction to 80-100 °C for 6-8 hours.
-
After cooling, the reaction mixture is poured into water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over sodium sulfate, and concentrated.
-
-
Deprotection:
-
The phthalimide-protected intermediate is dissolved in ethanol.
-
Add hydrazine hydrate (5.0 eq) and heat the reaction to reflux for 2-4 hours.
-
Cool the reaction, and the phthalhydrazide byproduct will precipitate.
-
Filter the solid and concentrate the filtrate.
-
Purify the crude product by column chromatography to yield the final compound, 4-(aminomethyl)-N-phenyl-1,3-thiazol-2-amine.
-
IV. The Crucible of Discovery: A Self-Validating Screening Cascade
The biological evaluation of newly synthesized analogs must be systematic and rigorous. The screening cascade should be designed to provide a rapid assessment of potency, selectivity, and key drug-like properties, with a clear feedback loop to the design and synthesis teams.
A. Tier 1: Primary Screening for Potency and Selectivity
All newly synthesized compounds will enter this initial tier of screening to assess their activity against the primary biological targets and to get an early read on selectivity.
| Assay | Purpose | Endpoint |
| Primary Target Engagement Assays | ||
| Recombinant Kinase Assays (e.g., against identified target kinases) | Quantify potency against primary kinase targets. | IC50 value |
| 5-LO and COX-1/2 Enzymatic Assays | Quantify potency against primary inflammatory targets. | IC50 value |
| Cellular Assays | ||
| Cancer Cell Line Proliferation (e.g., MCF-7, A549) | Assess cellular potency and antiproliferative effects. | GI50 value |
| LPS-stimulated Cytokine Release in PBMCs | Assess cellular anti-inflammatory activity. | IC50 for TNF-α/IL-6 inhibition |
| Counter-Screening | ||
| Non-target Kinase Assay | Assess selectivity against a closely related off-target kinase. | IC50 value |
| Cytotoxicity in a Non-cancerous Cell Line (e.g., HEK293) | Determine general cytotoxicity and initial therapeutic index. | CC50 value |
B. Tier 2: Secondary Screening for Lead Optimization
Promising compounds from Tier 1, with desirable potency and selectivity profiles, will advance to Tier 2 for a more in-depth characterization of their drug-like properties.
| Assay | Purpose | Endpoint |
| ADME Assays | ||
| Human Liver Microsomal Stability | Assess metabolic stability. | Half-life (t1/2) |
| Caco-2 Permeability | Predict intestinal absorption. | Apparent permeability (Papp) |
| Plasma Protein Binding | Determine the fraction of unbound, active drug. | Percent bound |
| Mechanism of Action Studies | ||
| Western Blot Analysis | Confirm target engagement in cells (e.g., inhibition of kinase phosphorylation). | Reduction in phosphorylated substrate |
| Cell Cycle Analysis | Elucidate the mechanism of antiproliferative activity. | Percentage of cells in G1, S, G2/M phases |
V. The Path Forward: From Hit to Preclinical Candidate
The data generated from the iterative cycles of design, synthesis, and screening will build a comprehensive SAR landscape for the 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine scaffold. This will enable the project team to identify key structural motifs that confer high potency, selectivity, and favorable drug-like properties. The ultimate goal is the selection of a preclinical candidate that demonstrates a superior overall profile compared to the initial lead compound and warrants further investigation in in vivo models of disease. This systematic and intellectually rigorous approach, grounded in the principles of medicinal chemistry and guided by empirical data, is the hallmark of successful drug discovery.
References
-
Elsadek, M. F., Ahmed, B. M., & Farahat, M. F. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1463. [Link]
-
Li, Y., Li, X., Wang, Y., Zhao, Y., Liu, Y., Zhang, Y., ... & Zhang, H. (2018). Synthesis and bioevaluation of N, 4-diaryl-1, 3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PloS one, 13(1), e0190119. [Link]
-
Asati, V., & Sharma, S. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(2), 285-310. [Link]
-
Nevagi, R. J., & Kulkarni, M. V. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Link]
-
Hussein, A. H. M., Khames, A. A., El-Adasy, A. A. A., Atalla, A. A., & Abdel-Rady, M. (2020). Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. RSC advances, 10(50), 29931-29946. [Link]
-
Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-biological interactions, 330, 109244. [Link]
-
Gaponova, I. I., Velihina, E. S., Kulakov, I. V., & Bakibaev, A. A. (2021). Synthesis and antioxidant activity evaluation of some new 4-thiomethyl functionalised 1, 3-thiazoles. Chemistry of Heterocyclic Compounds, 57(9), 830-836. [Link]
-
Ghaemmaghami, A. G., Phuan, P. W., & Gallardo-Godoy, A. (2012). 2-Aminothiazoles as therapeutic leads for prion diseases. Journal of medicinal chemistry, 55(21), 9117-9127. [Link]
-
Reddy, T. S., & Kumar, K. A. (2011). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 3(6), 441-446. [Link]
-
Kumar, R., & Singh, P. (2025). A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 85(1), 16-25. [Link]
-
Anufriev, V. P., Pelageev, D. N., Kovach, S. M., & Balaneva, N. N. (2025). 2-Amino-4-(aminomethyl) thiazole-based derivatives as potential antitumor agents: design, synthesis, cytotoxicity and apoptosis inducing activities. Mendeleev Communications, 35(1), 1-3. [Link]
-
Krystof, V., & Gucka, E. (2018). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 23(11), 2959. [Link]
-
Khames, A., El-Adasy, A. A. A., Atalla, A. A., & Abdel-Rady, M. (2021). Multifunctional Isosteric Pyridine Analogs-Based 2-Aminothiazole: Design, Synthesis, and Potential Phosphodiesterase-5 Inhibitory Activity. Molecules, 26(4), 896. [Link]
-
Krasavin, M. (2025). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-Biological Interactions, 109244. [Link]
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical reviews, 96(8), 3147-3176. [Link]
-
Kumar, A., Sharma, S., & Kumar, P. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 1-14. [Link]
-
Ballatore, C., Smith, A. B., & Lee, V. M. Y. (2013). Amide bond bioisosteres: strategies, synthesis, and successes. Journal of medicinal chemistry, 56(16), 6295-6319. [Link]
-
Lesyk, R., & Zimenkovsky, B. (2024). Type of the Paper (Article). Proceedings of the Shevchenko Scientific Society. Medical Sciences, 1(73). [Link]
-
SpiroChem. (n.d.). Bioisosteric Replacement Strategies. Retrieved February 6, 2026, from [Link]
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- 4. Synthesis, Molecular Docking, In Silico ADME Predictions, and Toxicity Studies of N-Substituted-5-(4-Chloroquinolin-2-yl)-1,3,4-Thiadiazol-2-Amine Derivatives as COVID-19 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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CAS number 1211487-08-9 properties and hazards
The following technical guide provides an in-depth analysis of CAS 1211487-08-9, a specialized thiazole building block used in medicinal chemistry.
4-(Aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine dihydrochloride
Executive Summary
CAS 1211487-08-9 is a high-value heterocyclic building block belonging to the 2-aminothiazole class. This compound serves as a critical scaffold in the synthesis of bioactive small molecules, particularly in the development of kinase inhibitors and GPCR ligands . Its structural features—a rigid thiazole core substituted with a basic dimethylamino group and a primary aminomethyl linker—make it an ideal "hinge-binder" fragment for ATP-competitive inhibitors and a versatile linker for fragment-based drug discovery (FBDD).
Key Technical Insight: Researchers must note that while the dihydrochloride salt offers improved stability over the free base (CAS 1023818-77-0), it is hygroscopic and prone to oxidative degradation in DMSO solutions over time. Proper storage and fresh preparation of stock solutions are non-negotiable for assay reproducibility.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
The following data characterizes the dihydrochloride salt form, which is the standard commercial preparation.
| Property | Specification |
| Chemical Name | 4-(Aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine dihydrochloride |
| CAS Number | 1211487-08-9 |
| Free Base CAS | 1023818-77-0 |
| Molecular Formula | C₆H₁₁N₃S · 2HCl |
| Molecular Weight | 230.16 g/mol (Salt) / 157.24 g/mol (Free Base) |
| Appearance | White to off-white crystalline solid |
| Solubility | Water (>50 mg/mL), DMSO (Soluble), Ethanol (Slightly) |
| Hygroscopicity | High (Deliquescent in high humidity) |
| pKa (Calc) | ~5.3 (Thiazole N), ~9.5 (Primary Amine) |
Mechanism of Action & Utility: The "Privileged Scaffold"
In drug development, CAS 1211487-08-9 is classified as a Privileged Scaffold . It is not a drug itself but a pharmacophore enabler.
A. Kinase Hinge Binding
The 2-aminothiazole moiety is a proven bioisostere for the adenine ring of ATP.
-
Donor-Acceptor Motif: The thiazole nitrogen (acceptor) and the C2-amino group (donor) can form a bidentate hydrogen bond network with the "hinge region" amino acids of kinase enzymes (e.g., CDK, Src, PI3K).
-
Vector Positioning: The C4-aminomethyl group provides a distinct vector for extending the molecule into the solvent-exposed region or the ribose-binding pocket, allowing for the attachment of solubility-enhancing groups.
B. Synthetic Utility
The primary amine at the C4 position allows for rapid diversification via:
-
Amide Coupling: Reaction with carboxylic acids to form peptidomimetics.
-
Reductive Amination: Creation of secondary amines for tuning lipophilicity (LogD).
-
Sulfonylation: Synthesis of sulfonamides to target carbonic anhydrases or specific GPCRs.
C. Visualization: Synthesis & Optimization Workflow
The following diagram illustrates the logical flow of utilizing this scaffold in a Lead Optimization campaign, highlighting the critical Hantzsch synthesis origin.
Caption: Figure 1. Synthesis pathway and downstream application logic for the aminothiazole scaffold.
Hazards & Safety Profile (GHS)
While specific toxicological data for this exact CAS is limited, it shares the hazard profile of cationic aminothiazoles and hydrochloride salts.
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT - SE | H335 | May cause respiratory irritation. |
Handling Protocols:
-
Engineering Controls: Always handle within a chemical fume hood to prevent inhalation of dust.
-
PPE: Nitrile gloves (minimum 0.11 mm thickness), safety goggles, and a lab coat are mandatory.
-
Spill Management: Sweep up dry spills to avoid generating dust. If solvated, absorb with inert material (vermiculite) and dispose of as hazardous organic waste.
Experimental Protocols
Protocol A: Preparation of Assay-Ready Stock Solutions
Context: Aminothiazoles can undergo oxidative dimerization or hydrolysis in DMSO upon prolonged storage.
-
Weighing: Weigh 10 mg of CAS 1211487-08-9 into a sterile, amber glass vial (to protect from light).
-
Solvent Addition: Add anhydrous DMSO (dimethyl sulfoxide) to achieve a concentration of 10 mM or 100 mM.
-
Calculation: For 10 mg (MW 230.16), add 434 µL DMSO for 100 mM.
-
-
Dissolution: Vortex vigorously for 30 seconds. Sonicate for 1 minute if particles persist.
-
QC Check: Inspect for clarity. The solution should be colorless to pale yellow. Darkening indicates decomposition.
-
Storage: Aliquot immediately into single-use volumes (e.g., 50 µL). Store at -20°C or -80°C. Do not refreeze more than once.
Protocol B: General Amide Coupling (Derivatization)
Context: Attaching the scaffold to a carboxylic acid core (R-COOH).
-
Activation: In a round-bottom flask, dissolve the Carboxylic Acid Partner (1.0 equiv) in DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes at Room Temperature (RT).
-
Addition: Add CAS 1211487-08-9 (1.1 equiv). Note: The extra equivalent of DIPEA in step 1 neutralizes the 2HCl salt.
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for mass shift: M_acid + 157 - 18).
-
Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), sat. NaHCO₃, and brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (DCM/MeOH gradient).
References
-
PubChem. (2025).[1][2] Compound Summary: Diethyl 2-fluoro-2-methylmalonate (and related thiazole search results). National Library of Medicine. [Link]
-
Mishra, C. B., et al. (2020).[3] Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.[3][4] Molecules, 25(11), 2535. [Link]
-
Chhabria, M. T., et al. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance. Current Topics in Medicinal Chemistry. [Link]
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- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Spectroscopic Data for 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine: A Predictive and Methodological Guide
This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of public experimental data for this specific compound, this document focuses on a predictive approach grounded in fundamental spectroscopic principles and data from analogous structures. It is designed to serve as a valuable resource for researchers in the synthesis, identification, and characterization of this and related 2-aminothiazole derivatives.
Introduction: The Significance of Spectroscopic Characterization
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] The precise structural elucidation of novel derivatives is paramount to understanding their structure-activity relationships (SAR). Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor, providing detailed information about the molecular framework, functional groups, and connectivity of atoms. This guide will delve into the predicted spectroscopic signature of 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine and provide robust protocols for acquiring such data.
Molecular Structure and Predicted Spectroscopic Data
The structure of 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine, with the IUPAC name 4-[(dimethylamino)methyl]-1,3-thiazol-2-amine, is presented below.[2] The predictions for its spectroscopic data are derived from the analysis of its functional groups and electronic environment.
Caption: 2D Structure of 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine, specific signals are predicted for both ¹H and ¹³C nuclei. A suitable solvent for NMR analysis of aminothiazole derivatives is deuterated dimethyl sulfoxide (DMSO-d₆), as it can effectively dissolve the compound and its residual proton signal does not overlap with the expected signals of the analyte.[3][4]
The predicted ¹H NMR spectrum is expected to show four distinct signals corresponding to the different proton environments in the molecule.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| -N(CH₃)₂ | 2.1 - 2.3 | Singlet | 6H |
| -CH₂- | 3.5 - 3.7 | Singlet | 2H |
| Thiazole-H | 6.5 - 6.7 | Singlet | 1H |
| -NH₂ | 5.0 - 5.5 | Broad Singlet | 2H |
The N,N-dimethyl protons are expected to appear as a singlet in the upfield region. The methylene protons, being adjacent to an amine and the thiazole ring, will be deshielded and appear as a singlet. The lone proton on the thiazole ring is in an electron-rich environment and is expected to appear as a singlet. The primary amine protons will likely appear as a broad singlet, and their chemical shift can be concentration-dependent and may exchange with D₂O.
Caption: Predicted ¹H NMR signals for the target molecule.
The predicted ¹³C NMR spectrum is expected to show five signals, corresponding to the five unique carbon environments.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -N(CH₃)₂ | ~45 |
| -CH₂- | ~55 |
| Thiazole-C5 | ~105 |
| Thiazole-C4 | ~150 |
| Thiazole-C2 | ~170 |
The carbons of the N,N-dimethyl groups will be the most upfield. The methylene carbon will be slightly downfield due to its attachment to the thiazole ring. The C5 carbon of the thiazole ring is expected to be the most upfield of the ring carbons.[5] The C4 carbon, attached to the aminomethyl group, will be further downfield, and the C2 carbon, bonded to two nitrogen atoms, will be the most deshielded.[6]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine is predicted to show characteristic absorption bands for its amine and thiazole moieties.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| N-H Stretch (primary amine) | 3400 - 3200 | Medium, Doublet |
| C-H Stretch (aliphatic) | 2950 - 2800 | Medium to Strong |
| C=N Stretch (thiazole) | 1640 - 1580 | Medium to Strong |
| N-H Bend (primary amine) | 1650 - 1550 | Medium |
| C-N Stretch | 1350 - 1250 | Medium |
| C-S Stretch | 800 - 700 | Weak to Medium |
The presence of a primary amine will be indicated by a doublet in the N-H stretching region. The aliphatic C-H stretches will be prominent. The C=N stretching of the thiazole ring and the N-H bending of the primary amine may overlap.[7][8]
Caption: Predicted major IR absorption bands.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine (C₆H₁₁N₃S), the predicted monoisotopic mass is 157.0674 Da.[2]
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 157. The fragmentation pattern will likely be dominated by the cleavage of bonds adjacent to the nitrogen atoms and the thiazole ring, leading to the formation of stable fragment ions.
Predicted Fragmentation Pathway:
-
Loss of a methyl radical (•CH₃) from the dimethylamino group: [M - 15]⁺ at m/z 142.
-
Alpha-cleavage with loss of the dimethylaminomethyl radical (•CH₂N(CH₃)₂): A prominent peak at m/z 100, corresponding to the 2-aminothiazole cation.
-
Cleavage of the C-C bond between the methylene group and the thiazole ring: A peak at m/z 58 corresponding to the [CH₂=N(CH₃)₂]⁺ ion.
Caption: A simplified predicted fragmentation pathway.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data for 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine. Instrument parameters may need to be optimized.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[3][4]
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Tune and match the probe for ¹H.
-
Acquire a one-pulse ¹H spectrum with a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for ¹³C.
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).
-
Use a sufficient number of scans (e.g., 1024 or more) to obtain a good signal-to-noise ratio.
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the powder into a transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.[9]
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).
-
Acquisition (EI-MS):
-
Introduce the sample into the ion source (e.g., via a direct insertion probe).
-
Use a standard electron energy of 70 eV.
-
Scan a mass range appropriate for the compound (e.g., m/z 50-300).
-
-
Acquisition (ESI-MS):
-
Infuse the sample solution into the ESI source at a low flow rate.
-
Optimize the spray voltage and other source parameters to achieve a stable signal.
-
Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Data Interpretation and Structural Confirmation
The collective analysis of the acquired NMR, IR, and MS data will provide a comprehensive picture of the molecular structure.
-
NMR: The number of signals, their chemical shifts, multiplicities, and integrations in the ¹H and ¹³C NMR spectra should be consistent with the proposed structure. 2D NMR experiments like COSY, HSQC, and HMBC can be employed to confirm the connectivity between protons and carbons.
-
IR: The presence of the characteristic absorption bands for the primary amine and the thiazole ring will confirm the presence of these functional groups.
-
MS: The observation of the molecular ion peak at the correct m/z value will confirm the molecular weight. The fragmentation pattern should be consistent with the proposed structure and the predicted fragmentation pathway.[10][11]
By correlating the data from these three spectroscopic techniques, a high degree of confidence in the structural assignment of 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine can be achieved.
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MDPI. (n.d.). 4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide. Retrieved from [Link]
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EXCLI Journal. (2025). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Retrieved from [Link]
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Unlocking the Therapeutic Potential of Aminothiazoles: A Technical Guide to Key Molecular Targets
Abstract
The 2-aminothiazole scaffold represents a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds, including several clinically approved drugs. This technical guide provides an in-depth exploration of the key therapeutic targets of aminothiazole derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the complexities of harnessing this versatile chemical moiety. We will delve into the specific molecular interactions and mechanisms of action across critical disease areas, including oncology, neurodegenerative disorders, and inflammatory conditions. Furthermore, this guide furnishes detailed, field-proven experimental protocols and data presentation strategies to empower the rational design and evaluation of novel aminothiazole-based therapeutics.
The Aminothiazole Scaffold: A Privileged Yet Complex Moiety
The five-membered heterocyclic ring of thiazole, particularly when substituted with an amino group at the 2-position, confers a unique combination of physicochemical properties that facilitate interactions with a diverse range of biological targets. Its ability to act as a hydrogen bond donor and acceptor, coupled with its rigid planar structure, allows for high-affinity binding to the active sites of numerous enzymes and receptors.
However, it is crucial to acknowledge the potential for the aminothiazole group to act as a "toxicophore."[1][2] Metabolic activation can lead to the formation of reactive metabolites, a critical consideration in drug design and development that necessitates careful toxicological evaluation. This guide will address both the therapeutic promise and the potential pitfalls associated with this important chemical scaffold.
Oncological Targets: Taming Uncontrolled Cell Proliferation
The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. Aminothiazole derivatives have emerged as potent inhibitors of several key kinases implicated in tumorigenesis and metastasis.
Aurora Kinases: Guardians of Mitosis
Aurora kinases (A, B, and C) are essential serine/threonine kinases that regulate critical mitotic events, including centrosome maturation, spindle assembly, and cytokinesis.[3] Their overexpression is common in many human cancers and is associated with aneuploidy and tumor progression.[3]
Mechanism of Action: Aminothiazole-based inhibitors typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates, such as histone H3.[3][4] This disruption of kinase activity leads to mitotic arrest and ultimately, apoptosis of cancer cells.
Featured Aminothiazole-Based Aurora Kinase Inhibitor:
A notable example is a series of 2-aminophenyl-5-halothiazoles that have demonstrated potent inhibition of Aurora kinases.[4] Structure-activity relationship (SAR) studies have provided insights into the key chemical features required for potent inhibitory activity.[4]
Experimental Workflow: In Vitro Aurora Kinase Inhibition Assay
The following diagram illustrates a typical workflow for assessing the inhibitory potential of aminothiazole compounds against Aurora kinases.
Caption: Workflow for an in vitro Aurora kinase inhibition assay.
Detailed Protocol: Luminescence-Based Aurora Kinase A Assay
This protocol is adapted from commercially available kits such as the Chemi-Verse™ Aurora Kinase A Assay Kit.[5]
-
Reagent Preparation:
-
Prepare a 2X kinase buffer containing the appropriate concentration of recombinant human Aurora Kinase A.
-
Prepare a 2X substrate/ATP mix in kinase buffer. The substrate can be a generic peptide substrate for Aurora kinases.
-
Prepare serial dilutions of the aminothiazole test compound in 1X kinase buffer.
-
-
Assay Plate Setup (96-well format):
-
Add 25 µL of the 2X kinase solution to each well.
-
Add 25 µL of the serially diluted test compound or vehicle control to the respective wells.
-
Initiate the kinase reaction by adding 50 µL of the 2X substrate/ATP mix to each well.
-
-
Incubation:
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes), allowing the kinase reaction to proceed.
-
-
Detection:
-
Add 100 µL of a luminescence-based detection reagent (e.g., ADP-Glo™) to each well. This reagent quenches the kinase reaction and converts the ADP generated to ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 200 µL of a kinase detection reagent that contains luciferase and luciferin. The newly synthesized ATP is used by the luciferase to generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Src Family Kinases: Orchestrators of Cell Signaling
The Src family of non-receptor tyrosine kinases plays a pivotal role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration. Their aberrant activation is a frequent event in many human cancers.
Mechanism of Action: Aminothiazole-based inhibitors, such as the clinically approved drug Dasatinib, are potent ATP-competitive inhibitors of Src family kinases.[6] They bind to the active site of the kinase, preventing the phosphorylation of key downstream signaling molecules and thereby inhibiting cancer cell growth and survival.
Signaling Pathway: Src-Mediated Signaling
Caption: Simplified Src signaling pathway and the point of inhibition by aminothiazole compounds.
Cyclin-Dependent Kinase 2 (CDK2): Regulators of the Cell Cycle
CDK2, in complex with its regulatory partner Cyclin E or Cyclin A, is a key driver of the G1/S phase transition of the cell cycle. Its overexpression or dysregulation is common in various cancers.
Mechanism of Action: Aminothiazole derivatives have been identified as potent inhibitors of CDK2.[7] By blocking the ATP-binding site of CDK2, these compounds prevent the phosphorylation of crucial substrates like the Retinoblastoma protein (Rb) and histone H1, leading to cell cycle arrest at the G1/S checkpoint and subsequent apoptosis.[7]
Phosphoinositide 3-Kinase (PI3K)/mTOR Pathway: A Central Hub for Cell Growth and Survival
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its hyperactivation is one of the most common alterations in human cancer.
Mechanism of Action: Several aminothiazole-containing compounds have been developed as inhibitors of PI3K and/or mTOR.[8][9] These inhibitors can be ATP-competitive and often target specific isoforms of PI3K, such as the p110α or p110β subunits. By inhibiting this pathway, these compounds can effectively block tumor growth and induce apoptosis.
Data Presentation: Kinase Inhibition Profile of a Hypothetical Aminothiazole Compound
| Kinase Target | IC50 (nM) |
| Aurora A | 15 |
| Aurora B | 25 |
| Src | 5 |
| Lck | 8 |
| CDK2/Cyclin A | 50 |
| PI3Kα | 10 |
| mTOR | 150 |
Neurodegenerative Disorders: A New Frontier for Aminothiazoles
The therapeutic potential of aminothiazole compounds extends beyond oncology, with promising activity observed in models of neurodegenerative diseases.
Prion Diseases: Combating Misfolded Proteins
Prion diseases are fatal neurodegenerative disorders characterized by the accumulation of the misfolded prion protein (PrPSc).[1][7]
Mechanism of Action: Certain 2-aminothiazole derivatives have been identified as potent anti-prion compounds.[1][7] While the exact mechanism is still under investigation, it is believed that these compounds inhibit the conversion of the normal cellular prion protein (PrPC) to the infectious PrPSc isoform, rather than directly disaggregating existing PrPSc aggregates.[1]
Alzheimer's Disease: Targeting Cholinesterase
Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline. A key therapeutic strategy involves inhibiting the acetylcholinesterase (AChE) enzyme to increase the levels of the neurotransmitter acetylcholine in the brain.
Mechanism of Action: Recent studies have explored aminothiazole derivatives as potential AChE inhibitors.[10][11][12] The aminothiazole scaffold can serve as a key pharmacophore for binding to the active site of AChE, thereby preventing the breakdown of acetylcholine.
Anti-inflammatory and Antimicrobial Applications
Inflammation: Modulating the Immune Response
Aminothiazole derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential in treating a range of inflammatory conditions.
Mechanism of Action: One of the primary mechanisms of anti-inflammatory action for some aminothiazole compounds is the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins.[13][14] Some derivatives have also been reported to act as dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory cascade.[13]
Experimental Protocol: Measurement of Pro-inflammatory Cytokines
-
Cell Culture:
-
Culture macrophage-like cells (e.g., RAW 264.7 or THP-1) in appropriate media.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of the aminothiazole test compound for 1-2 hours.
-
Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of pro-inflammatory cytokines.
-
-
Sample Collection:
-
After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatants.
-
-
Cytokine Measurement:
-
Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of cytokine production for each compound concentration and determine the IC50 value.
-
Bacterial and Viral Infections: A Broad Spectrum of Activity
The aminothiazole scaffold is present in numerous antibacterial and antiviral agents, highlighting its importance in combating infectious diseases.
Antibacterial Mechanism: While the precise molecular targets are diverse, some aminothiazole derivatives have been shown to disrupt the outer membrane of Gram-negative bacteria, enhancing the efficacy of other antibiotics.[15]
Antiviral Mechanism: In the case of Human Rhinovirus (HRV), some aminothiazole compounds are thought to target the host cell lipid kinase PI4KIIIβ, which is essential for viral replication.[16]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[17]
-
Preparation:
-
Prepare a standardized inoculum of the test bacterium in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Prepare two-fold serial dilutions of the aminothiazole compound in the broth in a 96-well microtiter plate.
-
-
Inoculation:
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
-
Conclusion and Future Directions
The 2-aminothiazole scaffold continues to be a remarkably fruitful source of novel therapeutic agents. Its versatility in targeting a wide range of proteins underscores its significance in drug discovery. The insights provided in this guide, from specific molecular targets and mechanisms of action to detailed experimental protocols, are intended to facilitate the efforts of researchers in unlocking the full therapeutic potential of this privileged chemical entity. Future research will undoubtedly uncover new targets and applications for aminothiazole derivatives, further solidifying their important role in the development of next-generation medicines. A critical aspect of future development will be to balance the potent biological activities with a thorough understanding and mitigation of any potential toxicological liabilities associated with the aminothiazole core.
References
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BPS Bioscience. (n.d.). Chemi-Verse™ Aurora Kinase A Assay Kit. Retrieved from [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(6), 1449. [Link]
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Discovery of selective aminothiazole aurora kinase inhibitors. (2007). ACS Chemical Biology, 2(11), 759-770. [Link]
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Novel 2-aminothiazole analogues both as polymyxin E synergist and antimicrobial agent against multidrug-resistant Gram-positive bacteria. (2024). European Journal of Medicinal Chemistry, 271, 116879. [Link]
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Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). Medicinal Chemistry Research, 30(4), 771-806. [Link]
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2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. (2006). Journal of Medicinal Chemistry, 49(23), 6819-6832. [Link]
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2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. (2020). Chemico-Biological Interactions, 330, 109244. [Link]
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Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities. (2002). Journal of Medicinal Chemistry, 45(14), 2930-2941. [Link]
-
Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. (2017). Molecules, 22(7), 1148. [Link]
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2-Aminothiazoles with improved pharmacotherapeutic properties for treatment of prion disease. (2013). ChemMedChem, 8(5), 847-857. [Link]
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Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. (2024). Archiv der Pharmazie, e2400269. [Link]
-
Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds. (2017). Bioorganic & Medicinal Chemistry Letters, 27(15), 3468-3471. [Link]
-
2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. (2020). Chemico-Biological Interactions, 330, 109244. [Link]
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AURORA A Kinase Enzyme System Datasheet. (n.d.). SignalChem. Retrieved from [Link]
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Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. (2022). Journal of Inflammation Research, 15, 497-521. [Link]
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Design, Synthesis and Evaluation of Aminothiazole Derivatives as Potential Anti-Alzheimer's Candidates. (2025). Future Medicinal Chemistry. [Link]
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-
SRC Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]
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Discovery of 2-Aminothiazoles as Potent Antiprion Compounds. (2011). ACS Chemical Neuroscience, 2(1), 35-41. [Link]
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CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. (2009). Brazilian Journal of Microbiology, 40(2), 337-341. [Link]
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CDK2/CyclinA2 Kinase Enzyme System Datasheet. (n.d.). SignalChem. Retrieved from [Link]
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Synthesis and evaluation of multitarget new 2-aminothiazole derivatives as potential anti-Alzheimer's agents. (2023). Archiv der Pharmazie, 356(8), e2300054. [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. [Link]
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SRC Kinase Assay. (n.d.). BellBrook Labs. Retrieved from [Link]
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An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2021). Molecules, 26(21), 6643. [Link]
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Different 2-Aminothiazole Therapeutics Produce Distinct Patterns of Scrapie Prion Neuropathology in Mouse Brains. (2018). The American Journal of Pathology, 188(10), 2262-2275. [Link]
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Design, synthesis and evaluation of aminothiazole derivatives as potential anti-Alzheimer's candidates. (2024). Future Medicinal Chemistry, 16(5), 375-393. [Link]
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CDK2 Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]
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Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. (2021). Samarra Journal of Pure and Applied Science, 3(2), 79-91. [Link]
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Broth microdilution for antibacterial testing as recommended by CLSI protocol. (2016). ResearchGate. [Link]
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Theranostics Novel Bioluminescent Activatable Reporter for Src Tyrosine Kinase Activity in Living Mice. (2016). Theranostics, 6(6), 844-857. [Link]
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Design, synthesis and evaluation of aminothiazole derivatives as potential anti-Alzheimer's candidates. (2024). Future Medicinal Chemistry, 16(5), 375-393. [Link]
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Review of 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine literature
An In-Depth Technical Guide to the Synthesis, Characterization, and Potential Biological Evaluation of 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine
Introduction: The Promise of the 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, serving as a privileged scaffold in a multitude of clinically significant drugs.[1][2][3][4][5] Its inherent biological activities are diverse, with derivatives exhibiting antimicrobial, anti-inflammatory, anticancer, and antiviral properties, among others.[1][2][3][6] This broad spectrum of activity has cemented the 2-aminothiazole core as a fertile ground for the discovery of novel therapeutic agents.[2][3] This guide focuses on a specific, yet under-explored derivative, 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine, providing a comprehensive technical overview for researchers and drug development professionals interested in its synthesis, characterization, and potential biological applications.
The rationale for investigating this particular compound lies in the strategic combination of structural features. The 2-aminothiazole core provides a well-established pharmacophore, while the 4-(aminomethyl) substituent offers a flexible linker for potential interactions with biological targets. The N,N-dimethylamino group can influence solubility, cell permeability, and receptor binding. This unique combination warrants a thorough investigation into its potential as a novel therapeutic agent.
Proposed Synthesis and Characterization: A Roadmap to the Molecule
Proposed Synthetic Pathway
A potential synthetic route could begin with the Hantzsch thiazole synthesis, a classic method for constructing the thiazole ring.
A Proposed Synthetic Pathway for the Target Compound.
Step-by-Step Experimental Protocol
-
Synthesis of 2-(Dimethylamino)-4-(chloromethyl)thiazole (C):
-
To a solution of N,N-dimethylthiourea (B) in ethanol, add an equimolar amount of 1,3-dichloroacetone (A).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Synthesis of 2-(Dimethylamino)-4-(phthalimidomethyl)thiazole (E):
-
Dissolve the synthesized 2-(dimethylamino)-4-(chloromethyl)thiazole (C) and potassium phthalimide (D) in dimethylformamide (DMF).
-
Heat the mixture at 80-90°C for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
-
Synthesis of 4-(Aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine (G):
-
Suspend the phthalimide-protected intermediate (E) in ethanol.
-
Add hydrazine hydrate (F) in a slight excess.
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction mixture and filter to remove the phthalhydrazide byproduct.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by recrystallization or column chromatography to yield the final compound.
-
Analytical Characterization
The identity and purity of the synthesized compound should be confirmed using a combination of standard analytical techniques:
| Analytical Technique | Expected Observations |
| ¹H NMR | Characteristic peaks for the thiazole ring proton, the aminomethyl protons, and the N,N-dimethyl protons. |
| ¹³C NMR | Resonances corresponding to the carbon atoms of the thiazole ring, the aminomethyl group, and the N,N-dimethyl groups. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of C₆H₁₂N₄S. |
| FT-IR Spectroscopy | Characteristic absorption bands for N-H stretching (primary amine), C-H stretching, and C=N and C-S stretching of the thiazole ring. |
| Elemental Analysis | The percentage composition of C, H, N, and S should be in close agreement with the calculated values. |
Anticipated Biological Activity and Mechanism of Action
Based on the extensive literature on 2-aminothiazole derivatives, 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine is anticipated to exhibit a range of biological activities. The most probable activities include antimicrobial and anticancer effects.
Potential as an Antimicrobial Agent
Numerous 2-aminothiazole derivatives have demonstrated potent antibacterial and antifungal activities.[1][3][10][11] The proposed mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes. For instance, some thiazole derivatives have been shown to inhibit bacterial enoyl-ACP reductase, an enzyme crucial for fatty acid biosynthesis.[10] Another potential target is MurA, an enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[12]
Hypothesized Antimicrobial Mechanism of Action.
Potential as an Anticancer Agent
The 2-aminothiazole scaffold is also present in several anticancer agents.[2][6][13] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.[13][14] For example, some N,4-diaryl-1,3-thiazol-2-amines have been identified as tubulin polymerization inhibitors, leading to cell cycle arrest at the G2/M phase.[13] Furthermore, aminothiazole derivatives have been investigated as inhibitors of glutaminase, an enzyme involved in the metabolic rewiring of cancer cells.[15]
Suggested Experimental Workflows: From Benchtop to Preclinical Models
To evaluate the therapeutic potential of 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine, a systematic experimental approach is necessary.
In Vitro Antimicrobial Activity Screening
-
Minimum Inhibitory Concentration (MIC) Assay:
-
Prepare a series of twofold dilutions of the test compound in a suitable broth medium.
-
Inoculate the wells of a microtiter plate with a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Incubate the plates under appropriate conditions.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth.
-
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay:
-
Subculture aliquots from the wells showing no growth in the MIC assay onto agar plates.
-
Incubate the plates and determine the lowest concentration that results in a significant reduction in the number of colony-forming units.
-
In Vitro Anticancer Activity Screening
-
Cytotoxicity Assay (e.g., MTT Assay):
-
Seed cancer cell lines (e.g., HeLa, MDA-MB-231) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
Add MTT reagent and incubate to allow the formation of formazan crystals.
-
Solubilize the formazan crystals and measure the absorbance to determine cell viability.
-
-
Apoptosis Assay (e.g., Annexin V/PI Staining):
-
Treat cancer cells with the test compound at its IC₅₀ concentration.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.
-
A Comprehensive Experimental Workflow.
Future Directions: Optimizing for Therapeutic Success
Should 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine demonstrate promising biological activity, further investigation and lead optimization would be warranted. Structure-activity relationship (SAR) studies could be conducted by systematically modifying the substituents on the thiazole ring and the aminomethyl group to enhance potency and selectivity while minimizing toxicity.[10][15]
Conclusion
While direct experimental data on 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine is limited, the rich chemistry and diverse biological activities of the 2-aminothiazole scaffold provide a strong rationale for its investigation. This guide offers a comprehensive framework for its synthesis, characterization, and biological evaluation. The proposed methodologies and workflows are grounded in established scientific principles and provide a clear path for researchers to explore the therapeutic potential of this novel compound. The insights gained from such studies will not only elucidate the specific properties of this molecule but also contribute to the broader understanding of 2-aminothiazole derivatives in drug discovery.
References
- N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}-N,N-dimethylamine - Smolecule. (2023-08-17).
- Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation - PubMed.
- Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC - NIH.
- 2-Amino-4-(aminomethyl)thiazole-based derivatives as potential antitumor agents: design, synthesis, cytotoxicity and apoptosis inducing activities | Request PDF - ResearchGate. (2025-08-09).
- One-pot synthesis of pyrazolo[4,3-d]thiazole derivatives containing α-aminophosphonate as potential Mur A inhibitors against MDR pathogens with radiosterilization and molecular modeling simulation - PMC - PubMed Central - NIH.
- Synthesis and biological activities of some novel aminomethyl derivatives of 4-substituted-5-(2-thienyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones - PubMed.
- The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase.
- Biological and medicinal significance of 2-aminothiazoles - Scholars Research Library.
- Discovery of aminothiazole derivatives as a chemical scaffold for glutaminase inhibition. (2025-11-01).
- Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - OUCI.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. (2021-03-07).
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC.
- A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - MDPI. (2021-08-25).
- Recent Developments and Biological Activities of 2-Aminothiazole Derivatives.
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC. (2019-05-04).
- 1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine - NIH.
- A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives - ijarsct.
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- 15. researchgate.net [researchgate.net]
Predicted ADMET Properties of 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine
[1]
Executive Summary
This guide provides an in-depth predictive analysis of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine (SMILES: CN(C)c1nc(CN)cs1).[1]
As a fragment-sized molecule (MW < 200 Da), this compound represents a high-value chemical building block or "fragment lead" in drug discovery.[1] Its physicochemical profile suggests it is highly soluble and metabolically active, yet likely restricted in passive membrane permeability due to ionization at physiological pH.
Key Predicted Insights:
-
Bioavailability: High oral solubility, but permeability limited by the primary amine's positive charge (pKa ~9.5).
-
CNS Penetration: Predicted to be low (LogBB < -1.[1]0) due to polarity and ionization, making it suitable for peripheral targets but requiring optimization for CNS indications.
-
Metabolic Liability: The N,N-dimethyl group is a prime site for oxidative demethylation (CYP-mediated), while the primary amine is susceptible to oxidative deamination (MAO-mediated).[1]
-
Toxicity Watchlist: The 2-aminothiazole core carries a structural alert for thyroid peroxidase inhibition, requiring early screening.
Physicochemical Profile & Molecular Descriptors[2]
Understanding the ADMET fate of this molecule begins with its fundamental descriptors. We utilize the Rule of Three (Ro3) framework, which is more appropriate for fragment-sized molecules than the traditional Rule of Five.
Table 1: Calculated Physicochemical Properties
| Property | Value | Interpretation |
| Molecular Weight (MW) | 157.24 Da | Ideal Fragment. Allows significant room for elaboration.[1] |
| LogP (Predicted) | 0.3 – 0.8 | Hydrophilic. Suggests high water solubility but low lipid affinity.[1] |
| TPSA (Topological Polar Surface Area) | ~40–50 Ų | Moderate. Dominated by the thiazole ring and amine groups.[1] |
| H-Bond Donors (HBD) | 2 (Primary amine) | Favorable for receptor binding; penalty for permeability.[1] |
| H-Bond Acceptors (HBA) | 3 (Thiazole N, S, Amine N) | Standard for fragments.[1] |
| pKa (Basic Center 1) | ~9.5 (Primary amine) | Ionized (>99%) at pH 7.4. Critical for solubility and permeability.[1] |
| pKa (Basic Center 2) | ~2.0 (Thiazole N) | Neutral at physiological pH.[1] |
| Rotatable Bonds | 2 | Rigid core; low entropic penalty upon binding.[1] |
Scientific Insight: The ionization of the C4-aminomethyl group is the dominant factor driving this molecule's behavior. At pH 7.4, the molecule exists primarily as a mono-cation. This enhances solubility (ideal for assays) but necessitates active transport or paracellular routes for significant intestinal absorption.[1]
Absorption & Distribution (The "AD" Profile)[3]
Membrane Permeability (Caco-2 / PAMPA)
-
Prediction: Low to Moderate Passive Permeability (
cm/s).[1] -
Mechanism: The positive charge on the primary amine creates a high desolvation energy barrier, hindering passive transcellular diffusion.
-
Optimization Strategy: If used as a lead, capping the primary amine (e.g., amide formation) will neutralize the charge and drastically improve permeability.
Blood-Brain Barrier (BBB) Penetration[1][4]
-
Prediction: BBB Negative (CNS-) .[1]
-
Logic: Small cations are generally excluded from the CNS unless they mimic endogenous substrates (e.g., choline) for specific transporters.
-
LogBB: Estimated < -1.0.
-
Utility: Excellent starting point for peripherally restricted drugs (e.g., anti-infectives, peripheral enzyme inhibitors) where CNS side effects must be avoided.
Plasma Protein Binding (PPB)[1]
Metabolic Stability & Biotransformation
The metabolic fate of this compound is dictated by its two distinct nitrogen environments.
Phase I Metabolism[1]
-
N-Demethylation (Major Route): The N,N-dimethyl group at position 2 is a classic substrate for CYP450 enzymes (likely CYP3A4 or CYP2C9).[1] This will proceed via an intermediate carbinolamine to yield the monomethyl and eventually the primary amine.
-
Oxidative Deamination (Secondary Route): The C4-aminomethyl group is a potential substrate for Monoamine Oxidases (MAO-A/B) or Semicarbazide-sensitive amine oxidase (SSAO), converting the amine to an aldehyde, which is rapidly oxidized to the carboxylic acid.[1]
Phase II Conjugation[1]
-
The primary amine (if not deaminated) is a target for N-Acetylation (NAT1/2) or Glucuronidation .[1]
Visualization: Predicted Metabolic Pathways
The following diagram maps the logical progression of metabolic degradation.
Figure 1: Predicted Phase I Metabolic Fate. The N-demethylation pathway (Red nodes) and Oxidative Deamination pathway (Green/Yellow nodes) represent the primary clearance mechanisms.
Excretion & Clearance
-
Route: Renal Clearance (Dominant).
-
Mechanism: Due to its low molecular weight and hydrophilicity, the parent compound and its polar metabolites will be filtered by the glomerulus.
-
Transporters: As a cation, it may be a substrate for OCT2 (Organic Cation Transporter 2) in the renal proximal tubule, potentially leading to active secretion and a clearance rate exceeding GFR (Glomerular Filtration Rate).
Toxicity & Safety Assessment
hERG Inhibition (Cardiotoxicity)[1]
-
Risk: Low.
-
Rationale: Potent hERG blockers typically require a lipophilic center and two aromatic rings linked by a flexible chain (pharmacophore).[1] This molecule is too small and hydrophilic to occupy the hERG pore effectively.
Genotoxicity (AMES)[1]
-
Risk: Moderate / Structural Alert.
-
Context: Simple 2-aminothiazoles have historically shown mixed results in AMES tests.[1] While N-alkylation (dimethyl group) often reduces direct DNA intercalation compared to the free primary amine, this scaffold should be flagged for early genotoxicity screening (e.g., Ames II or BlueScreen).
Thyroid Toxicity[1]
-
Risk: High (Class Effect). [1]
-
Mechanism: 2-aminothiazole derivatives are known inhibitors of Thyroid Peroxidase (TPO) , interfering with T3/T4 synthesis.[1]
-
Recommendation: If this fragment is elaborated into a drug candidate, monitoring TSH and T4 levels in preclinical toxicology studies is mandatory.
Experimental Validation Protocol
To validate these in silico predictions, the following tiered assay strategy is recommended:
Tier 1: High-Throughput Profiling
-
Kinetic Solubility: Measure in PBS (pH 7.4) using nephelometry.[1]
-
PAMPA-BBB: Artificial membrane assay to confirm low CNS penetration.[1]
-
Metabolic Stability: 30-minute incubation in Human Liver Microsomes (HLM) with NADPH.[1] Monitor disappearance of parent mass (m/z 158).[1]
Tier 2: Mechanistic Confirmation[1]
-
CYP Phenotyping: Use specific inhibitors (e.g., Ketoconazole for 3A4) to identify the enzyme responsible for N-demethylation.[1]
-
Transporter Assay: MDCK-MDR1 cells to assess P-gp efflux liability (though likely low for this size).
Workflow Diagram: Validation Logic
Figure 2: Step-wise experimental validation workflow to confirm in silico predictions.
References
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[2] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] Link
-
Veber, D. F., et al. (2002). Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry, 45(12), 2615-2623. Link
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Standard reference for ADMET protocols).
-
SwissADME. (2023). Free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Swiss Institute of Bioinformatics.[1] Link
-
Mishra, C. B., et al. (2015). Thiazole: A potent scaffold for the development of various medicinal agents. Journal of Heterocyclic Chemistry, 52(4). (Reference for Thiazole toxicity/metabolism). Link[1]
An In-Depth Technical Guide to Molecular Docking Studies of 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine
Abstract
This technical guide provides a comprehensive walkthrough of performing molecular docking studies on 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine. Recognizing the limited specific literature on this particular compound[1], this document establishes a robust, adaptable workflow. By leveraging knowledge of the broader 2-aminothiazole class, known for a wide range of biological activities including anticancer and antimicrobial properties, we select a relevant biological target for a case-study-based approach.[2][3][4] This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for in silico analysis. We will cover ligand and protein preparation, docking execution, and in-depth results analysis, all while emphasizing scientific integrity and reproducibility.
Part 1: Foundational Concepts
The Prominence of the Thiazole Moiety in Medicinal Chemistry
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[2] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive component in the design of bioactive molecules. Thiazole derivatives have demonstrated a vast array of pharmacological activities, including but not limited to, antibacterial, antiviral, anti-inflammatory, and antitumor effects.[2][4] Notable examples include the tyrosine kinase inhibitor Dasatinib and the fungicide Thiabendazole. This well-established history underscores the potential of novel thiazole-containing compounds like 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine as subjects for drug discovery endeavors.
4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine: A Candidate for Exploration
The Power of In Silico Drug Discovery: An Overview of Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6][7][8] In the context of drug discovery, it is a powerful tool for predicting the binding mode and affinity of a small molecule (ligand) to the binding site of a protein (receptor).[9][10][11] This method allows researchers to screen large libraries of compounds, prioritize candidates for experimental testing, and gain insights into the molecular basis of ligand-receptor recognition, thereby accelerating the drug discovery pipeline.[6][11]
Part 2: The Molecular Docking Workflow: A Practical Guide
This section provides a detailed, step-by-step methodology for conducting a molecular docking study of 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine against a selected protein target. For this case study, we will use Human Tubulin, a well-validated target for many anticancer agents, including some thiazole derivatives.[5]
Essential Computational Tools
A standard molecular docking workflow requires a suite of specialized software. The following are widely used, and in many cases, freely available for academic use:
-
AutoDock Vina: A popular and efficient open-source program for molecular docking.[12]
-
AutoDockTools (ADT): A graphical user interface for preparing input files for AutoDock Vina and analyzing results.[12][13]
-
PyMOL or UCSF Chimera: Molecular visualization systems used for inspecting and preparing protein and ligand structures, and for visualizing docking results.[14][15][16][17][18]
-
PubChem or ZINC databases: Resources for obtaining 3D structures of ligands.[7][19]
-
Protein Data Bank (PDB): A repository for the 3D structural data of large biological molecules.[17][19]
Ligand Preparation
The accuracy of a docking study is highly dependent on the quality of the input ligand structure. The following protocol outlines the necessary steps for preparing 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine.
Protocol 1: Ligand Preparation
-
Obtain 3D Structure: Download the 3D structure of 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine from a database like PubChem in SDF or MOL2 format.[20]
-
Load into ADT: Open AutoDockTools and load the ligand file.[21]
-
Add Hydrogens: Add polar hydrogens to the ligand structure. This is crucial for accurate hydrogen bond detection.[21][22]
-
Assign Charges: Compute Gasteiger charges for the ligand atoms. These partial charges are essential for calculating electrostatic interactions.[21]
-
Define Torsion Tree: Detect the rotatable bonds in the ligand. This allows for conformational flexibility during the docking simulation.[21]
-
Save as PDBQT: Save the prepared ligand in the PDBQT file format, which is the required input format for AutoDock Vina.[21]
Caption: Ligand preparation workflow.
Protein Target Preparation
Proper preparation of the receptor is equally critical for a successful docking experiment.
Protocol 2: Protein Preparation
-
Download Protein Structure: Obtain the crystal structure of Human Tubulin (e.g., PDB ID: 1TUB) from the Protein Data Bank.[20]
-
Clean the PDB File: Open the PDB file in a molecular viewer like PyMOL or UCSF Chimera. Remove all non-essential molecules, including water, ions, and co-crystallized ligands.[19][23][24]
-
Load into ADT: Load the cleaned protein PDB file into AutoDockTools.[22]
-
Add Hydrogens: Add polar hydrogens to the protein.[22]
-
Assign Charges: Compute Gasteiger charges for the protein atoms.[21]
-
Save as PDBQT: Save the prepared protein in the PDBQT format.[21]
Caption: Protein preparation workflow.
The Docking Simulation
With the prepared ligand and protein, the docking simulation can now be performed.
Protocol 3: Running AutoDock Vina
-
Define the Binding Site (Grid Box): In ADT, define the search space for the docking by creating a grid box that encompasses the known binding site of the protein.[13] For tubulin, this would be the colchicine binding site.
-
Generate Configuration File: Create a configuration text file that specifies the paths to the prepared ligand and protein PDBQT files, the coordinates and dimensions of the grid box, and the desired exhaustiveness of the search.[20][21]
-
Run Vina: Execute AutoDock Vina from the command line, providing the configuration file as input.[20][25]
Post-Docking Analysis and Visualization
The output of a docking simulation is a set of predicted binding poses for the ligand, each with a corresponding binding affinity score.
Protocol 4: Analysis of Docking Results
-
Load Results into a Viewer: Load the protein and the docked ligand poses (from the Vina output PDBQT file) into PyMOL or UCSF Chimera.[26]
-
Analyze Binding Poses: Examine the top-ranked poses (those with the lowest binding energy) to identify plausible binding modes.[26][27][28]
-
Identify Key Interactions: For the most promising poses, identify and visualize the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein residues.[29]
-
Tabulate Results: Summarize the binding affinities and interacting residues for the top poses in a table for easy comparison.[26]
Table 1: Example Docking Results Summary
| Pose Rank | Binding Affinity (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic) |
| 1 | -8.5 | Cys241, Leu255 | Val238, Ala316, Val318 |
| 2 | -8.2 | Asn258, Thr314 | Leu248, Ala250, Ile378 |
| 3 | -7.9 | Lys352 | Met259, Ala354 |
Part 3: Ensuring Scientific Rigor
Validation of Docking Protocols
It is crucial to validate the docking protocol to ensure its predictive power for the system under study. A common validation method is "re-docking," where a co-crystallized ligand is extracted from a PDB structure and then docked back into its receptor. A successful re-docking, indicated by a low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose, provides confidence in the docking protocol's ability to reproduce known binding modes.[27]
Interpretation and Limitations
Molecular docking is a powerful predictive tool, but it is not without its limitations. The scoring functions used to estimate binding affinity are approximations and may not always perfectly correlate with experimental data.[11] Furthermore, docking simulations typically treat the protein as a rigid entity, which is a simplification of the dynamic nature of biological macromolecules.[9] Therefore, docking results should be interpreted as predictive models that can guide further experimental investigation, rather than as definitive proof of binding.
Part 4: Conclusion and Future Directions
This guide has provided a comprehensive framework for conducting molecular docking studies on 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine. By following the detailed protocols for ligand and protein preparation, docking simulation, and results analysis, researchers can generate valuable hypotheses about the potential biological targets and binding modes of this and other novel compounds. The insights gained from such in silico studies are invaluable for guiding the design of new analogues with improved potency and selectivity, ultimately accelerating the journey from a chemical entity to a potential therapeutic agent. Future work should focus on the experimental validation of the docking predictions through in vitro binding assays and biological activity studies.
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Preliminary in-vitro screening of 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine
An In-Depth Technical Guide to the Preliminary In-Vitro Screening of 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine
Abstract
This technical guide outlines a comprehensive, multi-phase strategy for the preliminary in-vitro screening of the novel compound 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine. Recognizing the therapeutic potential inherent in its 2-aminothiazole core, this document provides a logical framework for drug discovery professionals to systematically evaluate its biological activity. The proposed screening cascade begins with foundational cytotoxicity assessments, progresses to broad-spectrum phenotypic screening across relevant disease models, and culminates in strategies for target deconvolution and mechanism of action studies. Each phase is detailed with field-proven protocols, rationales for experimental choices, and frameworks for data interpretation, ensuring a scientifically rigorous and efficient evaluation process.
Introduction: The Rationale for Screening
The compound 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine is a small molecule built upon the 2-aminothiazole scaffold. This heterocyclic moiety is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] The 2-aminothiazole ring system is associated with a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral properties.[1][2][3] This diverse bioactivity profile strongly suggests that novel derivatives, such as the subject of this guide, are compelling candidates for in-vitro screening to uncover new therapeutic potential.
This guide serves not as a rigid protocol, but as a strategic framework. The primary objective of a well-designed screening cascade is to enable swift, data-driven decision-making, accelerating the identification of promising candidates while allowing for the early termination of non-viable programs.[4]
Compound Profile
A thorough understanding of the test article's physicochemical properties is a prerequisite for assay development, particularly for ensuring solubility and stability in aqueous assay media.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁N₃S | PubChem CID: 351685[5] |
| Molecular Weight | 157.24 g/mol | PubChem CID: 351685[5] |
| Topological Polar Surface Area | 70.4 Ų | PubChem CID: 351685[5] |
| XLogP3-AA (Lipophilicity) | 0.5 | PubChem CID: 351685[5] |
| Hydrogen Bond Donors | 1 | PubChem CID: 351685[5] |
| Hydrogen Bond Acceptors | 4 | PubChem CID: 351685[5] |
| SMILES | CN(C)CC1=CSC(=N1)N | PubChem CID: 351685[5] |
Note: The compound is predicted to be harmful if swallowed, in contact with skin, or inhaled, and may cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE) should be used at all times.[5]
Phase I: Foundational Viability and Cytotoxicity Assessment
The initial and most critical step in evaluating any new chemical entity is to determine its effect on cell viability. This establishes a baseline therapeutic window, informs the concentration ranges for subsequent assays, and identifies non-specific, broadly cytotoxic compounds that are unlikely to be successful drug candidates.[6]
Causality Behind Method Selection
Colorimetric assays based on the reduction of tetrazolium salts are the cornerstone of high-throughput cytotoxicity screening.[7] We will focus on the MTT and XTT assays.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This positively charged salt readily enters viable cells where it is reduced by mitochondrial dehydrogenases into a purple, insoluble formazan product.[8][9] The amount of formazan, quantified spectrophotometrically after solubilization, is directly proportional to the number of metabolically active cells.[9]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): In contrast, the formazan product of XTT is water-soluble, which simplifies the protocol by removing the solubilization step.[9] This can reduce variability and is often preferred for higher throughput applications.
The choice between MTT and XTT often depends on specific cell types and laboratory workflow preferences; both provide reliable data on cell viability.[10]
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for determining compound cytotoxicity using MTT/XTT assays.
Detailed Protocol: MTT Cytotoxicity Assay
This protocol is a self-validating system, incorporating essential controls for robust and interpretable data.
-
Cell Seeding:
-
Culture a non-cancerous human cell line (e.g., HEK293 or MRC-5) to ~80% confluency.
-
Trypsinize (if adherent), count cells, and adjust the density to 1 x 10⁵ cells/mL in complete culture medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well flat-bottom plate (10,000 cells/well).
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine in sterile DMSO.
-
Perform a serial dilution in culture medium to create working solutions at 2x the final desired concentrations (e.g., 200 µM to 0.1 µM).
-
Controls: Prepare wells for:
-
Vehicle Control: Medium with DMSO at the highest concentration used.
-
Positive Control: Medium with a known cytotoxic agent (e.g., Doxorubicin).
-
Medium Blank: Medium only (no cells).
-
-
Remove the old medium from the cell plate and add 100 µL of the appropriate compound dilution or control to each well.
-
Incubate for 48 hours at 37°C, 5% CO₂.
-
-
MTT Reagent and Solubilization:
-
Prepare a 5 mg/mL MTT solution in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 4 hours at 37°C, 5% CO₂. Insoluble purple formazan crystals should become visible.
-
Carefully aspirate the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well.
-
Gently pipette to dissolve the formazan crystals completely.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the medium blank from all other readings.
-
Calculate percent viability: (% Viability) = (Absorbance_Treated / Absorbance_Vehicle) * 100.
-
Plot percent viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Phase II: Broad-Spectrum Phenotypic Screening
With baseline cytotoxicity established, the next phase involves screening the compound against a diverse panel of biological systems to identify potential therapeutic activities. This "phenotypic screening" approach, which seeks a desired biological effect without a preconceived target, is a powerful method for discovering first-in-class medicines.[11][12] The selection of assays should be guided by the known activities of the 2-aminothiazole scaffold.
Proposed Screening Cascade
Caption: A logical cascade for preliminary in-vitro screening of the compound.
Protocol Focus: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
Given the prevalence of antibacterial and antifungal activity in 2-aminothiazole derivatives, determining the MIC is a crucial primary screen.[2][13]
-
Strain and Media Preparation:
-
Select a panel of clinically relevant microbes, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).
-
Prepare appropriate liquid broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
-
Compound and Inoculum Preparation:
-
Prepare a 2x concentration serial dilution of the test compound in the appropriate broth within a 96-well U-bottom plate. A typical concentration range is 256 µg/mL to 0.25 µg/mL.[14]
-
Controls: Include wells for:
-
Sterility Control: Broth only.
-
Growth Control: Broth + Inoculum (no compound).
-
Positive Control: Broth + Inoculum + a known antibiotic (e.g., Ampicillin, Fluconazole).
-
-
Prepare a microbial inoculum standardized to a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[14]
-
-
Inoculation and Incubation:
-
Inoculate the wells containing the compound dilutions and growth control.
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.
-
-
Data Acquisition and Interpretation:
-
Visually inspect the plates for turbidity.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Results can be summarized in a table for clear comparison across different species.
-
| Organism | Strain | Compound MIC (µg/mL) | Control Drug MIC (µg/mL) |
| S. aureus | ATCC 29213 | Data | Ampicillin: Data |
| E. coli | ATCC 25922 | Data | Ampicillin: Data |
| C. albicans | ATCC 90028 | Data | Fluconazole: Data |
Phase III: Target Deconvolution and Mechanism of Action (MoA)
Identifying a "hit" in a phenotypic screen is a critical milestone. The subsequent challenge is to identify the molecular target(s) of the compound, a process known as target deconvolution.[15] Understanding the target and mechanism of action is essential for lead optimization and further development.[16][17]
Method Selection: Affinity-Based Chemical Proteomics
Affinity chromatography coupled with mass spectrometry is a robust and widely used technique to isolate specific protein targets from a complex cellular proteome.[15][18]
-
Probe Synthesis: A version of the hit compound is synthesized with a linker arm and a reactive group suitable for immobilization onto a solid support (e.g., agarose beads).
-
Protein Binding: The immobilized compound is incubated with a whole-cell lysate. The target protein(s) will bind to the compound, while non-binding proteins remain in solution.
-
Washing and Elution: Extensive washing steps remove non-specifically bound proteins. The specifically bound proteins are then eluted, often using a competitive binder (excess free compound) or by changing buffer conditions.[18]
-
Protein Identification: The eluted proteins are separated (e.g., by SDS-PAGE) and identified using mass spectrometry (LC-MS/MS). The resulting peptide sequences are searched against protein databases to identify the target.[18]
Target Deconvolution Workflow
Caption: Workflow for target identification using affinity chromatography.
Conclusion and Future Directions
This guide presents a structured and scientifically grounded approach for the initial in-vitro evaluation of 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine. By progressing from broad cytotoxicity profiling to targeted phenotypic screens and finally to specific target deconvolution strategies, researchers can efficiently generate the critical data needed to make informed go/no-go decisions. A positive outcome from this screening cascade—the identification of a potent and selective biological activity coupled with a validated molecular target—would provide a strong foundation for initiating a formal drug discovery program, including lead optimization, in-vivo efficacy studies, and ADME/Tox profiling.
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Al-Obaidi, A. S. M., et al. (2024). Preparation and Biological Activities of Some Heterocyclic Compounds Derivatives from 2-Aminothiazoles. ResearchGate. [Link]
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An In-depth Technical Guide to 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine dihydrochloride and its Analogs for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine dihydrochloride and its closely related chemical analogs. Given the specificity of this compound, this document also encompasses a broader examination of the 2-aminothiazole scaffold, a critical pharmacophore in modern medicinal chemistry. We will delve into commercial sourcing, key chemical and physical properties, and a representative synthetic application, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction to the 2-Aminothiazole Scaffold
The thiazole ring system is a cornerstone in heterocyclic chemistry and drug discovery, renowned for its versatile biological activities.[1][2] When substituted with an amino group at the 2-position, the resulting 2-aminothiazole scaffold becomes a privileged structure, appearing in a multitude of FDA-approved drugs and clinical candidates. These compounds exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[3][4] The specific substitution pattern on the thiazole ring dictates the compound's interaction with biological targets, making the synthesis of diverse analogs a key strategy in drug development.[2]
Commercial Availability of 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine dihydrochloride and Related Analogs
Direct commercial suppliers for 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine dihydrochloride are limited, indicating its status as a specialized research chemical or a proprietary intermediate. However, several chemical suppliers offer structurally similar and synthetically related compounds that can serve as starting materials or reference compounds.
A search for the target compound reveals a listing for a closely related analog, N-{[4-(Aminomethyl)-1,3-thiazol-2-yl]methyl}-N,N-dimethylamine dihydrochloride, though widespread availability is not guaranteed.[5] More readily available are key precursors and simpler analogs that can be used to synthesize the target molecule or other derivatives.
Table 1: Commercial Availability of Selected 2-Aminothiazole Analogs and Precursors
| Compound Name | CAS Number | Supplier(s) | Notes |
| 4-(aminomethyl)-1,3-thiazol-2-amine dihydrochloride | 89363-94-0 | Sigma-Aldrich (via ChemBridge)[6] | A primary amine analog of the target compound. |
| 2-Amino-4-(chloromethyl)thiazole hydrochloride | 59608-97-8 | Sigma-Aldrich (via Synthonix)[7] | A key intermediate for introducing substituents at the 4-position. |
| 2-(Aminomethyl)thiazole | 55661-33-1 | Sigma-Aldrich | A foundational building block in this chemical class. |
| 2-Amino-4-methylthiazole | 1603-91-4 | Sigma-Aldrich[8] | A simple, commercially available 2-aminothiazole derivative. |
| N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}-N,N-dimethylamine hydrochloride | 82586-71-8 | Various, including TCI and Sibram Pharmaceutical[9] | An important intermediate for the drug Nizatidine and a close structural relative. |
| 5-(Aminomethyl)-4-chloro-N,N-dimethyl-1,3-thiazol-2-amine dihydrochloride | 1955522-81-2 | BLD Pharm[10] | A positional isomer with a chlorine substituent. |
Physicochemical Properties
The physicochemical properties of 2-aminothiazole derivatives are crucial for their handling, formulation, and biological activity. The dihydrochloride salt form of the title compound suggests good aqueous solubility, which is often advantageous for biological testing and drug formulation.[11]
Table 2: Key Physicochemical Properties of a Representative Analog, 2-Amino-4-methylthiazole
| Property | Value | Source |
| Molecular Formula | C4H6N2S | PubChem[12] |
| Molecular Weight | 114.17 g/mol | PubChem[12] |
| Melting Point | 44-47 °C | Sigma-Aldrich[8] |
| Boiling Point | 231-232 °C | Sigma-Aldrich[8] |
| Form | Crystals | Sigma-Aldrich[8] |
| InChI Key | OUQMXTJYCAJLGO-UHFFFAOYSA-N | Sigma-Aldrich[8] |
Synthesis and Methodologies: A Conceptual Workflow
The synthesis of substituted 2-aminothiazoles often follows the Hantzsch thiazole synthesis, a classic and reliable method. This reaction typically involves the condensation of a thiourea or thioamide with an α-haloketone. For more complex derivatives like the title compound, a multi-step synthesis is required. Below is a conceptual workflow for the synthesis of a 4-substituted-2-(dimethylamino)thiazole derivative, based on established chemical principles.[13][14]
Experimental Workflow: Synthesis of a 4-Substituted-2-(dimethylamino)thiazole
Caption: Conceptual workflow for the synthesis of the target compound.
Detailed Protocol: Dehydration of a Hydroxythiazoline Intermediate (Conceptual)
This protocol is a conceptualized example based on a patented process for a similar structure and illustrates the critical dehydration step.[13]
-
Reaction Setup: A solution of the 4-chloromethyl-4-hydroxy-2-dimethylaminomethyl-2-thiazoline intermediate is prepared in a suitable solvent such as 1,2-dichloroethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.[13]
-
Reagent Addition: A solution of a dehydrating agent, for instance, thionyl chloride (SOCl2), dissolved in 1,2-dichloroethane is added dropwise to the stirred solution of the intermediate.[13] The reaction is often exothermic and may require cooling to maintain a controlled temperature.
-
Reaction Monitoring: The reaction mixture is stirred at ambient temperature, and the progress is monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Gentle heating may be applied to drive the reaction to completion.[13]
-
Workup and Isolation: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The solid is washed with a non-polar solvent (e.g., ethyl acetate) to remove impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as methanol/ethyl acetate, to yield the pure 4-(chloromethyl)-thiazole derivative.[13]
Causality: The choice of a dehydrating agent like thionyl chloride is critical for efficiently removing the hydroxyl group from the thiazoline intermediate to form the aromatic thiazole ring. The use of a non-polar solvent for washing helps to remove unreacted starting materials and soluble byproducts, while recrystallization is a standard method for obtaining high-purity crystalline solids.
Applications in Drug Discovery and Development
Thiazole derivatives are integral to the development of novel therapeutics.[1] Their ability to act as bioisosteres for other aromatic systems and their capacity for hydrogen bonding and metal chelation contribute to their diverse pharmacological profiles.
-
Anticancer Activity: Many thiazole-containing compounds have shown potent antiproliferative activity. For example, certain N,4-diaryl-1,3-thiazole-2-amines have been identified as tubulin polymerization inhibitors, arresting the cell cycle at the G2/M phase.[15] Others have been investigated as aromatase inhibitors for the treatment of breast cancer.[16]
-
Antimicrobial and Antifungal Activity: The thiazole nucleus is a common feature in agents developed to combat multidrug-resistant bacteria and fungi.
-
Kinase Inhibition: The chloromethyl group on some thiazole intermediates serves as a reactive handle for coupling with other molecules, such as in the synthesis of kinase inhibitors targeting specific mutations in cancer cells.[17]
The structural motif of the title compound, featuring both a basic dimethylamino group and a primary aminomethyl group, presents multiple points for interaction with biological targets and for further chemical modification, making it an interesting scaffold for library synthesis in a drug discovery program.
Conclusion
While 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine dihydrochloride is not a widely available commercial product, its structural components are representative of a highly valuable class of compounds in medicinal chemistry. Understanding the commercial availability of its analogs, its fundamental physicochemical properties, and the established synthetic routes provides researchers with the necessary knowledge to incorporate this and similar scaffolds into their research and development programs. The versatility of the 2-aminothiazole core ensures its continued importance in the quest for novel and effective therapeutic agents.
References
-
Arshad, M. F., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(13), 4248. [Link]
-
Fabad J. Pharm. Sci. An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. [Link]
- Google Patents. US4468517A - Synthesis of thiazoles.
-
PubChem. 2-Amino-4-methylthiazole. [Link]
-
Wang, L., et al. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS One, 12(4), e0175784. [Link]
-
Al-Salahi, R., et al. (2024). Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer. Future Medicinal Chemistry. [Link]
-
World Journal of Pharmaceutical Research. A review on thiazole based compounds & it's pharmacological activities. [Link]
-
Tantry, S. J., et al. (2017). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Scientific Reports, 7, 42831. [Link]
-
Molecules. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
-
Synthonix. 4-methyl-1,3-thiazole - [M24933]. [Link]
-
ResearchGate. Synthesis of alkyl 2-aminomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate and pseudopeptides on its basis. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. An Overview of Thiazole Derivatives and its Biological Activities. [Link]
-
ResearchGate. (PDF) 2-Amino-5,5-dimethylthiazol-4(5H)-one. [Link]
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Methodological & Application
Application Note: Evaluation of 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine Scaffolds in Anticancer Assays
Executive Summary & Scientific Rationale
The molecule 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine represents a "privileged scaffold" in medicinal chemistry.[1] The 2-aminothiazole core is the structural anchor for several FDA-approved oncology drugs, including Dasatinib (Src/Abl inhibitor) and Dabrafenib (BRAF inhibitor).[1] The specific substitution at the C4 position (dimethylaminomethyl) enhances aqueous solubility and provides a critical hydrogen-bonding motif for interaction with residues in the ATP-binding pocket of kinases or the colchicine-binding site of tubulin.
This Application Note provides a rigorous technical guide for researchers utilizing this scaffold as a Lead Fragment or Building Block in anticancer assays. Unlike fully optimized clinical candidates, this molecule requires specific handling due to its basicity and dual-amine functionality.[1]
Key Applications
-
Fragment-Based Drug Discovery (FBDD): Screening for binding affinity against Kinases (Src, Aurora) and Bcl-2 family proteins.[1]
-
Phenotypic Screening: Assessment of cytotoxicity in solid tumor lines (e.g., MCF-7, HepG2).[1][2]
-
Mechanism of Action (MoA) Studies: Deconvolution of tubulin destabilization vs. kinase inhibition.[1]
Chemical Handling & Formulation Protocol
Challenge: The presence of a primary amine at C2 and a tertiary amine at the C4-methyl position makes this compound highly basic and potentially hygroscopic.[1] Improper pH control can lead to precipitation in cell culture media.[1]
Protocol A: Stock Solution Preparation
-
Solvent Selection: Use anhydrous DMSO (Dimethyl Sulfoxide) , Grade ≥99.9%.[1] Avoid water or ethanol for initial stocks to prevent hydrolysis or salt formation issues during storage.[1]
-
Concentration: Prepare a 100 mM master stock.
-
Storage: Aliquot into amber glass vials (hydrophobic interaction prevention). Store at -20°C. Stability is >6 months if kept desiccated.[1]
Protocol B: Working Solution & pH Buffering
Critical Step: When diluting into aqueous culture media (e.g., RPMI-1640), the basic amines may shift the local pH.[1]
-
Dilution: Dilute the 100 mM stock to 100 µM (1:1000) in culture media.
-
Buffer Check: Visually inspect for precipitation.[1] If the media turns purple (phenol red indication of basicity), add 10 mM HEPES buffer to stabilize pH at 7.4.[1]
-
Vehicle Control: Ensure the final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity.
Phenotypic Assay: In Vitro Cytotoxicity (MTT/CellTiter-Glo)
Thiazole derivatives frequently exhibit nanomolar to micromolar potency.[1] This protocol uses an ATP-based endpoint (CellTiter-Glo) to avoid false positives common with tetrazolium salts (MTT) caused by the reducing potential of amine-rich scaffolds.[1]
Experimental Workflow
Objective: Determine IC₅₀ values in MCF-7 (Breast) and A549 (Lung) cancer lines.
-
Seeding:
-
Seed tumor cells at 3,000–5,000 cells/well in 96-well white-walled plates.[1]
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.
-
-
Compound Treatment:
-
Incubation: Treat cells for 72 hours .
-
Readout (ATP Quantitation):
Data Analysis Template
| Compound ID | Cell Line | IC₅₀ (µM) | R² Value | Potency Class |
| Thiazole-AM-DM | MCF-7 | [Experimental] | >0.95 | Moderate |
| Thiazole-AM-DM | A549 | [Experimental] | >0.95 | Low |
| Dasatinib (Ctrl) | MCF-7 | 0.05 | 0.99 | High |
Target Deconvolution: Tubulin vs. Kinase[1]
Thiazole-2-amines are "promiscuous" scaffolds.[1] They often act via two distinct mechanisms.[1] You must differentiate them using the following decision tree.
Workflow Visualization
The following diagram illustrates the logic flow for characterizing the scaffold's mechanism.
Caption: Figure 1. Strategic workflow for deconvoluting the mechanism of action for thiazole-2-amine derivatives, distinguishing between cytoskeletal and signaling targets.
Protocol C: Tubulin Polymerization Assay (Fluorescence)
Rationale: Many 2-aminothiazoles bind the colchicine site, preventing tubulin assembly.[1]
-
Reagent: Purified porcine brain tubulin (>99%) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9) + 10 µM DAPI.
-
Setup:
-
Pre-warm plate to 37°C.
-
Add Thiazole-AM-DM (10 µM) to wells.
-
Add Tubulin/GTP mix.[1]
-
-
Kinetics: Measure fluorescence (Ex 360 nm / Em 450 nm) every 30 seconds for 60 minutes.
-
Interpretation:
Protocol D: Kinase Profiling (ADP-Glo)
Rationale: The 2-aminothiazole mimics the adenine ring of ATP.
-
Panel: Screen against Src , Aurora A , and CDK2 .[1]
-
Reaction:
-
Detection: Add ADP-Glo reagent (depletes ATP) -> Add Detection Reagent (converts ADP to Light).[1]
-
Metric: Calculate % Inhibition relative to Staurosporine (positive control).
References & Authoritative Sources
-
Mishra, C. B., et al. (2021).[1][2][4][5][6] "Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery." ResearchGate / European Journal of Medicinal Chemistry.[1]
-
Significance: Establishes the 2-aminothiazole ring as a validated scaffold for breast and leukemia cell lines.
-
-
Liao, M., et al. (2023).[1][7] "2-Amino-4-(aminomethyl)thiazole-based derivatives as potential antitumor agents." ResearchGate.[1]
-
Significance: Directly addresses the "aminomethyl" substitution at position 4, linking it to apoptosis and cytotoxicity.[1]
-
-
PubChem Compound Summary. "4-[(dimethylamino)methyl]-1,3-thiazol-2-amine."[1][3] National Center for Biotechnology Information.[1]
-
Significance: Provides physicochemical properties (LogP, pKa) essential for the formulation protocol.
-
-
Zhang, L., et al. (2016).[1] "Synthesis and bioevaluation of N,4-diaryl-1,3-thiazol-2-amines as tubulin inhibitors." PubMed Central.[1]
-
Significance: Validates the tubulin polymerization assay protocol for this specific chemical class.
-
Sources
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- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine | C6H11N3S | CID 351685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Formation of 5-Aminomethyl-2,3-dihydropyridine-4(1H)-ones from 4-Amino-tetrahydropyridinylidene Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Versatile 4-(Aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine Scaffold: A Gateway to Novel Therapeutics
Application Notes and Protocols for Researchers in Drug Discovery
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its presence in a wide array of biologically active compounds and approved drugs.[1][2] Its versatile nature allows for extensive chemical modification, enabling the exploration of vast chemical space and the development of potent and selective modulators of various biological targets. This guide focuses on a specific, highly adaptable starting point for fragment-based drug discovery (FBDD) and lead optimization: 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine .
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth technical guidance on leveraging this scaffold for the design and synthesis of novel therapeutic agents. We will delve into the rationale for its selection, detailed synthetic protocols, strategies for library development, and robust screening cascades for identifying and optimizing hits against key drug targets such as protein kinases and G-protein coupled receptors (GPCRs).
The 4-(Aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine Scaffold: A Privileged Starting Point
The selection of 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine as a foundational scaffold is underpinned by several key features that make it an attractive starting point for drug discovery campaigns.
-
Inherent Biological Relevance: The 2-aminothiazole core is a well-established pharmacophore with a proven track record in successful drug development.[3] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5] This inherent biological activity increases the probability of identifying initial hits during screening campaigns.
-
Multiple Points for Diversification: The scaffold offers three primary points for chemical modification: the 2-amino group, the 4-aminomethyl group, and the 5-position of the thiazole ring. This allows for the systematic and efficient generation of diverse chemical libraries to probe structure-activity relationships (SAR).
-
Favorable Physicochemical Properties: As a fragment-sized molecule, it generally adheres to the "Rule of Three," making it an ideal starting point for FBDD.[6] Its relatively low molecular weight and complexity provide a solid foundation for building potent and drug-like molecules with optimized pharmacokinetic properties.
-
Synthetic Tractability: The synthesis of the core scaffold and its subsequent derivatization can be achieved through well-established and robust chemical reactions, such as the Hantzsch thiazole synthesis, making it accessible for most medicinal chemistry laboratories.[1]
Synthesis of the Core Scaffold and Library Generation
A robust and reproducible synthetic route to the core scaffold is paramount for any drug discovery program. Here, we propose a synthetic strategy based on the well-established Hantzsch thiazole synthesis.[1][7]
Proposed Synthesis of 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine
A plausible synthetic route to the target scaffold involves a multi-step process, starting from readily available materials.
Caption: Proposed synthetic workflow for the core scaffold.
Protocol 1: Synthesis of 2-Amino-4-(chloromethyl)thiazole
This protocol is adapted from the classical Hantzsch thiazole synthesis.[1]
Materials:
-
1,3-Dichloroacetone
-
Thiourea
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
Procedure:
-
To a round-bottom flask, add 1,3-dichloroacetone (1.0 mmol) and thiourea (1.2 mmol).
-
Add ethanol (10 mL) to the flask.
-
Attach a reflux condenser and place the flask on a magnetic stirrer/hotplate.
-
Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of 4-(Aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine
This step involves a nucleophilic substitution of the chloromethyl group with dimethylamine.
Materials:
-
2-Amino-4-(chloromethyl)thiazole
-
Dimethylamine (solution in THF or as a gas)
-
Suitable solvent (e.g., THF, DMF)
-
Round-bottom flask
-
Stirrer
Procedure:
-
Dissolve 2-amino-4-(chloromethyl)thiazole (1.0 mmol) in a suitable solvent in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add an excess of dimethylamine (e.g., 2.0-3.0 mmol).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the final scaffold.
Library Design and Synthesis
With the core scaffold in hand, the next step is to generate a library of diverse analogs. The three points of diversification allow for a systematic exploration of the surrounding chemical space.
Caption: Diversification strategy for library synthesis.
Table 1: Recommended Building Blocks for Library Synthesis
| Diversification Point | Reaction Type | Example Building Blocks |
| 2-Amino Group (R1) | Amide Coupling | Carboxylic acids, Acid chlorides |
| Sulfonylation | Sulfonyl chlorides | |
| Urea Formation | Isocyanates, Carbamoyl chlorides | |
| 4-Aminomethyl Group (R2) | Reductive Amination | Aldehydes, Ketones |
| Acylation | Acid chlorides, Anhydrides | |
| 5-Position (R3) | Halogenation followed by Suzuki Coupling | Aryl boronic acids, Heteroaryl boronic acids |
Screening Cascades for Hit Identification
Once a diverse library of compounds has been synthesized, a robust and efficient screening cascade is required to identify promising hits. The choice of assays will depend on the biological target of interest. Here, we provide detailed protocols for two major classes of drug targets: protein kinases and GPCRs.
Protein Kinase Inhibition Assays
Protein kinases are a major class of drug targets, particularly in oncology.[8] The ADP-Glo™ Kinase Assay is a versatile and sensitive method for measuring kinase activity and inhibition.[9]
Protocol 3: In Vitro Kinase Inhibition Assay using ADP-Glo™
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction.[9] Kinase activity is inversely correlated with the amount of light produced.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Purified kinase of interest
-
Kinase-specific substrate
-
ATP
-
Synthesized compound library (in DMSO)
-
384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of test compound at various concentrations.
-
Add 2 µL of a solution containing the kinase and its specific substrate.
-
Initiate the reaction by adding 2 µL of ATP solution.
-
Incubate at room temperature for the optimized reaction time (typically 30-60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[10]
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ value for active compounds by fitting the data to a dose-response curve.
-
Caption: Workflow for the ADP-Glo™ kinase inhibition assay.
GPCR Activity Assays
GPCRs are another major class of drug targets involved in a vast array of physiological processes.[11] Calcium mobilization assays are a common method for screening compounds that modulate the activity of Gq-coupled GPCRs.[12]
Protocol 4: Cell-Based GPCR Calcium Mobilization Assay
Principle: This assay measures changes in intracellular calcium concentration upon GPCR activation using a calcium-sensitive fluorescent dye.[12][13]
Materials:
-
HEK293 cells (or other suitable cell line) stably expressing the GPCR of interest
-
Cell culture medium
-
FLIPR Calcium 5 Assay Kit (or similar)
-
Synthesized compound library (in DMSO)
-
96-well or 384-well black-walled, clear-bottom plates
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument
Procedure:
-
Cell Plating:
-
Seed the HEK293 cells expressing the target GPCR into 96-well or 384-well plates and culture overnight.
-
-
Dye Loading:
-
Remove the culture medium and add the calcium-sensitive dye loading buffer to each well.
-
Incubate the plate at 37°C for 1 hour to allow the cells to take up the dye.
-
-
Compound Addition and Signal Detection:
-
Place the plate in the FLIPR instrument.
-
The instrument will add the test compounds at various concentrations to the wells.
-
Immediately after compound addition, the instrument will measure the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
For agonists, determine the EC₅₀ value from the dose-response curve.
-
For antagonists, pre-incubate the cells with the test compounds before adding a known agonist and determine the IC₅₀ value.
-
Caption: Workflow for a cell-based calcium mobilization GPCR assay.
Hit-to-Lead Optimization: From Fragment to Candidate
Once initial hits are identified from the primary screen, the hit-to-lead optimization phase begins. The goal is to improve the potency, selectivity, and drug-like properties of the initial hits.[14]
Structure-Activity Relationship (SAR) Studies
Systematic modification of the hit compounds at the three points of diversification is crucial for understanding the SAR. The data from these studies will guide the design of more potent and selective analogs.
Table 2: Key Considerations for SAR Exploration
| Modification Site | Potential Impact |
| 2-Amino Group | Can influence hydrogen bonding interactions with the target protein. Modifications can modulate potency and selectivity. |
| 4-Aminomethyl Group | Can be modified to explore different pockets of the binding site. The N,N-dimethyl group can be replaced with other amines or used as a handle for further derivatization. |
| 5-Position | Can be used to introduce larger substituents that can access deeper pockets of the binding site, potentially improving potency and selectivity. |
Improving ADME Properties
In addition to potency and selectivity, it is critical to optimize the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the lead compounds.[2] Thiazole-containing compounds can sometimes present challenges with metabolic stability.
Strategies for Improving ADME Properties:
-
Metabolic Stability: Introduce blocking groups at potential sites of metabolism. For example, replacing a metabolically labile methoxy group with a more stable fluoro group.
-
Solubility: Introduce polar functional groups to improve aqueous solubility.
-
Permeability: Modulate lipophilicity (logP) to achieve a balance between solubility and membrane permeability.
-
Bioisosteric Replacement: Replace problematic functional groups with bioisosteres that have improved ADME properties while maintaining or improving biological activity.[15]
Conclusion
The 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine scaffold represents a highly promising and versatile starting point for the discovery of novel therapeutics. Its inherent biological relevance, multiple points for diversification, and synthetic tractability make it an ideal candidate for fragment-based and traditional drug discovery approaches. By following the detailed protocols and strategic guidance outlined in this document, researchers can effectively leverage this privileged scaffold to identify and optimize potent and selective modulators of a wide range of biological targets, ultimately contributing to the development of new medicines.
References
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]
-
Elsadek, M. F., Ahmed, B. M., & Farahat, M. F. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
- Eli Lilly and Company. (1984). Synthesis of thiazoles. U.S.
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]
-
Ujjinamatada, R. K., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters, 13(12), 1956-1963. [Link]
-
Kogbara, K. O., & Lolis, E. J. (2018). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 8(19), e3031. [Link]
-
Rostom, S. A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Archiv der Pharmazie, 354(3), e2000268. [Link]
-
Gamil, A. A., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry. [Link]
-
Shavva, A. G., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5195. [Link]
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Hameed, A., et al. (2012). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 17(7), 8145-8157. [Link]
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Howard, S., et al. (2009). Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. Journal of medicinal chemistry, 52(2), 379–388. [Link]
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Johnson, T. A., et al. (2018). Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. Journal of medicinal chemistry, 61(21), 9786–9797. [Link]
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Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of medicinal chemistry, 54(8), 2529–2591. [Link]
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Al-Salahi, R., et al. (2016). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-organic and medicinal chemistry letters, 26(15), 3459–3467. [Link]
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Al-Otaibi, F. M. (2021). SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. ResearchGate. [Link]
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Li, Y., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Archiv der Pharmazie, 354(3), e2000268. [Link]
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Erlanson, D. A. (2012). Introduction to fragment-based drug discovery. Topics in current chemistry, 317, 1–32. [Link]
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Chaudhari, P., Danta, C. C., & Nefzi, A. (2025). Recent synthetic advances in the preparation of 1,3-thiazole compounds and their therapeutic applications in degenerative diseases. Organic & Biomolecular Chemistry, 23(41). [Link]
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Gamil, A. A., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry. [Link]
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Biocompare. (2013). Cell-based Assays for GPCR Activity. [Link]
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Hao, G. F., et al. (2021). Fragment-based drug design facilitates selective kinase inhibitor discovery. Trends in pharmacological sciences, 42(7), 583–596. [Link]
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Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. [Link]
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Al-Ghorbani, M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1732. [Link]
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Tebubio. (2014). How to measure Calcium in cell based assays?. [Link]
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Boehringer Ingelheim. (2023). Best Practices for Hit-to-Lead - Case Study: HSD17B13. [Link]
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Schröder, M., et al. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR protocols, 2(3), 100689. [Link]
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El-Metwaly, A. M., et al. (2024). Novel thiazole derivatives: Design, synthesis, antibacterial evaluation, DFT, molecular docking and in-silico ADMET investigations. Journal of Molecular Structure, 1301, 137351. [Link]
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Kumar, A., et al. (2015). Aminothiazoles: Hit to lead development to identify antileishmanial agents. European journal of medicinal chemistry, 103, 430–440. [Link]
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Li, X., et al. (2017). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European journal of medicinal chemistry, 125, 1083–1095. [Link]
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El-Sayed, N. N. E., et al. (2024). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. Molecules, 29(7), 1533. [Link]
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Cell-based assay protocols for aminothiazole derivatives
Application Note: Optimization of Cell-Based Assays for Aminothiazole-Scaffold Kinase Inhibitors
Abstract The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors (e.g., Dasatinib, Dabrafenib). However, this scaffold presents unique challenges in cell-based assays, including poor aqueous solubility, susceptibility to oxidative decomposition in DMSO, and potential for non-specific aggregation (PAINS). This application note provides a field-validated workflow for evaluating aminothiazole derivatives, focusing on compound handling, target engagement via In-Cell Western (ICW) assays, and rigorous data interpretation to distinguish true structure-activity relationships (SAR) from artifacts.
Introduction: The Aminothiazole Paradox
Aminothiazoles are highly effective ATP-competitive inhibitors because the thiazole nitrogen and the C2-amino group often form critical hydrogen bonds with the kinase hinge region. However, their lipophilicity and "promiscuous" nature (often categorized as PrATs—Promiscuous 2-Aminothiazoles) require stringent assay conditions to prevent false positives caused by colloidal aggregation or precipitation.
Key Challenges:
-
Solubility: High lipophilicity leads to precipitation in aqueous media, causing "cliff" SAR profiles.
-
Stability: 2-aminothiazoles can undergo spontaneous oxidation or dimerization in DMSO stocks stored at room temperature.
-
Cytotoxicity: Off-target effects often mask specific kinase inhibition in phenotypic readouts.
Pre-Assay Preparation: Compound Handling
Standard protocols often fail here. Aminothiazoles require "Just-in-Time" preparation.
Critical Protocol: The "Solvent-Shift" Dilution Method To prevent compound precipitation when moving from 100% DMSO to aqueous media:
-
Stock Storage: Store 10 mM stocks in anhydrous DMSO at -20°C or -80°C. Never store at 4°C, as repeated freeze-thaw cycles accelerate decomposition.
-
Intermediate Plate (The Shift): Do not pipette DMSO stock directly into the cell culture plate.
-
Prepare a 100x intermediate dilution in culture medium (e.g., 1 µL stock + 99 µL medium).
-
Mix vigorously. If turbidity is visible, sonicate for 5 minutes.
-
-
Final Addition: Transfer from the intermediate plate to the cell plate to achieve 1x concentration (1% DMSO final).
-
Note: For sensitive cell lines (e.g., primary cells), reduce final DMSO to <0.1%.[1]
-
Visualization: Compound Handling Workflow
Caption: Workflow for minimizing precipitation and DMSO toxicity. Intermediate dilution allows visual QC before cell treatment.
Protocol 1: Target Engagement via In-Cell Western (ICW)
Why ICW? Traditional Western Blots are too low-throughput for SAR cycles. ELISA requires lysis and loses spatial context. ICW (Cytoblot) allows quantitative analysis of phosphorylation status in fixed cells in a 96/384-well format, ideal for ranking aminothiazole derivatives.
Target: Phosphorylation of downstream substrate (e.g., p-Src, p-ERK, p-STAT5) relative to Total Protein.
Materials:
-
Cells: Adherent cancer cell lines (e.g., A549, HeLa, MDA-MB-231).
-
Fixative: 3.7% Formaldehyde in PBS.[2]
-
Permeabilization: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: 5% BSA or specialized blocking buffer (e.g., Odyssey Blocking Buffer).
-
Primary Antibodies: Phospho-specific (Rabbit) and Total Protein (Mouse) for normalization.
-
Secondary Antibodies: IRDye 800CW (Rabbit) and IRDye 680RD (Mouse).
Step-by-Step Protocol:
-
Seeding: Seed cells (10,000–20,000/well) in black-walled, clear-bottom 96-well plates. Incubate 24h to allow attachment.
-
Starvation (Optional but Recommended): Replace medium with serum-free medium for 4–16h to reduce basal phosphorylation noise.
-
Treatment: Add aminothiazole derivatives (serial dilution, e.g., 10 µM down to 1 nM) for 1–2 hours.
-
Control: Include Dasatinib (100 nM) as a positive control for Src/Abl inhibition.
-
-
Stimulation: Stimulate pathway (e.g., add EGF 50 ng/mL for 10 min) to induce phosphorylation.
-
Stop: Immediately dump media and add Fixative (100 µL). Incubate 20 min at RT.
-
-
Permeabilization & Block: Wash 3x with PBS + 0.1% Tween-20. Add Permeabilization buffer (10 min). Block for 1h at RT.
-
Primary Antibody: Incubate with cocktail of Phospho-Ab and Total-Ab overnight at 4°C.
-
Secondary Antibody: Wash 3x. Add IRDye secondary cocktail (1:1000) + DRAQ5 (DNA stain for cell number normalization). Incubate 1h at RT in the dark.
-
Imaging: Scan on a near-infrared imaging system (e.g., LI-COR Odyssey).
Data Analysis: Calculate the ratio of Signal (800nm Phospho) / Signal (700nm Total) . Normalize this ratio to the DMSO control (100% activity) and Dasatinib control (0% activity).
Protocol 2: Cell Viability (Phenotypic Screening)
While ICW proves target inhibition, viability assays confirm if that inhibition kills the cancer cell.
Method: ATP-based Luminescence (e.g., CellTiter-Glo).
-
Why: Aminothiazoles can be cytostatic.[3] ATP assays are more sensitive than MTT/MTS for detecting growth arrest vs. cell death.
Protocol Summary:
-
Seed cells (3,000–5,000/well) in white opaque plates.
-
Treat with compounds for 72 hours (essential to allow multiple cell cycles).
-
Add CellTiter-Glo reagent (1:1 ratio with media).
-
Shake for 2 min; incubate 10 min (dark).
-
Measure Luminescence.
Data Interpretation & Troubleshooting
Table 1: Troubleshooting Common Assay Anomalies
| Observation | Probable Cause | Corrective Action |
| Steep Hill Slope (>3.0) | Compound aggregation (colloidal formation). | Add 0.01% Triton X-100 to assay buffer; check solubility. |
| High IC50 in Viability vs. ICW | Poor cell permeability or efflux pump substrate. | Verify logP (ideal 2–4); perform PAMPA assay. |
| Inconsistent Replicates | DMSO stock degradation. | Discard stock. Prepare fresh from dry powder. |
| Signal "Cliff" (Activity drops to 0) | Precipitation at high concentrations. | Check the intermediate dilution plate for turbidity. |
Visualization: Kinase Inhibition Pathway (Mechanism)
Caption: Mechanism of Action.[4][5] Aminothiazoles competitively inhibit the kinase, blocking downstream phosphorylation.
References
-
Considerations regarding use of solvents in in vitro cell based assays. Pharmacology Research & Perspectives (via NIH). Available at: [Link]
-
Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. Journal of Medicinal Chemistry. Available at: [Link]
-
Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution. ChemMedChem (via NIH). Available at: [Link]
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- 5. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: High-Throughput Screening Methods for 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine Analogs
Abstract
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent inhibition of kinases, modulation of protein-protein interactions (PPIs), and antiproliferative effects against cancer cell lines.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of robust high-throughput screening (HTS) campaigns for analogs of 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine. We delve into the strategic selection between target-based and phenotypic screening, offering detailed protocols for key biochemical and cell-based assays. The causality behind experimental choices is emphasized to empower users to develop self-validating and highly reliable screening systems.
Strategic Framework: Designing an Effective HTS Campaign
The success of any HTS campaign hinges on the initial strategy. The choice between a target-based (biochemical) approach and a phenotypic (cell-based) approach dictates the nature of the primary screen and the subsequent hit validation cascade.[4] This decision is often guided by the existing knowledge of the compound class and the therapeutic goals of the program.
-
Target-Based Screening: This approach is ideal when a specific molecular target (e.g., a particular enzyme or receptor) is hypothesized to be modulated by the thiazole analogs.[4] Its primary advantage is the direct measurement of molecular interaction, which simplifies the mechanism-of-action (MoA) studies for confirmed hits. Kinase inhibition assays are a classic example.[5][6]
-
Phenotypic Screening: When the molecular target is unknown or the goal is to identify compounds that elicit a desired cellular response (e.g., apoptosis, inhibition of cell proliferation), a phenotypic screen is more appropriate.[7] These assays provide more physiologically relevant data but require significant downstream effort for target deconvolution.[8]
The following decision workflow can guide the strategic choice:
Figure 1: Decision workflow for selecting a primary HTS strategy.
Target-Based Screening Protocols
Target-based assays measure the direct activity of compounds on purified biological molecules like enzymes or receptors.[4] They are the backbone of many drug discovery campaigns due to their precision and clarity of results.
Assay Type 1: Kinase Inhibition via Fluorescence Polarization (FP)
Scientific Rationale: The 2-aminothiazole core is a well-established scaffold for kinase inhibitors.[9][10] Fluorescence Polarization (FP) is a homogeneous assay technology that measures changes in the rotational speed of a fluorescent molecule in solution.[11][12] In this kinase activity assay, a small, fluorescently labeled peptide substrate tumbles rapidly, resulting in a low FP signal. Upon phosphorylation by the target kinase, a large anti-phosphopeptide antibody binds to the substrate. This new, larger complex tumbles much more slowly, leading to a high FP signal. An effective inhibitor prevents phosphorylation, thus keeping the FP signal low.
Key Advantages: This method is robust, requires no wash steps, is less prone to certain types of interference, and is highly amenable to automation in 384- and 1536-well formats.[12]
Figure 2: Principle of the competitive FP kinase inhibition assay.
Detailed Protocol: FP-Based Kinase Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT). The optimal buffer composition should be determined empirically for the specific kinase target.
-
Kinase Stock: Dilute the purified kinase enzyme in Assay Buffer to a 2X working concentration. The final concentration should be determined from enzyme titration experiments to yield a robust signal window (typically the EC₅₀ or EC₈₀ concentration).
-
Substrate/ATP Mix: Prepare a 4X solution of the fluorescently labeled peptide substrate and ATP in Assay Buffer. The substrate concentration is typically at or below its Kₘ, while the ATP concentration is often set at its apparent Kₘ for the enzyme.
-
Antibody Solution: Prepare a 2X solution of the phosphospecific antibody in a suitable buffer (often provided by the manufacturer).
-
Compound Plates: Serially dilute the 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine analog library in 100% DMSO. Then, dilute these stocks into Assay Buffer to create 4X final concentration working solutions.[13]
-
-
Assay Procedure (384-well format):
-
Add 5 µL of 4X compound solution (or DMSO for controls) to the appropriate wells of a low-volume black 384-well plate.
-
Add 10 µL of 2X Kinase Stock to all wells except negative controls (no enzyme). Add 10 µL of Assay Buffer to negative control wells.
-
Incubate for 15-30 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the 4X Substrate/ATP Mix to all wells.
-
Incubate for 60-120 minutes at room temperature. Protect from light. The optimal time should be determined to ensure the reaction is in the linear range.
-
Stop the reaction and develop the signal by adding 10 µL of the 2X Antibody Solution.
-
Incubate for at least 60 minutes at room temperature to allow for antibody-peptide binding to reach equilibrium.
-
Read the plate on an FP-capable plate reader, measuring both parallel and perpendicular fluorescence emission.
-
-
Data Analysis and Quality Control:
-
Calculate the FP value (in milli-polarization, mP) for each well.
-
Determine Percent Inhibition: % Inhibition = 100 * (1 - (mP_sample - mP_min) / (mP_max - mP_min)) where mP_max is the high signal control (DMSO, full activity) and mP_min is the low signal control (no enzyme or potent inhibitor).
-
Assess assay quality using the Z'-factor.[4][9] An excellent assay has a Z' between 0.5 and 1.0.[4]
-
Table 1: Representative FP Assay Parameters
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Plate Format | 384-well, low-volume, black | Reduces reagent consumption and maximizes throughput. Black plates minimize background fluorescence. |
| Final Assay Volume | 30 µL | A common volume for automated liquid handlers in HTS. |
| Substrate Conc. | ~Kₘ | Maximizes sensitivity to competitive inhibitors. |
| ATP Conc. | ~Kₘ | Balances enzyme activity with sensitivity to ATP-competitive inhibitors. |
| Controls (per plate) | Max Signal (DMSO), Min Signal (No Enzyme) | Essential for data normalization and Z'-factor calculation. |
| Z'-Factor | > 0.5 | Ensures the signal window is large enough to confidently identify hits.[4][9] |
Assay Type 2: Protein-Protein Interaction (PPI) Modulation via AlphaScreen
Scientific Rationale: Disrupting protein-protein interactions (PPIs) is an increasingly important therapeutic strategy.[14][15] The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is exceptionally well-suited for screening PPIs.[16] It utilizes two types of hydrogel-coated beads: a Donor bead and an Acceptor bead.[17] One protein partner is conjugated to the Donor bead and the other to the Acceptor bead. When the proteins interact, they bring the beads within a 200 nm proximity. Upon laser excitation at 680 nm, the Donor bead converts ambient oxygen to an excited singlet state. This singlet oxygen diffuses and reacts with a thioxene derivative in a nearby Acceptor bead, initiating a chemiluminescent cascade that emits light at 520-620 nm.[17] A thiazole analog that inhibits the PPI will prevent this proximity, leading to a loss of signal.
Key Advantages: This no-wash, bead-based assay is highly sensitive due to the signal amplification, allowing for the use of low concentrations of protein partners.[18]
Figure 3: Principle of the AlphaScreen assay for PPI inhibitors.
Detailed Protocol: AlphaScreen-Based PPI Inhibition Assay
-
Reagent Preparation:
-
Biotinylated Protein A: Prepare one protein partner with a biotin tag for binding to Streptavidin-coated Donor beads.
-
Tagged Protein B: Prepare the other protein partner with a tag (e.g., 6xHis or GST) for which an antibody-conjugated Acceptor bead is available.
-
Assay Buffer: A typical buffer is PBS with 0.1% BSA. Buffer optimization is critical to minimize non-specific bead interactions.
-
Bead Slurry: Reconstitute Donor and Acceptor beads in Assay Buffer in subdued light, as they are photosensitive.
-
Compound Plates: Prepare 4X compound solutions as described in the FP protocol.
-
-
Assay Procedure (384-well format):
-
Add 5 µL of 4X compound solution to the wells of a white 384-well plate (e.g., ProxiPlate).
-
Add 5 µL of a 4X solution of Biotinylated Protein A.
-
Add 5 µL of a 4X solution of Tagged Protein B.
-
Incubate for 30-60 minutes at room temperature to allow the PPI to reach equilibrium in the presence of the test compounds.
-
In subdued light, add 5 µL of a 4X mix of Streptavidin-Donor and anti-Tag-Acceptor beads.
-
Seal the plate and incubate in the dark for 60-90 minutes at room temperature.
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Data Analysis:
-
Calculate Percent Inhibition based on the reduction of the luminescent signal relative to high (DMSO) and low (no protein B) controls.
-
Cell-Based Screening Protocols
Cell-based assays measure a compound's effect within a living system, providing data on cell permeability, toxicity, and on-target activity in a more complex biological context.[7]
Assay Type 3: Anti-Proliferation and Cytotoxicity
Scientific Rationale: Many successful anti-cancer agents, including those with a thiazole core, function by inhibiting cell proliferation or inducing cell death.[1][19] A primary screen can quantify the reduction in viable cells after a set incubation period with the compound library. Common readouts include ATP measurement (luminescence, e.g., CellTiter-Glo®) or metabolic activity (colorimetric, e.g., MTT or resazurin).
Key Advantages: This is a straightforward and robust method to identify compounds with potent cellular activity. The readout is a functional endpoint directly relevant to diseases like cancer.
Detailed Protocol: Luminescence-Based Cell Viability Assay
-
Cell Culture:
-
Culture the desired cancer cell line under standard conditions (e.g., 37°C, 5% CO₂).
-
Harvest cells during the logarithmic growth phase and perform a cell count.
-
Dilute cells to the optimal seeding density (e.g., 1,000-5,000 cells/well) in the appropriate culture medium.
-
-
Assay Procedure (384-well format):
-
Dispense 20 µL of the cell suspension into the wells of a white, clear-bottom 384-well tissue culture-treated plate.
-
Incubate for 18-24 hours to allow cells to attach and resume growth.
-
Using a nano-volume liquid handler, "pin" ~100 nL of compound from the DMSO library plates directly into the cell plates. This results in a final test concentration typically around 10 µM.
-
Incubate the plates for 48-72 hours.
-
Equilibrate the plates and the detection reagent (e.g., CellTiter-Glo®) to room temperature.
-
Add 20 µL of the detection reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Read the plate on a luminometer.
-
-
Data Analysis:
-
Calculate Percent Viability relative to vehicle (DMSO) treated cells (100% viability) and a positive control for cell death (e.g., staurosporine) or no-cell wells (0% viability).
-
Table 2: Comparison of Viability Assay Readouts
| Readout Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Luminescence (ATP) | Measures ATP as an indicator of metabolically active cells. | High sensitivity, wide dynamic range, simple protocol. | Requires a luminometer; endpoint assay. |
| Colorimetric (MTT) | Mitochondrial dehydrogenases convert MTT to a colored formazan. | Inexpensive, uses a standard absorbance reader. | Requires a solubilization step; potential for compound interference. |
| Fluorescence (Resazurin) | Viable cells reduce non-fluorescent resazurin to fluorescent resorufin. | Homogeneous, more sensitive than colorimetric methods. | Potential for compound auto-fluorescence. |
Assay Validation and Quality Control
A robust and reproducible HTS assay is the foundation of a successful drug discovery campaign.[20] Rigorous validation before screening the full library is non-negotiable.
-
Assay Robustness (Z'-Factor): The Z'-factor is a statistical parameter that quantifies the separation between the high and low signal distributions.[9] It is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls: Z' = 1 - (3σ_p + 3σ_n) / |μ_p - μ_n|.
-
Plate Uniformity: Assess for any systematic drift or "edge effects" across the plate by running a full plate with only vehicle (DMSO) and observing the signal consistency.
-
DMSO Tolerance: Ensure that the final concentration of DMSO used to deliver compounds does not adversely affect the assay performance.
Table 3: Key HTS Quality Control Metrics
| Metric | Definition | Acceptable Range | Implication |
|---|---|---|---|
| Z'-Factor | A measure of assay signal window and data variation. | 0.5 - 1.0 (Excellent) | Indicates the assay can reliably distinguish hits from inactive compounds.[4] |
| Signal-to-Background (S/B) | Ratio of the mean high signal to the mean low signal. | > 3 (Biochemical) | A high ratio indicates a clear signal window. |
| Coefficient of Variation (%CV) | (Standard Deviation / Mean) * 100 | < 15% | Measures the relative variability and precision of the data. |
Overall HTS Workflow
The screening process does not end with the primary assay. A multi-step workflow is essential to triage initial hits and eliminate artifacts, ensuring that resources are focused on the most promising chemical matter.
Figure 4: General workflow from primary HTS to validated hits.
References
-
Macarron, R., Banks, M. N., Bojanic, D., Burns, D. J., Cirovic, D. A., Garyantes, T., Green, D. V., Hertzberg, R. P., Janzen, W. P., & Paslay, J. W. (2011). Impact of high-throughput screening in biomedical research. Nature Reviews Drug Discovery, 10(3), 188–195. [Link]
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Heeres, J. T., & Hergenrother, P. J. (2011). High-throughput screening for modulators of protein-protein interactions: use of photonic crystal biosensors and complementary technologies. Chemical Society Reviews, 40(8), 4398–4410. [Link]
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BellBrook Labs. (n.d.). High Throughput Screening Assays for Drug Discovery. Retrieved February 6, 2026, from [Link]
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Gao, F., Hui, Y., & Zhang, Y. (2004). High-throughput screening assay for identification of small molecule inhibitors of Aurora2/STK15 kinase. Journal of Biomolecular Screening, 9(6), 500–506. [Link]
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Eglen, R. M., Singh, R., & Reisine, T. (2008). The Use of AlphaScreen Technology in HTS: Current Status. Current Chemical Genomics, 1, 2–10. [Link]
-
Nikolay, Y., et al. (2023). Fluorescence Polarization Assay for Infection Diagnostics: A Review. MDPI. [Link]
-
Kumar, A., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PLoS ONE. [Link]
-
Owicki, J. C. (2000). Application of Fluorescence Polarization in HTS Assays. Semantic Scholar. [Link]
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Wikipedia. (n.d.). Thermal shift assay. Retrieved February 6, 2026, from [Link]
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Bîcu, E., et al. (2018). Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. Molecules. [Link]
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Shi, D., et al. (2018). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS ONE. [Link]
-
Steinhilber, D., et al. (2014). Multi-dimensional Target Profiling of N,4-diaryl-1,3-thiazole-2-amines as Potent Inhibitors of Eicosanoid Metabolism. European Journal of Medicinal Chemistry. [Link]
-
Schrage, R., et al. (2015). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences. [Link]
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Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Combinatorial Chemistry & High Throughput Screening. [Link]
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BMG LABTECH. (n.d.). AlphaScreen. Retrieved February 6, 2026, from [Link]
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Roddy, T. P., et al. (2007). Mass spectrometric techniques for label-free high-throughput screening in drug discovery. Analytical Chemistry. [Link]
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Corzana, F., et al. (2014). Fluorescence polarization assays to study carbohydrate–protein interactions. Organic & Biomolecular Chemistry. [Link]
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Yasgar, A., et al. (2008). Compound Management for Quantitative High-Throughput Screening. Journal of the Association for Laboratory Automation. [Link]
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An, W. F. (2015). Cell-based assays in high-throughput mode (HTS). BioTechnologia. [Link]
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Edwards, A. (2015). Label-free technologies for monitoring drug interactions. Drug Target Review. [Link]
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Hong, B., et al. (2015). A High-Throughput Screen Reveals New Small-Molecule Activators and Inhibitors of Pantothenate Kinases. Journal of Medicinal Chemistry. [Link]
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Celtarys. (n.d.). High-Throughput Screening of GPCRs for Drug Discovery. Retrieved February 6, 2026, from [Link]
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BellBrook Labs. (n.d.). How to Choose the Right Biochemical Assay for Drug Discovery. Retrieved February 6, 2026, from [Link]
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Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. [Link]
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Hauser, A. S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]
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Royal Society of Chemistry. (2016). Chapter 1: HTS Methods: Assay Design and Optimisation. High-Throughput Screening in Drug Discovery. [Link]
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Bentham Science. (2005). High Throughput Screening for Protein Kinase Inhibitors. Combinatorial Chemistry & High Throughput Screening. [Link]
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ResearchGate. (2024). New insights into protein–protein interaction modulators in drug discovery and therapeutic advance. Signal Transduction and Targeted Therapy. [Link]
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Agilent. (2021). High-Throughput GPCR Assay Development. Retrieved February 6, 2026, from [Link]
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Lifescience Global. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Journal of Pharmacogenomics & Pharmacoproteomics. [Link]
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Cui, J., et al. (2014). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Current Protocols in Pharmacology. [Link]
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Heeres, J. T., & Hergenrother, P. J. (2009). Identifying modulators of protein-protein interactions using photonic crystal biosensors. Analytical Biochemistry. [Link]
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Wiley Analytical Science. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Retrieved February 6, 2026, from [Link]
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European Pharmaceutical Review. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. Retrieved February 6, 2026, from [Link]
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Chemistry & Biology Interface. (2024). Synthesis and evaluation of a novel series of substituted thiazolo[4,5-e]indazol-2-aminederivatives as potential anticancer agents. Retrieved February 6, 2026, from [Link]
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Fahmy, H. T. Y., Rostom, S. A. F., & Bekhit, A. A. (2002). Synthesis and antitumor evaluation of new polysubstituted thiazole and derived thiazolo[4, 5-d]pyrimidine systems. Archiv der Pharmazie. [Link]
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Analytical methods for quantification of 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine
An Application Note and Comprehensive Protocols for the Analytical Quantification of 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine
Abstract
This technical guide provides a comprehensive framework for the development and validation of analytical methods for the quantification of 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine. Given the compound's structural features—a UV-active thiazole ring and a polar aminomethyl group—this note details two primary analytical approaches: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications. The narrative emphasizes the rationale behind methodological choices, from mobile phase composition to mass spectrometry tuning. Detailed, step-by-step protocols for method development and validation are provided, ensuring that the described procedures are robust, reliable, and compliant with regulatory expectations.
Introduction: The Analytical Imperative
The compound 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine is a heterocyclic molecule featuring a 2-aminothiazole core. This moiety is a well-recognized pharmacophore present in a wide array of medicinally important compounds, including antibiotics, anti-inflammatory, and antineoplastic agents.[1][2] The accurate and precise quantification of such molecules is a cornerstone of drug development and manufacturing. It is essential for assessing purity in active pharmaceutical ingredients (APIs), determining stability in finished products, conducting pharmacokinetic studies, and ensuring overall product quality and patient safety.[3]
The development of a robust analytical method requires a deep understanding of the analyte's physicochemical properties. The presence of the basic aminomethyl group suggests high polarity and a tendency for peak tailing on traditional silica-based chromatography columns. Conversely, the thiazole ring provides a chromophore suitable for UV detection. This guide addresses these characteristics by presenting tailored strategies for two powerful analytical techniques.
Physicochemical & Structural Analysis
A successful analytical method is built upon the chemical nature of the analyte.
-
Structure:
-
Thiazole Ring: A five-membered aromatic heterocycle containing sulfur and nitrogen. This ring system is a reliable chromophore, making UV-based detection a viable strategy. Thiazole derivatives are of significant interest in medicinal chemistry.[4]
-
Aminomethyl Group (-CH₂-NH₂): This primary amine imparts significant polarity and a basic character (high pKa) to the molecule. In reversed-phase chromatography, this can lead to strong, undesirable interactions with residual silanols on the stationary phase, causing poor peak shape.
-
N,N-dimethyl Group: These groups add to the molecular weight and can influence solubility and interactions.
-
-
Predicted Analytical Behavior:
-
Solubility: The polar amine suggests good solubility in aqueous and polar organic solvents.
-
Chromatography: A reversed-phase HPLC method will require a buffered, acidic mobile phase to protonate the amine group (forming -CH₂-NH₃⁺). This ensures a single ionic species and minimizes interaction with the stationary phase, leading to sharp, symmetrical peaks.
-
Detection: The thiazole ring should exhibit a distinct UV absorbance maximum (λmax), likely in the 240-280 nm range, which can be used for quantification. For higher sensitivity and specificity, the basic amine is ideal for positive mode electrospray ionization (ESI) in mass spectrometry.
-
Method Development: HPLC-UV for Routine Quantification
High-Performance Liquid Chromatography with UV detection is the workhorse of pharmaceutical analysis due to its robustness, cost-effectiveness, and reliability. The following section outlines a logical workflow for developing a validated HPLC-UV method.
Rationale and Causality in Method Design
The primary challenge is to achieve good peak shape and retention for a polar, basic compound. Our strategy is to suppress the secondary interactions of the amine.
-
Column Selection: A standard C18 column is a good starting point. However, a column with end-capping or a polar-embedded stationary phase is often superior for basic analytes as it shields the residual silanols.
-
Mobile Phase: An acidic mobile phase is critical. By operating at a pH at least 2 units below the pKa of the aminomethyl group, we ensure it is fully protonated. This minimizes peak tailing. Volatile acids like formic acid are suitable, while non-volatile acids like phosphoric acid can also be used for UV-only methods.
-
Organic Modifier: Acetonitrile is generally preferred over methanol as it often provides better peak efficiency and lower backpressure.
Experimental Workflow for HPLC-UV Method Development
Caption: Workflow for HPLC-UV method development.
Protocol: HPLC-UV Method Development
1. Instrumentation and Materials:
- HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.
- C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
- HPLC-grade acetonitrile (ACN) and water.[5]
- Formic acid (or other suitable acid).
- Reference standard of 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine.
2. Standard and Sample Preparation:
- Diluent: Prepare a mixture of Water:ACN (e.g., 80:20 v/v) to ensure analyte solubility.
- Standard Stock Solution: Accurately weigh and dissolve the reference standard in the diluent to a concentration of 1.0 mg/mL.
- Working Standard Solution: Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL).
- UV Spectrum: Using the PDA detector, scan the working standard solution from 200-400 nm to determine the wavelength of maximum absorbance (λmax).
3. Chromatographic Conditions (Starting Point):
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.
- Detection: Monitor at the determined λmax.
- Scouting Gradient: | Time (min) | %B | |------------|----| | 0.0 | 5 | | 20.0 | 95 | | 22.0 | 95 | | 22.1 | 5 | | 25.0 | 5 |
4. Optimization:
- Analyze the chromatogram from the scouting gradient. If the peak elutes very early, a shallower gradient or isocratic conditions with low %B may be needed. If it elutes late, a steeper gradient can be used.
- Adjust the gradient to ensure the main peak elutes with a retention time of 3-10 minutes and is well-resolved from any impurities or solvent front.
- Ensure the peak asymmetry factor is between 0.8 and 1.5. If tailing persists, consider a different column (e.g., with a polar-embedded phase) or a different mobile phase additive.
Method Development: LC-MS/MS for High-Sensitivity Quantification
For applications requiring lower detection limits, such as bioanalysis or impurity profiling, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[6][7]
Rationale and Causality in Method Design
The goal is to achieve maximum sensitivity and selectivity by optimizing both the chromatographic separation and the mass spectrometric detection.
-
Ionization: The basic amine group makes the analyte an excellent candidate for positive mode Electrospray Ionization (ESI+), where it will readily accept a proton to form the [M+H]⁺ ion.
-
Detection (MRM): Multiple Reaction Monitoring (MRM) provides exceptional selectivity. We select the protonated parent ion ([M+H]⁺), fragment it in the collision cell, and monitor for a specific, stable product ion. This transition is unique to the analyte, minimizing interference from the matrix.[8]
-
Chromatography: The HPLC method developed for UV serves as an excellent starting point. However, non-volatile buffers like phosphate must be replaced with volatile alternatives like formic acid or ammonium formate to avoid fouling the mass spectrometer.[5]
Experimental Workflow for LC-MS/MS Method Development
Caption: Workflow for LC-MS/MS method development.
Protocol: LC-MS/MS Method Development
1. Instrumentation and Materials:
- LC-MS/MS system (e.g., triple quadrupole) with an ESI source.
- Chromatography system and column as described for the HPLC-UV method.
- LC-MS grade solvents (acetonitrile, water, formic acid).
- High-purity nitrogen (nebulizing and drying gas) and argon (collision gas).
2. Mass Spectrometer Tuning and MRM Optimization:
- Prepare a ~1 µg/mL solution of the reference standard in 50:50 Water:ACN with 0.1% formic acid.
- Infuse the solution directly into the mass spectrometer using a syringe pump (flow rate ~10 µL/min).
- Operate the source in ESI positive mode. Acquire a full scan spectrum to identify the protonated molecular ion ([M+H]⁺).
- Set the mass spectrometer to isolate the [M+H]⁺ ion (in Q1) and perform a product ion scan (scanning Q3) while applying a range of collision energies.
- Identify two or three of the most intense, stable product ions.
- Create an MRM method using these precursor → product ion transitions. Optimize the collision energy for each transition to maximize signal intensity.
3. Chromatographic Method:
- Use the same column as the HPLC-UV method.
- Ensure the mobile phases are MS-compatible (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile).
- Inject the standard onto the LC-MS/MS system using the optimized MRM method.
- Adjust the chromatographic gradient to ensure the analyte elutes at a suitable retention time with good peak shape.
Protocol: Analytical Method Validation
Once a method is developed, it must be validated to prove it is fit for its intended purpose.[9] Validation should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH).[10] The process demonstrates that the method is reliable, accurate, and precise.[3][11]
Validation Parameters and Protocols
The following parameters are essential for a quantitative impurity or assay method.
1. Specificity/Selectivity:
- Objective: To demonstrate that the signal is unequivocally from the analyte of interest, without interference from diluents, excipients, or degradation products.
- Protocol:
- Analyze a blank sample (diluent).
- Analyze a placebo sample (if in a formulation).
- Analyze the reference standard.
- Spike the placebo with the reference standard and confirm no interfering peaks at the analyte's retention time.
- For LC-MS/MS, the selectivity of MRM transitions is a strong indicator of specificity.
2. Linearity and Range:
- Objective: To establish the concentration range over which the method provides results directly proportional to the analyte concentration.
- Protocol:
- Prepare a series of at least five concentrations spanning the expected working range (e.g., 50% to 150% of the target concentration).
- Inject each concentration in triplicate.
- Plot the average peak area versus concentration and perform a linear regression analysis.
- The correlation coefficient (r²) should be ≥ 0.99.
3. Accuracy (% Recovery):
- Objective: To determine the closeness of the measured value to the true value.
- Protocol:
- Prepare samples by spiking a blank matrix (placebo) with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
- Prepare three replicates at each level.
- Analyze the samples and calculate the percentage recovery for each.
4. Precision:
- Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
- Protocol:
- Repeatability (Intra-assay precision): Analyze a minimum of six replicates at 100% of the target concentration on the same day, with the same analyst and instrument.
- Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
- Calculate the Relative Standard Deviation (%RSD) for each set of measurements.
5. Limit of Quantification (LOQ) and Limit of Detection (LOD):
- Objective: To determine the lowest concentration of analyte that can be reliably quantified (LOQ) and detected (LOD).
- Protocol:
- Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 10 for LOQ and 3 for LOD.
- Based on Standard Deviation of the Response and the Slope: Prepare and analyze multiple blank samples. Calculate the standard deviation of the blank response. LOD and LOQ are then calculated using the slope of the linearity curve.
6. Robustness:
- Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
- Protocol:
- Make small changes to parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), flow rate (±10%), and mobile phase composition (±2%).
- Analyze the system suitability standard under each condition and evaluate the impact on retention time, peak area, and asymmetry.
Summary of Acceptance Criteria
The following table summarizes typical acceptance criteria for method validation.
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation Coefficient (r²) ≥ 0.99 |
| Accuracy | % Recovery typically within 98.0% - 102.0% for assay |
| Precision (Repeatability) | %RSD ≤ 2.0% |
| Precision (Intermediate) | %RSD ≤ 2.0% |
| LOQ | Signal-to-Noise ≥ 10; Precision (%RSD) ≤ 10% |
| Robustness | System suitability parameters remain within limits. |
Conclusion
This application note provides a detailed, science-driven framework for developing and validating robust analytical methods for the quantification of 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine. By understanding the analyte's physicochemical properties, a scientist can logically design either an HPLC-UV method for routine quality control or a highly sensitive LC-MS/MS method for more demanding applications. The key to success lies in a systematic approach to optimizing chromatographic and detection parameters, followed by a thorough validation process according to ICH guidelines to ensure the generation of trustworthy and reliable data.
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Chwatko, G., & Głowacki, R. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Scientific Reports, 13(1), 9253. [Link]
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Investigational Application of 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine in Neurodegenerative Disease Research
Introduction: The Therapeutic Potential of the Thiazole Scaffold in Neurodegeneration
Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS), present a formidable challenge to modern medicine due to their complex and multifactorial pathologies.[1] A growing body of evidence points to the therapeutic promise of heterocyclic compounds, particularly those containing a thiazole ring, in mitigating the progression of these devastating disorders.[2][3] The 2-aminothiazole moiety, in particular, is a recurring structural motif in compounds exhibiting a wide array of biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties.[4][5]
This document provides a detailed application and protocol guide for the investigation of 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine , a specific aminothiazole derivative, as a potential therapeutic agent in neurodegenerative disease research. While direct studies on this particular molecule are emerging, its structural similarity to other biologically active thiazoles warrants a thorough investigation into its potential mechanisms of action and efficacy in relevant experimental models. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the neuroprotective capabilities of novel chemical entities.
The rationale for investigating this compound is built upon the established neuroprotective potential of the broader thiazole class. For instance, thiazole and thiazolidine derivatives have demonstrated the ability to inhibit the aggregation of amyloid-beta (Aβ) and tau proteins, key pathological hallmarks of Alzheimer's disease.[6] Furthermore, the benzothiazole scaffold is present in Riluzole, an approved medication for ALS, underscoring the relevance of this chemical family in treating motor neuron diseases.[7][8][9] The anti-inflammatory properties of thiazole derivatives are also of significant interest, as neuroinflammation is a critical component in the pathology of most neurodegenerative conditions.[10]
Proposed Mechanisms of Action: A Multi-Targeted Approach
Based on the known biological activities of related thiazole derivatives, 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine is hypothesized to exert its neuroprotective effects through a combination of mechanisms. These may include the modulation of inflammatory pathways, reduction of oxidative stress, and inhibition of protein misfolding and aggregation.
Caption: Proposed multi-targeted neuroprotective mechanisms of 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine.
Experimental Protocols for Investigating Neuroprotective Efficacy
The following protocols are designed to provide a comprehensive evaluation of the neuroprotective, anti-inflammatory, and antioxidant properties of 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine.
Protocol 1: In Vitro Neuroprotection Assay in a Human Neuroblastoma Cell Line (SH-SY5Y)
Objective: To determine the ability of the compound to protect neuronal cells from a neurotoxic insult.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine (solubilized in a suitable solvent, e.g., DMSO)
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) for a Parkinson's model, or Amyloid-beta 1-42 oligomers for an Alzheimer's model)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine (e.g., 0.1, 1, 10, 25, 50 µM) for 2 hours. Include a vehicle control (DMSO).
-
Neurotoxin Challenge: After pre-treatment, add the neurotoxin (e.g., 100 µM 6-OHDA) to the wells (except for the untreated control wells) and incubate for 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Assessment of Anti-Inflammatory Activity in Microglial Cells (BV-2)
Objective: To evaluate the compound's ability to suppress the inflammatory response in microglial cells.
Materials:
-
BV-2 murine microglial cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
ELISA kits for TNF-α and IL-6
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Plate BV-2 cells in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with different concentrations of the test compound for 1 hour.
-
Inflammatory Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response and incubate for 24 hours.
-
Nitric Oxide (NO) Measurement:
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a 96-well plate.
-
Measure the absorbance at 540 nm. A standard curve with sodium nitrite should be used to quantify NO levels.
-
-
Cytokine Measurement (ELISA): Use the cell culture supernatant to measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 according to the manufacturer's instructions for the ELISA kits.
Protocol 3: Evaluation of Antioxidant Activity (Intracellular ROS Assay)
Objective: To measure the compound's capacity to reduce intracellular reactive oxygen species (ROS).
Materials:
-
SH-SY5Y cells
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Hydrogen peroxide (H₂O₂)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a black, clear-bottom 96-well plate.
-
Compound Loading: Treat the cells with the test compound for 1 hour.
-
ROS Probe Loading: Add DCFH-DA (10 µM) to the cells and incubate for 30 minutes.
-
Oxidative Stress Induction: Add H₂O₂ (100 µM) to induce ROS production and incubate for 1 hour.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
Caption: A streamlined workflow for the initial investigation of 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine.
Data Interpretation and Expected Outcomes
The data generated from these protocols will provide a preliminary assessment of the therapeutic potential of 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine.
| Assay | Parameter Measured | Expected Outcome for a Neuroprotective Compound |
| Neuroprotection Assay | Cell Viability (%) | Increased cell viability in compound-treated groups compared to toxin-only group. |
| Anti-Inflammatory Assay | Nitric Oxide (NO) levels | Dose-dependent decrease in NO production. |
| Pro-inflammatory Cytokines (TNF-α, IL-6) | Reduced secretion of TNF-α and IL-6. | |
| Antioxidant Assay | Intracellular ROS levels | Decreased fluorescence intensity, indicating reduced ROS. |
A successful outcome would be a dose-dependent protective effect in the neuroprotection assay, coupled with significant anti-inflammatory and antioxidant activities. Such results would provide a strong rationale for further preclinical development, including studies in animal models of neurodegenerative diseases.
Conclusion and Future Directions
The investigation of novel small molecules like 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine is crucial for the development of new therapeutic strategies for neurodegenerative diseases. The protocols outlined in this guide provide a robust framework for the initial characterization of its neuroprotective potential. Positive results from these in vitro studies would pave the way for more advanced investigations, including:
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by the compound.
-
In Vivo Efficacy Studies: Assessing the compound's ability to improve behavioral and pathological outcomes in animal models of Alzheimer's, Parkinson's, or ALS.
-
Pharmacokinetic and Safety Profiling: Determining the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity profile.
The exploration of the 2-aminothiazole scaffold continues to be a promising avenue in the quest for effective treatments for neurodegenerative diseases, and 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine represents a compelling candidate for further research.
References
-
The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. PubMed Central. [Link]
-
"BIOLOGICAL EFFECTS OF BENZOTHIAZOLE DERIVATIVES: ALS CELLS AND THE EFF" by Alexandria White, Destini Thornton et al. Digital Commons @ the Georgia Academy of Science. [Link]
-
Neuroprotective effects of compounds with antioxidant and anti-inflammatory properties in a Drosophila model of Parkinson's disease. PubMed Central. [Link]
-
A sensational observation: A modified amino acid stops the onset of Parkinson's disease in its early stage. Philipps-Universität Marburg. [Link]
-
Promising Disease-Modifying Therapies in Parkinson Disease. NeurologyLive. [Link]
-
Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. PubMed Central. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC. [Link]
-
Amino acid management of Parkinson's disease: a case study. PMC. [Link]
-
Levamisole derivatives as immune modulators for the treatment of amyotrophic lateral sclerosis (ALS). PubMed. [Link]
-
Synthesis and AChE Inhibitory Activity of Novel Thiazolylhydrazone Derivatives. PMC. [Link]
-
2-Amino-4-(aminomethyl)thiazole-based derivatives as potential antitumor agents: design, synthesis, cytotoxicity and apoptosis inducing activities. ResearchGate. [Link]
-
Design, synthesis, and biological evaluation of aminothiazole derivatives against the fungal pathogens Histoplasma capsulatum and Cryptococcus neoformans. PMC. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC. [Link]
-
Synthesis of novel thiazole derivatives against Alzheimer's disease and investigation of their cholinesterase inhibition and antioxidant properties. DergiPark. [Link]
-
1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases. PubMed. [Link]
-
A Pathophysiological Model of Parkinson's Disease Based on Microvascular Flow Disturbance and Leukocyte-Mediated Oxidative Injury in Critical Pigmented Neuronal Niches. MDPI. [Link]
-
From Riluzole to Dexpramipexole via Substituted-Benzothiazole Derivatives for Amyotrophic Lateral Sclerosis Disease Treatment: Case Studies. ResearchGate. [Link]
-
Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. [Link]
-
4-(4-Chlorophenyl)thiazol-2-amines as pioneers of potential neurodegenerative therapeutics with anti-inflammatory properties based on dual DNase I and 5-LO inhibition. PubMed. [Link]
-
A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Survey in Fisheries Sciences. [Link]
-
How do different drug classes work in treating Amyotrophic Lateral Sclerosis?. Technology Networks. [Link]
-
Novel Dual Acetyl- and Butyrylcholinesterase Inhibitors Based on the Pyridyl–Pyridazine Moiety for the Potential Treatment of Alzheimer's Disease. MDPI. [Link]
-
From Riluzole to Dexpramipexole via Substituted-Benzothiazole Derivatives for Amyotrophic Lateral Sclerosis Disease Treatment: Case Studies. PubMed. [Link]
-
(PDF) Synthesis, Crystal Structure and bIological Activity of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)Pyrazolo[1,5-a]Pyrimidine-3-carboxamide. ResearchGate. [Link]
-
Fighting Against Alzheimer's Disease: Synthesis of New Pyrazoline and Benzothiazole Derivatives as New Acetylcholinesterase and MAO Inhibitors. Bentham Science Publisher. [Link]
Sources
- 1. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kuey.net [kuey.net]
- 4. mdpi.com [mdpi.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "BIOLOGICAL EFFECTS OF BENZOTHIAZOLE DERIVATIVES: ALS CELLS AND THE EFF" by Alexandria White, Destini Thornton et al. [digitalcommons.gaacademy.org]
- 8. researchgate.net [researchgate.net]
- 9. From Riluzole to Dexpramipexole via Substituted-Benzothiazole Derivatives for Amyotrophic Lateral Sclerosis Disease Treatment: Case Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-(4-Chlorophenyl)thiazol-2-amines as pioneers of potential neurodegenerative therapeutics with anti-inflammatory properties based on dual DNase I and 5-LO inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol: Antimicrobial Susceptibility Profiling of Thiazole Derivatives
Abstract
This application note details a standardized protocol for evaluating the antimicrobial efficacy of thiazole derivatives. Thiazoles, characterized by a 5-membered heterocyclic ring containing nitrogen and sulfur, often exhibit poor aqueous solubility and complex modes of action (e.g., DNA gyrase inhibition, membrane disruption). This guide integrates Clinical and Laboratory Standards Institute (CLSI) guidelines with specific adaptations for handling hydrophobic small molecules, ensuring data reproducibility and scientific rigor.
Introduction & Mechanism
Thiazole derivatives are a cornerstone of medicinal chemistry due to their amphiphilic nature, allowing them to penetrate bacterial cell membranes and interact with diverse intracellular targets.[1] However, this same lipophilicity presents a significant challenge in in vitro testing: compound precipitation .
Standard aqueous assays often yield false negatives because the compound precipitates out of solution before interacting with the bacteria. This protocol mitigates this risk by defining strict solvent handling and turbidity checks.
Mechanistic Targets of Thiazoles[1][2]
-
Cell Wall Synthesis: Inhibition of MurB reductase.[2]
-
DNA Replication: Targeting DNA gyrase (GyrB subunit).
-
Membrane Integrity: Amphiphilic disruption of the lipid bilayer.
Pre-Analytical Considerations (Critical)
Solvent Selection & Toxicity
Dimethyl sulfoxide (DMSO) is the standard vehicle for thiazoles. However, DMSO itself is bacteriostatic at high concentrations.
-
Rule: The final concentration of DMSO in the assay well must be ≤ 1% (v/v) .
-
Validation: Always include a "Solvent Control" (bacteria + broth + 1% DMSO) to ensure the solvent does not inhibit growth.
Solubility Validation Step
Before inoculation, perform a "Mock Dilution" to check for precipitation.
-
Dilute the compound in Muller-Hinton Broth (MHB) to the highest test concentration (e.g., 512 µg/mL).
-
Incubate at 37°C for 2 hours.
-
Check: If visible turbidity or crystal formation occurs, the concentration is above the solubility limit. Data derived above this limit is invalid.
Experimental Workflow: Broth Microdilution (MIC)
Objective: Determine the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of antimicrobial agent that inhibits visible growth of the microorganism.
Materials
-
Media: Cation-Adjusted Muller-Hinton Broth (CAMHB).
-
Vessel: 96-well polystyrene microtiter plates (U-bottom).
-
Inoculum: Standardized bacterial suspension (
CFU/mL). -
Detection: Visual inspection or Spectrophotometer (OD600).
Protocol Steps
-
Stock Preparation: Dissolve thiazole derivative in 100% DMSO to create a 100x stock solution (e.g., 12.8 mg/mL for a final high-test of 128 µg/mL).
-
Intermediate Dilution: Dilute the stock 1:100 into CAMHB. This reduces DMSO to 1%.
-
Serial Dilution:
-
Add 100 µL of CAMHB to columns 2–12 of the 96-well plate.
-
Add 200 µL of the Intermediate Dilution to column 1.
-
Transfer 100 µL from column 1 to column 2, mix, and repeat down to column 10. Discard the final 100 µL.
-
Result: A 2-fold dilution series (e.g., 128, 64, 32... 0.25 µg/mL).
-
-
Inoculation: Add 100 µL of standardized bacterial inoculum (
CFU/mL) to all wells (Columns 1–11). Final well volume is 200 µL; final bacterial load is CFU/mL. -
Controls:
-
Column 11 (Growth Control): Bacteria + Broth + 1% DMSO (No Drug).
-
Column 12 (Sterility Control): Broth only (No Bacteria, No Drug).
-
-
Incubation: 16–20 hours at 35°C ± 2°C in ambient air.
Data Interpretation[1][2][3][4][5][6][7][8][9][10][11]
-
MIC Value: The lowest concentration showing complete inhibition of visible growth (no turbidity/pellet).
-
Trailing Effect: Thiazoles may show "trailing" (partial inhibition). Record the MIC as the first well with >80% reduction in OD600 compared to the growth control if using a plate reader.
Experimental Workflow: Time-Kill Kinetics
Objective: Determine if the thiazole is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
Protocol Steps
-
Setup: Prepare tubes with CAMHB containing the thiazole at 1x MIC and 4x MIC .
-
Inoculation: Add bacteria to a final density of
CFU/mL. -
Sampling:
-
Remove aliquots at T = 0, 2, 4, 8, 12, and 24 hours.
-
Perform serial 10-fold dilutions in sterile saline/PBS.
-
-
Plating: Plate 10 µL of each dilution onto Muller-Hinton Agar.
-
Incubation: 24 hours at 37°C.
-
Counting: Calculate CFU/mL for each time point.
Interpretation Logic
-
Bactericidal:
reduction (99.9% kill) from the initial inoculum. -
Bacteriostatic:
reduction.
Visualization: Experimental Logic Flow
The following diagram illustrates the decision matrix for characterizing a novel thiazole compound.
Caption: Figure 1: Step-by-step decision matrix for evaluating thiazole antimicrobial activity, from solubility validation to pharmacodynamic profiling.
Data Presentation Standards
When reporting results for thiazole derivatives, use the following table structure to ensure clarity and comparability.
Table 1: Antimicrobial Activity Profile (Example Data)
| Compound ID | Organism (Strain) | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Phenotype |
| Thiazole-A | S. aureus (ATCC 29213) | 4.0 | 8.0 | 2.0 | Bactericidal |
| Thiazole-A | E. coli (ATCC 25922) | >128 | ND | N/A | Resistant |
| Ciprofloxacin | S. aureus (ATCC 29213) | 0.5 | 1.0 | 2.0 | Bactericidal |
Note: "ND" = Not Determined.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015).[3][4] M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition.[3] CLSI. [Link]
-
Desai, N. C., et al. (2013). Synthesis and antimicrobial screening of 5-(benzylidene)-3-phenylthiazolidin-4-one derivatives incorporating thiazole ring. Medicinal Chemistry Research, 22, 5044–5055.[1] [Link]
-
Emery Pharma. (n.d.). Time-Kill Kinetics Assay Protocol. Retrieved October 26, 2023.[5] [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
-
Chawla, R., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents.[1][6][2][5][7] Molecules, 27(13), 4323. [Link]
Sources
- 1. The Potential of Thiazole Derivatives as Antimicrobial Agents | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]
- 4. standards.globalspec.com [standards.globalspec.com]
- 5. researchgate.net [researchgate.net]
- 6. jchemrev.com [jchemrev.com]
- 7. journals.plos.org [journals.plos.org]
Application Note: Kinetic Determination of Lipoxygenase Inhibition by 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine
This Application Note is designed for researchers investigating the anti-inflammatory potential of thiazole-based scaffolds. It details a validated spectrophotometric protocol for assessing Lipoxygenase (LOX) inhibition by 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine , a versatile heterocyclic building block often used in fragment-based drug discovery (FBDD).
Introduction & Rationale
The Thiazole Scaffold in Eicosanoid Modulation
The arachidonic acid (AA) cascade is a critical pathway in inflammation. Lipoxygenases (LOXs) catalyze the dioxygenation of polyunsaturated fatty acids to form hydroperoxides (e.g., 5-HPETE), which are precursors to leukotrienes—potent mediators of asthma and allergic rhinitis.[1]
4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine represents a strategic "fragment" in LOX inhibitor design.
-
Mechanistic Relevance: The thiazole ring acts as a bioisostere for the pyridine or benzene rings found in classical inhibitors.
-
Binding Potential: The exocyclic amine and dimethylamino tail provide hydrogen bond acceptors/donors that can interact with the iron-coordinating residues (e.g., His367, His372 in 5-LOX) or the hydrophobic substrate channel.
-
Fragment Screening: This low-molecular-weight amine is ideal for fragment-based screening to identify "anchor" points in the LOX active site before elaborating into larger, high-affinity drugs.
Assay Principle
This protocol utilizes a continuous spectrophotometric assay .
-
Reaction: Lipoxygenase oxidizes the substrate (Linoleic Acid or Arachidonic Acid) containing a cis,cis-1,4-pentadiene structure.
-
Product: The reaction yields a conjugated hydroperoxide (e.g., 13-HPODE).
-
Detection: The formation of the conjugated diene system results in a distinct increase in UV absorbance at 234 nm .
-
Inhibition: The presence of the thiazole compound decreases the rate of absorbance increase (
) relative to the solvent control.
Mechanism of Action Visualization
Caption: The LOX catalytic cycle and the interception point of the thiazole inhibitor, preventing the formation of the UV-absorbing conjugated diene.
Materials & Reagents
| Reagent | Specification | Role |
| Enzyme | Soybean Lipoxygenase type I-B (Sigma L7395) | Primary screening enzyme (structural homolog to human 5-LOX). |
| Substrate | Linoleic Acid (LA) (Sigma L1376) | Substrate.[2] Note: Store under N2 at -20°C to prevent auto-oxidation. |
| Test Compound | 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine | The inhibitor candidate.[3] |
| Positive Control | Nordihydroguaiaretic acid (NDGA) or Quercetin | Validated LOX inhibitors for benchmarking. |
| Buffer | 0.2 M Borate Buffer, pH 9.0 | Optimal pH for sLOX activity. |
| Solvent | Dimethyl Sulfoxide (DMSO), HPLC Grade | Solubilization of the thiazole compound. |
| Surfactant | Tween 20 (Optional) | Maintains substrate solubility (use only if turbidity occurs). |
Detailed Experimental Protocol
Phase 1: Reagent Preparation
-
Borate Buffer (0.2 M, pH 9.0):
-
Dissolve 12.37 g of Boric acid in 900 mL dH2O. Adjust pH to 9.0 using 5N NaOH. Dilute to 1 L.
-
Critical: Filter through a 0.45 µm membrane to remove particulates that interfere with UV reading.
-
-
Enzyme Solution (LOX):
-
Prepare a stock of 10,000 U/mL in ice-cold borate buffer.
-
Keep on ice. Do not vortex vigorously ; use gentle inversion.
-
-
Substrate Solution (Linoleic Acid - 10 mM Stock):
-
Inhibitor Stock (Test Compound):
-
Dissolve the thiazole amine in 100% DMSO to create a 10 mM master stock.
-
Prepare serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM) in DMSO.
-
Phase 2: Assay Procedure (96-Well Plate Format)
Note: This protocol can be scaled to quartz cuvettes (1 mL volume) for higher precision.
Step 1: Blanking & Background Check
-
Wells A1-A3 (Blank): 240 µL Buffer + 10 µL DMSO.
-
Wells B1-B3 (Compound Interference): 240 µL Buffer + 10 µL Compound (highest conc).
-
Action: Read at 234 nm. If the compound itself absorbs significantly, you must subtract this baseline from final readings.
-
Step 2: Incubation
-
Add 230 µL Borate Buffer to test wells.
-
Add 10 µL Enzyme Solution (approx. 400 U final per well).
-
Add 10 µL Test Compound (various concentrations) or DMSO (for 100% Activity Control).
-
Incubate at 25°C for 10 minutes . This allows the thiazole amine to interact with the enzyme (potential iron chelation or active site entry).
Step 3: Reaction Initiation
-
Add 50 µL Substrate Solution (Final conc: 250 µM) to all wells using a multichannel pipette.
-
Immediately place in the plate reader.
Step 4: Kinetic Measurement
-
Mode: Kinetic.[1]
-
Duration: 5 minutes.
-
Interval: 10 seconds.
-
Shake: 3 seconds before first read only.
Assay Workflow Diagram
Caption: Step-by-step workflow for the high-throughput compatible spectrophotometric LOX assay.
Data Analysis & Validation
Calculation of Activity
-
Determine the slope (reaction rate,
) of the linear portion of the curve (usually 1–4 minutes).- : Slope of DMSO only wells.
- : Slope of Thiazole compound wells.
-
Calculate % Inhibition:
-
IC50 Determination:
-
Plot % Inhibition (Y-axis) vs. Log[Concentration] (X-axis).
-
Fit data using a non-linear regression (Sigmoidal Dose-Response) in GraphPad Prism or similar software.
-
Self-Validating Controls
-
No Enzyme Control: Run buffer + substrate + compound. If Abs increases, your compound might be auto-oxidizing or acting as a pro-oxidant (common with some amines).
-
Solvent Tolerance: Ensure DMSO concentration is < 2% (v/v), as high DMSO inhibits LOX.
-
Interference Check: If the thiazole compound absorbs at 234 nm, run a "Compound Only" kinetic blank and subtract this trace from the reaction trace.
Troubleshooting & Expert Insights
| Issue | Probable Cause | Solution |
| Non-Linear Kinetics | Substrate insolubility (micelles). | Add 0.01% Tween 20 or decrease substrate concentration. |
| High Background Absorbance | Thiazole compound absorbs UV. | Use the FOX (Ferrous Oxidation-Xylenol Orange) assay (560 nm) as an alternative endpoint method. |
| No Inhibition observed | Compound not entering active site. | Pre-incubate for 20 mins. The aminomethyl group may require time to orient in the channel. |
| Rapid Color Change | Iron chelation. | If solution turns distinct color upon adding compound to enzyme, the thiazole is chelating the active site Iron (a valid inhibition mechanism). |
References
-
Original Assay Method: Axelrod, B., et al. (1981). "Lipoxygenase from soybeans."[6] Methods in Enzymology, 71, 441-451.
-
Thiazole Inhibitors: Eleftheriou, P., et al. (2012). "Synthesis and biological evaluation of novel thiazole derivatives as inhibitors of lipoxygenase and cyclooxygenase." European Journal of Medicinal Chemistry.
-
Kinetic Validation: Clapp, C.H., et al. (1985). "Time-dependent inhibition of soybean lipoxygenase-1." Biochemistry.
-
Compound Data: PubChem CID 28948815 (4-[(dimethylamino)methyl]-1,3-thiazol-2-amine).
-
General Protocol: "Enzymatic Assay of Lipoxygenase." Sigma-Aldrich Quality Control Protocols.
Sources
- 1. probiologists.com [probiologists.com]
- 2. researchgate.net [researchgate.net]
- 3. Multi-dimensional target profiling of N,4-diaryl-1,3-thiazole-2-amines as potent inhibitors of eicosanoid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sphinxsai.com [sphinxsai.com]
- 6. phcogj.com [phcogj.com]
Application Notes & Protocols: Strategic Functionalization of the Aminomethyl Group of 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine
Abstract
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically approved drugs.[1][2][3] The compound 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine presents a versatile platform for drug discovery, featuring a highly reactive primary aminomethyl group that serves as a key handle for molecular elaboration. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic functionalization of this aminomethyl group. We present detailed, field-tested protocols for three essential transformations: acylation to form amides, sulfonylation to form sulfonamides, and reductive amination to generate secondary amines. The causality behind experimental choices, self-validating protocol design, and robust analytical characterization are emphasized to ensure scientific integrity and reproducibility.
Introduction and Strategic Considerations
The target molecule, 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine, possesses three distinct nitrogen-containing functional groups: a primary aliphatic amine, a tertiary aromatic amine (dimethylamino), and an endocyclic thiazole nitrogen. The primary aminomethyl group is the most nucleophilic and sterically accessible site, making it the primary target for functionalization under most conditions.
Key Strategic Points:
-
Reactivity: The primary amine (-CH₂NH₂) is a strong nucleophile, readily reacting with electrophiles.
-
Selectivity: The 2-(dimethylamino) group and the thiazole ring nitrogen are significantly less nucleophilic. The lone pair of the dimethylamino group is involved in resonance with the thiazole ring, and the thiazole nitrogen is weakly basic (pKa of thiazole is ~2.5), minimizing side reactions under the described conditions.
-
Compound Handling: As a basic amine, the starting material and products may be prone to strong interactions with silica gel during chromatographic purification. Special considerations, such as the use of amine-treated silica or the addition of a basic modifier to the eluent, are often necessary.[4][5][6]
Below is a general workflow for the functionalization of the starting material.
Caption: General experimental workflow.
Core Functionalization Protocols
The following protocols are designed as robust starting points. Optimization of temperature, reaction time, and stoichiometry may be required for specific substrates.
Protocol 1: Acylation (Amide Bond Formation)
Amide bond formation is one of the most common reactions in medicinal chemistry. This protocol utilizes a standard peptide coupling reagent, HATU, which is highly efficient and minimizes side reactions.[7]
Reaction Principle: The carboxylic acid is activated by HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base (DIPEA) to form a highly reactive acyl-uronium intermediate. This intermediate readily reacts with the primary amine to form the stable amide bond.
Caption: Acylation of the primary amine.
Experimental Protocol:
-
Reagent Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq.).
-
Dissolution: Dissolve the acid in anhydrous N,N-Dimethylformamide (DMF, approx. 0.1 M).
-
Activation: Add HATU (1.1 eq.) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq.). Stir the mixture at room temperature for 15-20 minutes. Causality Note: Pre-activation of the carboxylic acid ensures efficient coupling upon addition of the amine.
-
Amine Addition: In a separate flask, dissolve 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine (1.05 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated acid mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-4 hours).
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and saturated aqueous NaCl (brine, 1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography. Trustworthiness Note: Use a mobile phase system such as Dichloromethane/Methanol. To prevent peak tailing, add a small amount (0.5-1%) of triethylamine (TEA) or ammonia in methanol to the eluent system.[4][5]
Protocol 2: Sulfonylation (Sulfonamide Formation)
Sulfonamides are a key pharmacophore in many therapeutic agents.[2][8] This reaction proceeds readily by reacting the amine with a sulfonyl chloride in the presence of a base.
Reaction Principle: The primary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. A base, such as pyridine or triethylamine, is required to neutralize the HCl byproduct generated during the reaction.[8]
Experimental Protocol:
-
Setup: To a solution of 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine (1.0 eq.) in anhydrous Dichloromethane (DCM, approx. 0.1 M) in a round-bottom flask, add pyridine (2.0 eq.). Cool the mixture to 0 °C in an ice bath. Causality Note: Pyridine serves as both the base and a suitable solvent; cooling is necessary to control the initial exothermic reaction.
-
Reagent Addition: Add the desired sulfonyl chloride (1.1 eq.) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Workup: Dilute the reaction with DCM and wash with 1 M aqueous HCl (2x) to remove excess pyridine, followed by saturated aqueous NaHCO₃ (1x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude residue by flash column chromatography (e.g., Hexanes/Ethyl Acetate or DCM/Methanol gradient).
Protocol 3: Reductive Amination (Secondary Amine Formation)
Reductive amination is a powerful and controlled method for forming C-N bonds, avoiding the over-alkylation issues common with direct alkylation.[9] This one-pot procedure involves the formation of an imine intermediate, which is then reduced in situ.[10][11]
Reaction Principle: The primary amine first condenses with an aldehyde or ketone to form an imine (or a Schiff base). A mild, selective reducing agent, such as sodium triacetoxyborohydride (STAB), reduces the imine to the corresponding secondary amine.[10] STAB is particularly effective as it is less reactive towards the starting carbonyl compound compared to other hydrides like NaBH₄.[9]
Experimental Protocol:
-
Setup: In a round-bottom flask, dissolve 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in an anhydrous solvent such as 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF, approx. 0.1 M).
-
Imine Formation: Add acetic acid (1-2 drops, catalytic) to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq.) portion-wise to the solution. Safety Note: Addition may cause gas evolution. Ensure adequate ventilation.
-
Reaction: Stir at room temperature for 6-24 hours. Monitor the reaction by LC-MS for the disappearance of the imine intermediate and the formation of the product.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃. Stir until gas evolution ceases. Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product via flash column chromatography, using a basic modifier (e.g., 1% TEA) in the eluent as needed.[5]
Data Summary and Characterization
The success of each functionalization should be validated through rigorous analytical techniques.
| Reaction Type | Key Reagents | Solvent | Typical Time | Expected Yield |
| Acylation | R-COOH, HATU, DIPEA | DMF | 2-4 h | 70-95% |
| Sulfonylation | R-SO₂Cl, Pyridine | DCM | 4-12 h | 65-90% |
| Reductive Amination | R-CHO, STAB | DCE / THF | 6-24 h | 60-85% |
Analytical Characterization:
-
¹H NMR Spectroscopy: Successful functionalization can be confirmed by observing the disappearance of the primary amine protons (a broad singlet, typically δ 1.5-2.5 ppm) and the appearance of new signals corresponding to the added moiety. For amides, a characteristic NH proton signal will appear downfield (δ 7-9 ppm). The methylene protons (-CH₂-NH-) adjacent to the thiazole ring, initially a singlet around δ 4.0 ppm, will shift and may become a doublet or triplet upon acylation or sulfonylation due to coupling with the new NH proton.[12][13]
-
Mass Spectrometry (MS): The molecular weight of the product can be confirmed by ESI-MS, observing the [M+H]⁺ ion corresponding to the expected functionalized product.
-
¹³C NMR Spectroscopy: Look for new carbon signals from the incorporated group and shifts in the signal for the aminomethyl carbon (typically δ 40-50 ppm).[12]
References
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Dzhemilev, U. M., et al. (2008). N,N,N′,N′-Tetramethylmethanediamine—A New Reagent for Aminomethylation of Acetylenes. Russian Journal of Organic Chemistry, 44(8), 1126–1129. [Link]
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Al-Ostath, A., et al. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central. [Link]
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Organometallics. (2011). Primary Amine Functionalized N-Heterocyclic Carbene Complexes of Iridium: Synthesis, Structure, and Catalysis. ACS Publications. [Link]
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ResearchGate. (n.d.). ¹H NMR spectrum of the thiazole derivative B. ResearchGate. [Link]
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Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). organic-chemistry.org. [Link]
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Stevens, M. F. G., et al. (2024). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. National Institutes of Health. [Link]
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Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. masterorganicchemistry.com. [Link]
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Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
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National Institutes of Health. (n.d.). Rapid functionalization of multiple C–H bonds in unprotected alicyclic amines. PMC. [Link]
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MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. [Link]
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EXCLI Journal. (2025). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. [Link]
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Kinesis. (2012). Flash Chromatography Separation of Basic Organic Compounds without Modifier. kinesis-usa.com. [Link]
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Dangerfield, E. M., et al. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. ACS Publications. [Link]
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National Institutes of Health. (2024). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. PMC. [Link]
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National Institutes of Health. (n.d.). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PMC. [Link]
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Columbia University. (n.d.). Flash Column Chromatography. columbia.edu. [Link]
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ResearchGate. (2024). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. ResearchGate. [Link]
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. hepatochem.com. [Link]
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National Institutes of Health. (n.d.). C–H Functionalization of Amines with Aryl Halides by Nickel-Photoredox Catalysis. PMC. [Link]
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Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. teledyneisco.com. [Link]
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Chemistry LibreTexts. (2025). Heterocyclic Amines. chem.libretexts.org. [Link]
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ResearchGate. (n.d.). Elemental analysis, IR and 1 H NMR data of prepared thiazole derivatives. ResearchGate. [Link]
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Teledyne Labs. (n.d.). HILIC Purification Strategies for Flash Chromatography. cdn.teledyneisco.com. [Link]
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Royal Society of Chemistry. (n.d.). Non-directed copper-catalyzed regioselective C–H sulfonylation of phenothiazines. RSC Publishing. [Link]
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National Institutes of Health. (n.d.). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. PMC. [Link]
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ACS Publications. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications. [Link]
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JoVE. (2025). Video: Nomenclature of Aryl and Heterocyclic Amines. jove.com. [Link]
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ResearchGate. (n.d.). Synthesis of 2-Sulfonylthiazoles via Heteroaryl C–H Sulfonylation of Thiazole N-Oxides. ResearchGate. [Link]
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Application Notes & Protocols: A Phased In Vivo Evaluation of 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4] This document outlines a comprehensive, phased strategy for the in vivo characterization of a novel 2-aminothiazole derivative, 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine (referred to herein as "NCE-AMT"). As NCE-AMT is a new chemical entity, this guide provides a foundational framework, beginning with essential preliminary studies and progressing to robust efficacy models.
The experimental design emphasizes a logical, stepwise progression that aligns with regulatory preclinical research guidelines, such as those from the U.S. Food and Drug Administration (FDA).[5][6] The core principle is to build a comprehensive data package, starting with understanding the compound's fundamental behavior in a biological system (safety and pharmacokinetics) before committing to more complex and resource-intensive disease models.[7][8][9]
For the purpose of this guide, we will hypothesize that NCE-AMT is being developed as an anti-inflammatory agent . This hypothesis is based on the well-documented anti-inflammatory properties of many 2-aminothiazole derivatives.[1][3][4] Therefore, the pharmacodynamic and efficacy studies will be centered around a widely accepted model of systemic inflammation.
Phase I: Foundational Studies & Preliminary Toxicology
The initial phase is designed to establish the basic safety and formulation parameters of NCE-AMT. These steps are critical prerequisites for all subsequent in vivo work. The primary goal is to determine a safe dose range and a suitable vehicle for administration.
Formulation and Vehicle Selection
Rationale: The physical-chemical properties of NCE-AMT will dictate its solubility and stability. A well-characterized, non-toxic vehicle is essential for ensuring consistent and accurate dosing. The choice of vehicle can significantly impact the compound's absorption and bioavailability.
Protocol:
-
Solubility Screening: Assess the solubility of NCE-AMT in a panel of common, pharmaceutically acceptable vehicles (e.g., sterile water, saline, 0.5% methylcellulose, 5% DMSO in corn oil).
-
Stability Analysis: Once a lead vehicle is identified, determine the stability of the NCE-AMT formulation over a relevant timeframe (e.g., 4-24 hours) at room temperature and 4°C using HPLC.
-
Vehicle Toxicity: Before initiating studies with NCE-AMT, a small cohort of animals should be dosed with the vehicle alone to ensure it does not produce any observable adverse effects.
Acute Oral Toxicity Assessment (OECD Guideline 423)
Rationale: This study provides a preliminary assessment of the compound's intrinsic toxicity after a single oral dose. It is used to classify the substance and to determine the Maximum Tolerated Dose (MTD), which informs dose selection for subsequent studies. The Acute Toxic Class Method (OECD 423) is a stepwise procedure that minimizes animal usage while providing sufficient data for hazard classification.[10]
Protocol:
-
Animal Model: Female Sprague-Dawley rats (8-12 weeks old). Females are often used as they tend to be slightly more sensitive.[11]
-
Acclimatization: Animals should be acclimatized for at least 5 days prior to dosing.[11]
-
Dosing Procedure:
-
Administer a starting dose of 300 mg/kg of NCE-AMT to a group of 3 rats by oral gavage.
-
If no mortality is observed, a higher dose (e.g., 2000 mg/kg) is administered to a new group of 3 rats.[10]
-
If mortality occurs, the dose is decreased for the next group of 3 rats.
-
A limit test at 2000 mg/kg may be sufficient if the compound is expected to have low toxicity.[10][12]
-
-
Observations:
-
Monitor animals closely for the first 30 minutes, periodically for the first 24 hours (with special attention during the first 4 hours), and daily thereafter for 14 days.[10][13]
-
Record all signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic effects (e.g., salivation), and central nervous system effects (e.g., tremors, gait).
-
Record body weights prior to dosing and on days 7 and 14.
-
-
Endpoint: The primary endpoint is mortality within the 14-day observation period. The results will place NCE-AMT into a GHS (Globally Harmonized System) toxicity category.
Phase II: Pharmacokinetic (PK) Profiling
Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) of NCE-AMT is fundamental. A pharmacokinetic study reveals how much of the drug gets into the bloodstream, how long it stays there, and which tissues it distributes to. This information is crucial for designing rational dosing schedules in efficacy studies to ensure that the target tissues are exposed to a therapeutically relevant concentration of the compound.[14]
Single-Dose Pharmacokinetic Study in Mice
Protocol:
-
Animal Model: Male CD-1 mice (8-10 weeks old).
-
Study Design: A parallel study design is often necessary for mice due to the limited blood volume that can be collected from a single animal.[15]
-
Blood Sampling:
-
Collect blood samples (e.g., via submandibular or saphenous vein) at appropriate time points.[17]
-
IV route: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO route: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Blood should be collected into tubes containing an anticoagulant (e.g., K2-EDTA) and immediately placed on ice.
-
-
Sample Processing & Analysis:
-
Data Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
-
Table 1: Key Pharmacokinetic Parameters to be Determined
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Indicates the peak exposure after administration. |
| Tmax | Time to reach Cmax | Indicates the rate of absorption. |
| AUC(0-t) | Area under the plasma concentration-time curve | Represents the total drug exposure over time. |
| t1/2 | Elimination half-life | Determines the dosing interval required to maintain steady-state concentrations. |
| CL | Clearance | Measures the body's efficiency in eliminating the drug. |
| Vd | Volume of distribution | Indicates the extent of drug distribution into tissues versus plasma. |
| F (%) | Bioavailability (calculated from IV and PO data) | The fraction of the oral dose that reaches systemic circulation. |
Phase III: Pharmacodynamic (PD) & Efficacy Evaluation
Rationale: This phase aims to answer the question: "Does the drug have the desired biological effect in a relevant disease model?". Based on our hypothesis, we will use a lipopolysaccharide (LPS)-induced systemic inflammation model in mice. LPS, a component of Gram-negative bacteria, induces a strong inflammatory response characterized by the release of pro-inflammatory cytokines, making it a robust and widely used model for evaluating anti-inflammatory agents.[18][19][20]
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: Overall workflow for in vivo evaluation of NCE-AMT.
Efficacy in a Murine Model of LPS-Induced Systemic Inflammation
Protocol:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old). This strain is widely used and shows a consistent response to LPS.[19]
-
Study Groups (n=8-10 per group):
-
Group 1 (Vehicle Control): Vehicle only, no LPS.
-
Group 2 (LPS Control): Vehicle + LPS challenge.
-
Group 3 (Positive Control): Dexamethasone (a known anti-inflammatory steroid) + LPS challenge.
-
Group 4 (NCE-AMT Low Dose): Low dose of NCE-AMT + LPS challenge.
-
Group 5 (NCE-AMT High Dose): High dose of NCE-AMT + LPS challenge.
-
Dose selection for NCE-AMT should be based on the PK and MTD data.
-
-
Dosing and Challenge:
-
Administer NCE-AMT or controls (e.g., via oral gavage) 1 hour prior to the inflammatory challenge.
-
Induce systemic inflammation by intraperitoneal (i.p.) injection of LPS (e.g., 0.5 - 1 mg/kg).[19]
-
-
Endpoint Measurement (2-4 hours post-LPS):
-
Collect blood via cardiac puncture for cytokine analysis.[17]
-
Harvest tissues (e.g., lung, liver, spleen) for downstream analysis (e.g., histology, gene expression).
-
-
Biomarker Analysis:
-
Plasma Cytokines: Measure levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using a multiplex immunoassay (e.g., Luminex) or ELISA.
-
Gene Expression: Analyze the expression of inflammatory genes (e.g., Nos2, Ptgs2) in harvested tissues using RT-qPCR.
-
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: Hypothesized signaling pathway for NCE-AMT action.
Phase IV: Data Integration and Next Steps
Rationale: The final phase involves integrating the pharmacokinetic and pharmacodynamic data to establish a PK/PD relationship. This analysis helps to determine if the observed efficacy is correlated with specific drug exposure levels and informs the design of future, more complex studies.
Analysis:
-
PK/PD Correlation: Plot the efficacy endpoints (e.g., percent reduction in TNF-α) against key PK parameters (e.g., AUC or Cmax). A clear correlation strengthens the evidence that the compound's effect is drug-driven.
-
Therapeutic Index Estimation: Calculate a preliminary therapeutic index by comparing the efficacious dose with the doses that produced toxicity in the acute toxicity study.
-
Go/No-Go Decision: The collective data from these phases will form the basis for a decision on whether to advance NCE-AMT to more advanced preclinical studies (e.g., chronic toxicology, IND-enabling studies).
Table 2: Sample Efficacy Data Summary
| Group | Treatment | Dose | Plasma TNF-α (pg/mL) | % Inhibition |
| 1 | Vehicle | - | 50 ± 15 | - |
| 2 | LPS Control | - | 2500 ± 450 | 0% |
| 3 | Dexamethasone | 10 mg/kg | 400 ± 90 | 84% |
| 4 | NCE-AMT | 10 mg/kg | 1500 ± 300 | 40% |
| 5 | NCE-AMT | 30 mg/kg | 800 ± 210 | 68% |
Data are presented as mean ± SEM and are for illustrative purposes only.
This structured, multi-phase approach ensures that resources are used efficiently and that a robust, interpretable dataset is generated. Each phase builds upon the last, providing a comprehensive initial profile of the novel compound NCE-AMT and a solid foundation for further drug development.
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Ha, J. D., Lee, S. W., Park, S., et al. (2016). Synthesis and anticancer properties of 2-aminothiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 129-135. Available at: [Link]
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Nevagi, R. J., Dighe, S. N., & Nevagi, S. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. Available at: [Link]
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El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available at: [Link]
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ResearchGate. (2025). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Request PDF. Available at: [Link]
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Al-Ostath, A., Al-Assar, Z., & El-Shorbagi, A. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-21. Available at: [Link]
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Ha, J. D., et al. (2016). Synthesis and anticancer properties of 2-aminothiazole derivatives. Taylor & Francis Online. Available at: [Link]
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EXCLI Journal. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. Available at: [Link]
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Cardoso, C. d. O., Elgalad, A., & Harmon, M. D. (2023). Designing an In Vivo Preclinical Research Study. Methods and Protocols, 6(5), 94. Available at: [Link]
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U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. FDA. Available at: [Link]
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Popa-Wagner, A., Mitran, S., Sivanesan, S., Chang, E., & Buga, A. M. (2019). LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. Current Neuropharmacology, 17(6), 579-593. Available at: [Link]
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ResearchGate. (2025). 2-Amino-4-(aminomethyl)thiazole-based derivatives as potential antitumor agents: design, synthesis, cytotoxicity and apoptosis inducing activities. Request PDF. Available at: [Link]
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U.S. Food and Drug Administration. (1997). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. Available at: [Link]
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Kumar, S., & Kumar, R. (2023). Advancements in small molecule drug design: A structural perspective. Journal of Molecular Graphics and Modelling, 124, 108560. Available at: [Link]
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He, H., & Cates, A. L. (2019). Murine Pharmacokinetic Studies. Journal of visualized experiments : JoVE, (151). Available at: [Link]
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European Union. (n.d.). Acute Toxicity. The Joint Research Centre: EU Science Hub. Available at: [Link]
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Wang, C., Li, Y., Yang, L., et al. (2024). B355252 Suppresses LPS-Induced Neuroinflammation in the Mouse Brain. International Journal of Molecular Sciences, 25(9), 5092. Available at: [Link]
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Bai, Q., Li, L., Liu, C., et al. (2018). Drug Design Progress of In silico, In vitro and In vivo Researches. International Journal of Drug Discovery, 1(1). Available at: [Link]
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The Versatile Building Block: 4-(Aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine in Modern Medicinal Chemistry
Introduction: The Privileged 2-Aminothiazole Scaffold and its Strategic Functionalization
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and FDA-approved drugs.[1][2] This heterocyclic system is a key pharmacophore in therapeutics ranging from anticancer agents to antimicrobials.[3][4][5] The strategic derivatization of the 2-aminothiazole core allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. In this context, 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine emerges as a highly valuable and versatile building block for the construction of novel drug candidates.
This technical guide provides an in-depth exploration of the synthesis and application of 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine. We will detail robust protocols for its preparation and subsequent derivatization through common and critical reactions in drug discovery, including amide bond formation, sulfonylation, and reductive amination. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure reproducibility and success in the research laboratory.
Synthesis of the Building Block: A Two-Step Approach
The synthesis of 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine can be efficiently achieved through a two-step sequence, commencing with the well-established Hantzsch thiazole synthesis to furnish a key intermediate, 2-amino-4-(chloromethyl)thiazole. This is followed by a nucleophilic substitution with dimethylamine.
Caption: Synthetic workflow for 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine.
Protocol 1: Synthesis of 2-Amino-4-(chloromethyl)thiazole Hydrochloride
This protocol is adapted from established procedures for the Hantzsch synthesis of similar thiazole derivatives.[6]
Materials:
-
1,3-Dichloropropanone
-
Thiourea
-
Absolute Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,3-dichloropropanone (1.0 eq) in absolute ethanol.
-
To this solution, add thiourea (1.0 eq) in one portion.
-
Stir the reaction mixture at room temperature for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture in an ice bath to facilitate precipitation.
-
Collect the resulting crystalline solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 2-amino-4-(chloromethyl)thiazole hydrochloride.
| Parameter | Value | Reference |
| Reactant 1 | 1,3-Dichloropropanone | [6] |
| Reactant 2 | Thiourea | [6] |
| Solvent | Absolute Ethanol | [6] |
| Temperature | Room Temperature | [6] |
| Reaction Time | 24 hours | [6] |
| Typical Yield | ~70% | [6] |
Protocol 2: Synthesis of 4-(Aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine
This protocol is based on the nucleophilic substitution of the chloromethyl group with dimethylamine.
Materials:
-
2-Amino-4-(chloromethyl)thiazole hydrochloride
-
Dimethylamine (40% solution in water or as a gas)
-
A suitable solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
A non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
Procedure:
-
Suspend 2-amino-4-(chloromethyl)thiazole hydrochloride (1.0 eq) in the chosen solvent in a pressure-rated flask.
-
Add the non-nucleophilic base (2.2 eq) to neutralize the hydrochloride salt and scavenge the HCl produced during the reaction.
-
Cool the mixture in an ice bath and carefully add an excess of dimethylamine (e.g., 3-5 eq).
-
Seal the flask and allow the reaction to stir at room temperature, gradually warming to a slightly elevated temperature (e.g., 40-50 °C) if necessary. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine.
Applications in Medicinal Chemistry: Derivatization Protocols
The presence of a primary amino group at the 2-position and a tertiary amine in the 4-aminomethyl substituent makes this building block a versatile scaffold for generating diverse libraries of compounds. The 2-amino group is the primary site for derivatization in the following protocols.
Caption: Key derivatization reactions of the building block.
Protocol 3: Amide Bond Formation
Amide coupling is a fundamental reaction in drug discovery. This protocol outlines a general procedure for the acylation of the 2-amino group.[4]
Materials:
-
4-(Aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine
-
Carboxylic acid or Acyl chloride
-
Coupling agent (if using a carboxylic acid), e.g., HATU, HOBt/EDC
-
A non-nucleophilic base (e.g., DIPEA or TEA)
-
Anhydrous solvent (e.g., DMF or DCM)
Procedure (using a carboxylic acid):
-
Dissolve the carboxylic acid (1.1 eq) in the anhydrous solvent.
-
Add the coupling agent (e.g., HATU, 1.2 eq) and the base (e.g., DIPEA, 2.0 eq). Stir for 10-15 minutes to pre-activate the carboxylic acid.
-
Add a solution of 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine (1.0 eq) in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
| Parameter | Value | Reference |
| Coupling Agent | HATU/DIPEA | [4] |
| Solvent | DMF | [4] |
| Temperature | Room Temperature | [4] |
| Typical Yield | 60-95% | [4] |
Protocol 4: Sulfonylation
The synthesis of sulfonamides is another crucial transformation in medicinal chemistry, often leading to compounds with potent biological activities.[7]
Materials:
-
4-(Aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine
-
Sulfonyl chloride
-
A base (e.g., Pyridine or TEA)
-
Anhydrous solvent (e.g., DCM or THF)
Procedure:
-
Dissolve 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine (1.0 eq) in the anhydrous solvent.
-
Add the base (e.g., pyridine, 2.0-3.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the sulfonyl chloride (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the combined organic layers with 1M HCl (to remove excess pyridine), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
| Parameter | Value | Reference |
| Base | Pyridine | [7] |
| Solvent | DCM | [7] |
| Temperature | 0 °C to Room Temperature | [7] |
| Typical Yield | 70-90% | [7] |
Protocol 5: Reductive Amination
Reductive amination allows for the introduction of a variety of substituents on the 2-amino group, leading to secondary or tertiary amines.[8][9]
Materials:
-
4-(Aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine
-
Aldehyde or Ketone
-
A reducing agent (e.g., Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN))
-
A solvent (e.g., 1,2-Dichloroethane (DCE) or Methanol)
-
Acetic acid (optional, as a catalyst)
Procedure:
-
Dissolve 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine (1.0 eq) and the aldehyde or ketone (1.2 eq) in the chosen solvent.
-
If necessary, add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add the reducing agent (e.g., STAB, 1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Parameter | Value | Reference |
| Reducing Agent | Sodium triacetoxyborohydride | [8][9] |
| Solvent | 1,2-Dichloroethane | [8] |
| Temperature | Room Temperature | [8] |
| Typical Yield | 50-85% | [8] |
Conclusion and Future Perspectives
4-(Aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine is a strategically designed building block that offers multiple points for diversification, making it an invaluable tool in the synthesis of novel chemical entities for drug discovery. The protocols detailed herein provide a robust foundation for the synthesis and derivatization of this versatile scaffold. The resulting amide, sulfonamide, and N-alkylated derivatives can be screened for a wide range of biological activities, leveraging the established therapeutic potential of the 2-aminothiazole core. Future work in this area will likely focus on the development of more complex and diverse libraries based on this building block and the exploration of their therapeutic applications in areas such as oncology, infectious diseases, and neurodegenerative disorders.[10][11]
References
-
Synthesis of 4-Chloromethyl-4-hydroxy-2-dimethylaminomethyl-2-thiazoline. Molbase.
-
An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)thiazole from Simple Precursors. Benchchem.
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
-
2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. PubMed.
-
Cycloadditions of 4-Alkenyl-2-aminothiazoles with Nitroalkenes in the Formal Synthesis of Pramipexole: An Experimental and Computational Study. PMC - NIH.
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC.
-
2-Amino-4-methylthiazole synthesis. ChemicalBook.
-
Application Notes and Protocols for the Derivatization of the 2-Amino Group on the Thiazole Ring. Benchchem.
-
Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal.
-
Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. NIH.
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. ACS Publications.
-
2-aminothiazole-4-amide derivative, its preparation method and application. Google Patents.
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC.
-
Synthesis and biological evaluation of 2-aminothiazoles and their amide derivatives on human adenosine receptors. Lack of effect of 2-aminothiazoles as allosteric enhancers. PubMed.
-
Thiazole Ring—A Biologically Active Scaffold. MDPI.
-
Reductive Amination, and How It Works. Master Organic Chemistry.
-
Thiazole Ring-A Biologically Active Scaffold. PubMed.
-
Thiazole Moiety: An Interesting Scaffold for Developing New Antitumoral Compounds. ResearchGate.
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.
-
Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects. MDPI.
-
Reductive amination. Wikipedia.
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- 1. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. mdpi.com [mdpi.com]
Cell culture protocols for evaluating cytotoxicity of 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine
Introduction & Scientific Context
The compound 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine represents a critical structural scaffold in medicinal chemistry, sharing features with H2 receptor antagonists (e.g., Nizatidine) and emerging tubulin-inhibiting antitumor agents.[1] As a bifunctional base containing both a dimethylamino group and a primary aminomethyl group on a thiazole core, it presents unique challenges in in vitro assays.
This application note provides a rigorous, self-validating framework for evaluating its cytotoxicity. Unlike neutral small molecules, this compound requires specific attention to pH-dependent solubility , lysosomotropism (ion trapping in acidic organelles), and chemical stability in aqueous media.
Key Compound Properties
| Property | Value | Implication for Cell Culture |
| Molecular Weight | 157.24 g/mol | Small molecule; rapid diffusion expected.[1] |
| Basicity (pKa) | Estimated >9.0 (Amine) | Can alter local media pH; potential for lysosomal accumulation.[1] |
| Solubility | DMSO, Ethanol, Acidic H2O | Stock solutions require organic solvents; aqueous dilution requires buffering.[1] |
| GHS Hazards | H302, H315, H319 | Toxic if swallowed; Irritant.[1] Handle in fume hood before media addition. |
Pre-Experimental Workflow: Solubility & Stability
Objective: To generate a stable stock solution that does not precipitate upon addition to culture media or induce false cytotoxicity via pH shift.
Stock Solution Preparation
Reagents:
-
Dimethyl Sulfoxide (DMSO), Cell Culture Grade (Sigma-Aldrich/Merck).[1]
-
Phosphate Buffered Saline (PBS), pH 7.4.
Protocol:
-
Primary Stock (100 mM): Dissolve the compound in 100% DMSO.
-
Calculation: For 10 mg of compound (MW 157.24), add 636 µL of DMSO.
-
Validation: Vortex for 30 seconds. Inspect for turbidity. If insoluble, sonicate at 37°C for 5 minutes.
-
-
Working Solutions: Perform serial dilutions in serum-free media immediately prior to treatment.
-
Critical Step: Ensure final DMSO concentration is ≤ 0.5% (v/v) to avoid solvent toxicity.
-
The "pH Shift" Validation Step
Because this compound is a base, high concentrations (>100 µM) can shift the pH of weak buffering media (like DMEM without HEPES).
-
Test: Prepare the highest intended concentration (e.g., 200 µM) in culture media.
-
Read: Check color of Phenol Red. If it turns magenta/purple, the pH is too high.
-
Correction: If shift occurs, supplement media with 25 mM HEPES to stabilize pH.
Core Protocol: Metabolic Activity Assay (MTT/WST-8)
Rationale: This assay measures the activity of NAD(P)H-dependent cellular oxidoreductase enzymes, serving as an indicator of cell viability. It is the gold standard for establishing IC50 values.
Experimental Design
-
Cell Lines:
-
Seeding Density: 5,000–10,000 cells/well (96-well plate).
Step-by-Step Procedure
-
Seeding (Day 0): Plate cells in 100 µL complete media. Incubate 24h at 37°C, 5% CO2 for attachment.
-
Treatment (Day 1):
-
Remove old media (carefully, do not disturb monolayer).
-
Add 100 µL of fresh media containing the compound.
-
Dose Range: 0, 1, 5, 10, 25, 50, 100, 200 µM.
-
Controls:
-
Negative: Vehicle (0.5% DMSO).
-
Positive: 10% DMSO or 1 µM Doxorubicin (induces cell death).
-
Blank: Media + Compound (no cells) – Crucial to check if compound reduces MTT chemically.
-
-
-
Incubation: 24 to 72 hours.
-
Readout (Day 2-4):
-
Add 10 µL WST-8 (CCK-8) or MTT reagent.
-
Incubate 1–4 hours.
-
Measure Absorbance (OD) at 450 nm (WST-8) or 570 nm (MTT).
-
Data Analysis
Calculate % Viability using the formula:
Secondary Protocol: Membrane Integrity (LDH Release)
Rationale: Metabolic assays (MTT) can show reduced signal due to growth arrest (cytostasis) without actual cell death. The LDH assay detects Lactate Dehydrogenase leakage, confirming necrosis/membrane rupture .
Workflow[4]
-
Supernatant Collection: After treatment (from Section 3), transfer 50 µL of culture supernatant to a new clear 96-well plate.
-
Reaction: Add 50 µL of LDH Reaction Mix (Substrate + Enzyme).
-
Incubation: 30 minutes at Room Temperature (Dark).
-
Stop: Add 50 µL Stop Solution (1N HCl or Acetic Acid).
-
Measurement: Absorbance at 490 nm.
Interpretation:
-
High MTT + Low LDH = Healthy
-
Low MTT + Low LDH = Cytostatic (Growth Arrest)
-
Low MTT + High LDH = Cytotoxic (Necrosis)
Visualizing the Mechanism & Workflow
The following diagrams illustrate the decision logic and experimental flow for evaluating this specific thiazole derivative.
Figure 1: Decision tree for classifying the cytotoxic nature of the thiazole derivative.[1]
Figure 2: The Lysosomotropism Effect.[1] Basic amines like the target compound can accumulate in acidic lysosomes, leading to organelle swelling and non-specific toxicity. This artifact must be distinguished from specific target engagement.
Troubleshooting & Optimization
The "Edge Effect"
Thiazole derivatives dissolved in DMSO can cause evaporation anomalies in 96-well plates.[1]
-
Solution: Do not use the outer 36 wells for data. Fill them with PBS. Use only the inner 60 wells for treatment.
Lysosomotropism (Vacuolization)
If you observe large vacuoles in cells under the microscope within 4–6 hours:
-
This is likely ion trapping of the basic amine, not necessarily apoptosis.
-
Verification: Treat with Bafilomycin A1 (inhibits lysosomal acidification). If toxicity/vacuoles disappear, the mechanism is lysosomotropism [1].
Chemical Interference
Thiazoles can sometimes reduce tetrazolium salts (MTT) chemically.
-
Control: Always run a "No Cell" control (Media + Compound + MTT). If this turns purple, switch to an ATP-based assay (e.g., CellTiter-Glo) which is less prone to chemical interference.
References
-
Marceau, F., et al. (2012). "Cationic drug-induced vacuolation of cells: The lysosomotropism-autophagy connection." Journal of Cellular and Molecular Medicine.
-
Riss, T. L., et al. (2013).[1] "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.
-
Fotakis, G., & Timbrell, J. A. (2006). "In vitro cytotoxicity assays: Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride." Toxicology Letters.
-
PubChem Compound Summary. (2023). "4-[(dimethylamino)methyl]-1,3-thiazol-2-amine."[1] National Center for Biotechnology Information.
Sources
Application Notes and Protocols for the Crystallization of 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine Derivatives
Authored by: A Senior Application Scientist
Introduction: The Critical Role of Crystallization in API Development
The solid-state properties of an Active Pharmaceutical Ingredient (API) are paramount, influencing its stability, solubility, bioavailability, and manufacturability.[1][2] For novel therapeutic agents like derivatives of 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine—a scaffold of significant interest in medicinal chemistry—the ability to produce a pure, stable, and consistent crystalline form is a critical step in the drug development pipeline.[3][4][5] Crystallization is the primary purification method used to ensure that the final API meets stringent quality standards by effectively removing impurities.[2]
This guide provides a detailed overview of fundamental principles and actionable protocols for the successful crystallization of this specific class of thiazole derivatives. It is designed for researchers and drug development professionals, offering both the "how" and the "why" behind these crucial laboratory techniques.
Pillar 1: Pre-Crystallization—Laying the Groundwork for Success
Before any crystallization attempt, several foundational parameters must be established. Rushing this stage is a common cause of failure.
Compound Purity: The Starting Point
Crystallization is a purification technique, not a magic bullet. Attempting to crystallize a grossly impure compound will often lead to failure, resulting in oiling out or the formation of an amorphous powder.[6]
-
Expert Insight: A minimum purity of 80-90% is recommended before embarking on crystallization experiments for single-crystal X-ray diffraction (SCXRD).[7] For bulk purification, starting with a purer compound leads to higher yields and a more robust process. The presence of significant impurities can inhibit nucleation or be incorporated into the crystal lattice, compromising the final product.
The Art of Solvent Selection
The choice of solvent is the most critical factor in a crystallization experiment.[6] There is no universal solvent; the ideal choice depends on the specific properties of the 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine derivative.[7] The goal is to identify a solvent (or solvent system) in which the compound is highly soluble at elevated temperatures but poorly soluble at room or sub-ambient temperatures.[8]
Key Molecular Considerations: The target molecule possesses several key functional groups that dictate its solubility:
-
Primary and Tertiary Amines: These groups can act as hydrogen bond acceptors and, in the case of the primary amine, a donor. This suggests solubility in protic solvents (e.g., alcohols) and polar aprotic solvents.
-
Thiazole Ring: This heterocyclic system contributes to the molecule's polarity.
-
Aminomethyl and Dimethyl Groups: These add some non-polar character.
Protocol for Solubility Screening:
-
Place a small amount of the compound (2-5 mg) into several small vials.
-
Add a common solvent (see Table 1) dropwise to each vial at room temperature, vortexing after each addition.
-
If the compound dissolves readily in a small volume (<0.5 mL), it is likely too soluble for single-solvent crystallization at room temperature. Note this as a "good" or "soluble" solvent.
-
If the compound does not dissolve, gently heat the vial. If it dissolves upon heating, it is a promising candidate for Cooling Crystallization .
-
A solvent in which the compound is poorly soluble even when hot can be used as an "anti-solvent" or "bad" solvent in Vapor Diffusion or Anti-Solvent Addition techniques.
| Table 1: Common Solvents for Crystallization Screening | |
| Solvent Class | Examples |
| Alcohols (Protic) | Methanol, Ethanol, Isopropanol |
| Esters | Ethyl Acetate |
| Ketones | Acetone |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether |
| Aromatic | Toluene |
| Alkanes (Non-polar) | Hexane, Heptane, Cyclohexane |
| Chlorinated | Dichloromethane (DCM) |
| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF) |
| Aqueous | Water |
Note: For amine compounds, organic acids like acetic acid (or mixtures containing it) can sometimes be effective solvents, though they may form adducts.[9]
Pillar 2: Core Crystallization Protocols
Once a promising solvent system is identified, one of the following core techniques can be employed. The key to forming high-quality crystals is to achieve supersaturation slowly and allow the system to equilibrate without disturbance.[10] A rapid process generally yields poor quality crystals or amorphous powder.[7]
Technique 1: Slow Evaporation
This is often the simplest method and a good starting point.[10] It works by gradually increasing the concentration of the solute until it exceeds its solubility limit and begins to crystallize.[11]
Causality: The slow removal of solvent ensures that the transition into the supersaturated state is not abrupt, providing ample time for molecules to orient themselves into an ordered crystal lattice rather than crashing out as a disordered solid.
Caption: Workflow for the Slow Cooling Crystallization Technique.
Protocol: Slow Cooling
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of a suitable solvent (e.g., ethanol) to the compound. Heat the mixture gently (e.g., on a hotplate) until the compound fully dissolves.
-
Saturation Check: If the compound dissolves too easily, it may be necessary to boil off some solvent to achieve saturation at the boiling point. If solid remains, add small portions of hot solvent until it just dissolves.
-
Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To slow the rate of cooling, the flask can be placed in an insulated container (like a beaker of warm water or wrapped in glass wool). [12]4. Low-Temperature Incubation: Once the flask has reached room temperature, it can be moved to a refrigerator (4°C) or an ice bath (0°C) to maximize the yield of crystals.
-
Harvesting: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual mother liquor.
Technique 3: Vapor Diffusion
Vapor diffusion is an excellent and highly controlled method, particularly when only small amounts of material are available. [7]It involves dissolving the compound in a "good" solvent and allowing a volatile "anti-solvent" (in which the compound is insoluble) to slowly diffuse into the solution. [7][13] Causality: The slow introduction of the anti-solvent gradually decreases the compound's solubility in the mixed solvent system. This controlled shift in solubility gently pushes the solution into a supersaturated state, which is ideal for nucleation and the growth of high-quality single crystals. [14][15]
Caption: Workflow for the Vapor Diffusion Crystallization Technique.
Protocol: Vapor Diffusion
-
Solution Prep: Dissolve the compound (2-10 mg) in a small amount (0.5-1 mL) of a relatively non-volatile "good" solvent (e.g., methanol, ethanol, THF).
-
Vessel Setup: Place this solution in a small, open container (e.g., a 1-dram vial).
-
Anti-Solvent: In a larger container (e.g., a 20 mL scintillation vial or a small beaker), add a few milliliters of a volatile "anti-solvent" in which your compound is insoluble (e.g., diethyl ether, hexane, pentane).
-
Assembly: Carefully place the small vial containing your compound solution inside the larger vial. The anti-solvent level should be below the top of the inner vial.
-
Sealing: Seal the larger vial tightly with a cap or parafilm.
-
Incubation: Store the sealed system in a stable, vibration-free environment. The more volatile anti-solvent will slowly diffuse into the compound solution, causing crystals to form over time.
Pillar 3: Troubleshooting and Validation
Even with careful planning, crystallization can be challenging. "Oiling out," where the compound separates as a liquid instead of a solid, is a common problem, especially if the compound is impure or too soluble in the chosen solvent. [6]
| Table 2: Common Crystallization Problems and Solutions | ||
|---|---|---|
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Oiling Out | Compound is impure; Solution is too concentrated; Cooling is too rapid; Solvent is too good. | Re-purify the compound; Add more solvent and re-heat; Slow down the cooling rate; Try a different solvent or a mixed-solvent system. [6] |
| No Crystals Form | Solution is not saturated (too much solvent); Compound is too soluble in the cold solvent. | Boil off some solvent to increase concentration and try again; If cooling, try placing in a freezer; Add an anti-solvent; Scratch the inside of the flask with a glass rod to create nucleation sites. [12] |
| Rapid Precipitation (Powder) | Solution is too supersaturated; Cooling is too fast. | Re-dissolve the solid in more hot solvent and allow it to cool much more slowly. [12]Ensure the flask is insulated. |
| Cracked or Opaque Crystals | Solvent is trapped within the crystal lattice and evaporates after harvesting. | This is common with volatile solvents like diethyl ether or THF. [6]Try substituting with a less volatile solvent like pentane or handle crystals at low temperatures. [6]|
References
-
Ahmed, A. A., El-Shamy, Y. M., El-Sayed, W. M., & El-Nassag, M. A. (2024). Crystal structure of 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one. Acta Crystallographica Section E: Crystallographic Communications, E80, 289–291. [Link]
-
Gourdon, O. (n.d.). Guide for crystallization. University of Lorraine. [Link]
-
Clarke, M. L., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1819-1833. [Link]
-
Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, E80, 1-10. [Link]
-
University of Canterbury. (2006). Crystallisation Techniques. [Link]
-
Abdel-Wahab, B. F., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1746. [Link]
-
Syrris. (n.d.). Pharmaceutical Crystallization in drug development. [Link]
-
Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Vaisala. (2023). Cooling crystallization monitoring and control in API production processes with RI measurements. [Link]
-
Zhang, L., et al. (2010). Synthesis, Crystal Structure and Spectral Properties of Thiazole Orange Derivative. Chalcogenide Letters, 7(5), 337-342. [Link]
-
University of Washington. (n.d.). Slow Evaporation Method. [Link]
-
Pisoschi, C. G., et al. (2018). Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. Molecules, 23(11), 2977. [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
ResearchGate. (2010). (PDF) Synthesis, crystal structure and spectral properties of thiazole orange derivative. [Link]
-
Al-Obaidi, H., et al. (2018). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. Pharmaceutics, 10(4), 219. [Link]
-
Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization. [Link]
-
University of California, Los Angeles. (n.d.). Crystallization Solvents. [Link]
-
Juarez-Guerra, M., et al. (2012). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(19), 6149-6152. [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. [Link]
-
Mitchell, L., et al. (2021). API Continuous Cooling and Antisolvent Crystallization for Kinetic Impurity Rejection in cGMP Manufacturing. Organic Process Research & Development, 25(6), 1388–1398. [Link]
-
Rait, A., et al. (2018). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. Organic Letters, 20(16), 4872–4876. [Link]
-
Stanford University. (n.d.). Crystal Growth. [Link]
-
American Chemical Society. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. [Link]
-
Technobis. (2024). Process development of API crystallization: a model-driven approach. [Link]
-
ResearchGate. (2024). (PDF) Crystal structure of 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one. [Link]
-
LibreTexts Chemistry. (2022). 3.3: Choice of Solvent. [Link]
-
Technobis. (2023). Successfully preventing crystallization of parenteral formulations using solubility measurements. [Link]
-
Du, Y., et al. (2016). Crystallization of Membrane Proteins by Vapor Diffusion. Methods in Molecular Biology, 1348, 1-14. [Link]
-
El-Gamal, S. M., et al. (2022). One-pot synthesis of pyrazolo[4,3-d]thiazole derivatives containing α-aminophosphonate as potential Mur A inhibitors against MDR pathogens with radiosterilization and molecular modeling simulation. RSC Advances, 12(45), 29515-29531. [Link]
-
Secoya Technologies. (2024). Aspen API - Crystallization with Secoya technology. [Link]
-
American Chemical Society. (2021). Crystals and Crystallization in Drug Delivery Design. [Link]
-
PharmaFeatures. (2024). Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. [Link]
Sources
- 1. syrris.com [syrris.com]
- 2. Cooling crystallization monitoring and control in API production processes with RI measurements | Vaisala [vaisala.com]
- 3. Crystal structure of 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. depts.washington.edu [depts.washington.edu]
- 11. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. hamptonresearch.com [hamptonresearch.com]
- 14. hamptonresearch.com [hamptonresearch.com]
- 15. Crystallization of Membrane Proteins by Vapor Diffusion - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine
Welcome to the technical support center for the synthesis of 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to overcome common experimental hurdles and achieve a successful synthesis.
I. Synthetic Strategy Overview
The most common and practical synthetic route to 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine is a two-step process. This strategy is centered around the well-established Hantzsch thiazole synthesis to construct the core heterocyclic ring, followed by a nucleophilic substitution to introduce the primary amine.
Step 1: Hantzsch Thiazole Synthesis of 4-(chloromethyl)-N,N-dimethyl-1,3-thiazol-2-amine from 1,3-dichloroacetone and N,N-dimethylthiourea.
Step 2: Amination of the 4-(chloromethyl) intermediate to yield the final product.
Below is a visual representation of this workflow:
Caption: Overall synthetic workflow for 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine.
II. Troubleshooting Guide: Step-by-Step Problem Solving
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Step 1: Hantzsch Thiazole Synthesis
Issue 1: Low or No Yield of 4-(chloromethyl)-N,N-dimethyl-1,3-thiazol-2-amine
-
Potential Cause 1: Poor Quality of Starting Materials.
-
Explanation: 1,3-dichloroacetone is susceptible to decomposition and polymerization, especially when exposed to light or heat. Impurities in N,N-dimethylthiourea can also lead to side reactions.
-
Solution:
-
Use freshly distilled or commercially available high-purity 1,3-dichloroacetone. Store it in a cool, dark place.
-
Ensure the N,N-dimethylthiourea is of high purity. If necessary, recrystallize it before use.
-
-
-
Potential Cause 2: Incorrect Reaction Conditions.
-
Explanation: The Hantzsch synthesis is sensitive to temperature and reaction time.[1] Excessive heat can promote the formation of byproducts, while insufficient time will lead to incomplete conversion.
-
Solution:
-
Temperature Control: Initiate the reaction at room temperature or slightly below. A modest increase in temperature (e.g., to 40-50 °C) can be beneficial if the reaction is sluggish, but avoid aggressive heating.
-
Reaction Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Aim for the complete consumption of the limiting reagent.
-
-
-
Potential Cause 3: Suboptimal Solvent Choice.
-
Explanation: While alcohols like ethanol are commonly used, the solubility of reactants and intermediates can influence the reaction rate and yield.
-
Solution:
-
Ethanol is a good starting point.[2] If solubility is an issue, consider using a co-solvent system or exploring aprotic solvents like N,N-dimethylformamide (DMF).
-
-
Issue 2: Formation of Significant Impurities
-
Potential Cause: Formation of Bis-thiazole Byproduct.
-
Explanation: The reactive chloromethyl group of the product can potentially react with another molecule of N,N-dimethylthiourea, leading to the formation of a bis-thiazolyl derivative.[3]
-
Solution:
-
Stoichiometry Control: Use a slight excess of 1,3-dichloroacetone relative to N,N-dimethylthiourea to minimize the presence of unreacted thiourea available for a secondary reaction.
-
Slow Addition: Add the 1,3-dichloroacetone solution dropwise to the N,N-dimethylthiourea solution to maintain a low concentration of the α-haloketone and favor the desired intramolecular cyclization.
-
-
Step 2: Amination
Issue 3: Incomplete Conversion of the Chloromethyl Intermediate
-
Potential Cause 1: Insufficient Nucleophilicity of the Aminating Agent.
-
Explanation: The reactivity of the chloromethyl group can be influenced by the electron-donating nature of the 2-(dimethylamino) group on the thiazole ring. A weak aminating agent may not be sufficiently reactive.
-
Solution:
-
Direct Amination: Use a concentrated solution of ammonia in an appropriate solvent (e.g., methanol or ethanol) under pressure and/or with heating.
-
Gabriel Synthesis: This is a reliable method for introducing a primary amine.[4] It involves reacting the chloromethyl intermediate with potassium phthalimide followed by hydrazinolysis to release the desired amine.[5] This method avoids over-alkylation.
-
-
-
Potential Cause 2: Steric Hindrance.
-
Explanation: The substituents on the thiazole ring might sterically hinder the approach of the aminating agent.
-
Solution:
-
Employ smaller, more nucleophilic aminating agents.
-
Consider using a phase-transfer catalyst to facilitate the reaction if a two-phase system is used.
-
-
Issue 4: Difficulty in Purifying the Final Product
-
Potential Cause: High Polarity and Water Solubility of the Product.
-
Explanation: The presence of two primary amino groups and a dimethylamino group makes the final product highly polar and likely water-soluble, which complicates extraction and standard silica gel chromatography.
-
Solution:
-
Extraction: After basifying the reaction mixture, perform multiple extractions with a more polar organic solvent like dichloromethane or a mixture of chloroform and isopropanol.
-
Chromatography:
-
Reverse-Phase Chromatography: This is often the preferred method for purifying highly polar compounds.
-
Normal-Phase Chromatography with Modified Mobile Phase: If using silica gel, a polar eluent system containing a small amount of a basic modifier like triethylamine or ammonium hydroxide will be necessary to prevent streaking and improve separation.[6]
-
Ion-Exchange Chromatography: This can be an effective technique for purifying amines.
-
-
-
III. Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the Hantzsch synthesis step?
A1: The Hantzsch thiazole synthesis is generally known to be high-yielding.[7] With optimized conditions and pure starting materials, yields of 70-90% for the 4-(chloromethyl)-N,N-dimethyl-1,3-thiazol-2-amine intermediate can be expected.
Q2: How can I confirm the formation of the desired product at each step?
A2: A combination of analytical techniques is recommended:
-
TLC: To monitor the progress of the reaction and assess the purity of the isolated product.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediate and the final product.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
Q3: Are there any safety precautions I should be aware of?
A3: Yes, several safety measures are crucial:
-
1,3-Dichloroacetone: It is a lachrymator and should be handled in a well-ventilated fume hood.
-
Solvents: Use appropriate personal protective equipment (PPE) when handling organic solvents.
-
Pressurized Reactions: If conducting the amination step under pressure, use a suitable pressure vessel and take all necessary safety precautions.
Q4: Can I use a different halogenated acetone, like 1,3-dibromoacetone?
A4: Yes, 1,3-dibromoacetone can be used and may even be more reactive than its chloro-analogue, potentially leading to faster reaction times. However, it is also more expensive and may require adjustments to the reaction conditions.
IV. Experimental Protocols
Protocol 1: Synthesis of 4-(chloromethyl)-N,N-dimethyl-1,3-thiazol-2-amine (Intermediate)
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve N,N-dimethylthiourea (1.0 eq) in absolute ethanol.
-
In a separate dropping funnel, prepare a solution of 1,3-dichloroacetone (1.05 eq) in absolute ethanol.
-
Cool the flask containing the thiourea solution in an ice bath.
-
Add the 1,3-dichloroacetone solution dropwise to the stirred thiourea solution over 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexanes).
-
Upon completion, the product may precipitate as a hydrochloride salt. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or by flash chromatography.
| Parameter | Value |
| Reactant 1 | N,N-Dimethylthiourea |
| Reactant 2 | 1,3-Dichloroacetone |
| Solvent | Absolute Ethanol |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | 70-90% |
Protocol 2: Amination via Gabriel Synthesis
-
Suspend 4-(chloromethyl)-N,N-dimethyl-1,3-thiazol-2-amine (1.0 eq) and potassium phthalimide (1.1 eq) in anhydrous DMF.
-
Heat the mixture to 80-100 °C and stir for 4-6 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and collect the precipitated N-substituted phthalimide by filtration.
-
Suspend the dried phthalimide derivative in ethanol.
-
Add hydrazine hydrate (2.0-3.0 eq) and reflux the mixture for 2-4 hours.
-
Cool the reaction mixture and filter to remove the phthalhydrazide byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dilute hydrochloric acid and wash with an organic solvent (e.g., dichloromethane) to remove any non-basic impurities.
-
Basify the aqueous layer with a strong base (e.g., NaOH) and extract the product with an appropriate organic solvent.
-
Dry the combined organic layers, filter, and concentrate to obtain the crude final product, which can be further purified by chromatography.
V. References
-
Chem Help ASAP. Hantzsch Thiazole Synthesis. Available from: [Link]
-
U.S. Patent 4,468,517. Synthesis of thiazoles. Available from:
-
Scribd. Hantzsch Thiazole Synthesis 2010. Available from: [Link]
-
MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]
-
Rajappa, S., Sudarsanam, V., & Sreenivasan, R. (1970). A general synthesis of thiazoles. Part 7. Direct generation of chloromethyl 5-thiazolyl ketones. Indian Journal of Chemistry, 8(5), 457-458.
-
Master Organic Chemistry. The Gabriel Synthesis. Available from: [Link]
-
Wikipedia. Gabriel synthesis. Available from: [Link]
-
Reddit. Purification of strong polar and basic compounds. Available from: [Link]
Sources
- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ias.ac.in [ias.ac.in]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. One-pot synthesis of pyrazolo[4,3-d]thiazole derivatives containing α-aminophosphonate as potential Mur A inhibitors against MDR pathogens with radiosterilization and molecular modeling simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemhelpasap.com [chemhelpasap.com]
Technical Support Center: Optimizing N-Alkylation of 2-Aminothiazoles
Welcome to the technical support center for the N-alkylation of 2-aminothiazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. The 2-aminothiazole moiety is a privileged structure in drug discovery, appearing in a wide array of pharmaceuticals.[1][2] N-alkylation is a critical transformation for modulating the pharmacological properties of these molecules. However, the inherent chemical nature of 2-aminothiazoles presents unique challenges, particularly concerning regioselectivity.
This document provides in-depth, experience-driven guidance to help you navigate these challenges, optimize your reaction conditions, and troubleshoot common issues.
Understanding the Core Challenge: Tautomerism and Regioselectivity
The primary hurdle in the N-alkylation of 2-aminothiazoles is controlling the site of alkylation. The molecule exists in a tautomeric equilibrium between the amino form and the imino form. This creates two potential nucleophilic nitrogen atoms: the exocyclic amino nitrogen (N-exo) and the endocyclic ring nitrogen (N-endo).
Caption: Tautomeric equilibrium of 2-aminothiazole leading to two possible alkylation products.
Achieving high regioselectivity is paramount for synthesizing the desired isomer and simplifying downstream purification. The outcome of the reaction is a delicate balance of several factors, including the substrate's electronics, the nature of the base and solvent, and the reactivity of the alkylating agent.
Frequently Asked Questions (FAQs)
Q1: Which nitrogen is more nucleophilic, the endocyclic or exocyclic one?
A1: The exocyclic amino group is generally considered more nucleophilic in its neutral state. However, upon deprotonation with a suitable base, the endocyclic nitrogen of the imino tautomer can become a potent nucleophile. The choice of base is therefore critical in directing the alkylation to the desired position. Strong, non-nucleophilic bases like sodium hydride (NaH) tend to favor deprotonation and subsequent alkylation on the endocyclic nitrogen.[3]
Q2: What is the best general-purpose solvent for this reaction?
A2: Polar aprotic solvents are typically the solvents of choice. N,N-Dimethylformamide (DMF) and acetonitrile (ACN) are widely used because they effectively dissolve the aminothiazole substrate and the salts formed during the reaction.[3] Tetrahydrofuran (THF) is another good option, particularly when using strong bases like NaH. The choice of solvent can influence the solubility of the deprotonated intermediate and the rate of the SN2 reaction.
Q3: My alkylating agent is not very reactive. How can I drive the reaction to completion?
A3: For less reactive alkylating agents (e.g., alkyl chlorides), increasing the temperature is a common strategy. Microwave-assisted heating can be particularly effective, often reducing reaction times from hours to minutes and improving yields.[4] Additionally, converting an alkyl bromide or chloride to the corresponding iodide in situ by adding a catalytic amount of sodium or potassium iodide can significantly accelerate the reaction (Finkelstein reaction).
Q4: I am seeing a significant amount of di-alkylation. How can I prevent this?
A4: Di-alkylation, particularly on the exocyclic nitrogen, can occur if the mono-alkylated product is still sufficiently nucleophilic. To minimize this, you can:
-
Use a slight excess of the 2-aminothiazole relative to the alkylating agent.
-
Add the alkylating agent slowly to the reaction mixture to maintain its low concentration.
-
Use a bulkier base or alkylating agent, which can sterically hinder the second alkylation step.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective Base: The base may be too weak to deprotonate the aminothiazole, or it may have degraded due to improper storage (e.g., old NaH).2. Poorly Reactive Alkylating Agent: The leaving group may be poor (e.g., -Cl), or the electrophile may be sterically hindered.3. Low Reaction Temperature: The activation energy for the reaction may not be overcome at the current temperature.4. Insoluble Reactants: The substrate or base may not be sufficiently soluble in the chosen solvent. | 1. Switch to a stronger base. If using K₂CO₃, consider trying NaH or KHMDS. Always use freshly opened or properly stored bases.2. Use a more reactive alkylating agent (I > Br > OTs > Cl). Add catalytic NaI or KI if using a bromide or chloride.[5]3. Increase the temperature. Consider using a higher boiling point solvent (e.g., DMF) or employing microwave irradiation.[4]4. Change the solvent. If using THF, try DMF or DMSO to improve solubility.[3] |
| Poor Regioselectivity (Mixture of N-endo and N-exo isomers) | 1. Inappropriate Base: A weak or moderately strong base (e.g., K₂CO₃, Et₃N) may not fully deprotonate the substrate, leading to competitive alkylation at both nitrogen atoms.[3]2. Solvent Effects: The solvent can influence the tautomeric equilibrium and the nucleophilicity of each nitrogen.3. Reaction Temperature: Higher temperatures can sometimes lead to scrambling and reduced selectivity. | 1. For N-endo selectivity: Use a strong, non-nucleophilic base like NaH in an aprotic solvent like THF or DMF to favor deprotonation of the ring nitrogen.2. For N-exo selectivity: Consider alternative methods like reductive amination, which unambiguously forms the C-N bond at the exocyclic amine.[4]3. Screen different solvents. Run small-scale trials in ACN, DMF, and THF to assess the impact on the isomer ratio.4. Attempt the reaction at a lower temperature for a longer period. |
| Formation of Side Products / Difficult Purification | 1. Over-alkylation: Formation of di-alkylated or even quaternary salt byproducts.2. Decomposition: The starting material or product may be unstable under the reaction conditions (e.g., high heat, strong base).3. Reaction with Solvent: Solvents like DMF can decompose at high temperatures in the presence of a strong base, leading to impurities. | 1. Adjust stoichiometry. Use 1.0-1.1 equivalents of the alkylating agent. Consider slow addition of the electrophile.2. Run the reaction at the lowest effective temperature. Monitor closely by TLC or LC-MS to avoid prolonged heating after the reaction is complete.3. If using high temperatures with a strong base, consider switching from DMF to a more robust solvent like dioxane or toluene if solubility permits. |
Optimizing Key Reaction Parameters
A systematic approach is crucial for optimizing your N-alkylation reaction. The following workflow provides a logical sequence for screening key parameters.
Caption: Systematic workflow for optimizing N-alkylation reaction conditions.
Key Parameter Deep Dive
| Parameter | Impact on Reaction | Recommendations & Causality |
| Base | Controls Regioselectivity & Reactivity: The primary role of the base is to deprotonate the 2-aminothiazole. The strength and nature of the base dictate which tautomer's conjugate base is formed, thus controlling the site of alkylation. | For N-endo Alkylation: Use strong, non-nucleophilic bases (e.g., NaH, LiHMDS, KHMDS). These irreversibly deprotonate the most acidic proton, which is typically on the endocyclic nitrogen of the imino tautomer, leading to high selectivity.[3]For N-exo Alkylation / Mixed Isomers: Weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃) or organic bases (e.g., DBU, Et₃N) can lead to a mixture of isomers, as the equilibrium between tautomers and their deprotonation is more complex.[3][5] |
| Solvent | Influences Solubility, Reaction Rate & Selectivity: Polar aprotic solvents (DMF, DMSO, ACN, THF) are preferred. They are capable of solvating the ionic intermediates (the deprotonated aminothiazole and the halide salt byproduct) which accelerates the SN2 reaction. | High Polarity (DMF, DMSO): Excellent for dissolving reactants and salts. Ideal for reactions with inorganic bases like K₂CO₃.[3] Be cautious of high temperatures with strong bases, which can cause decomposition.Moderate Polarity (ACN, THF): THF is an excellent choice for reactions using hydrides (NaH) as it is less reactive. Acetonitrile is also a versatile option.[3] |
| Alkylating Agent | Determines Reaction Rate: The reactivity of the electrophile is dictated by the leaving group and the nature of the carbon atom being attacked. | Leaving Group Reactivity: R-I > R-Br > R-OTs > R-Cl. For sluggish reactions with chlorides or bromides, the addition of a catalytic amount of NaI or KI is highly recommended to generate the more reactive alkyl iodide in situ. Alkyl Group: Primary and benzylic halides are most effective. Secondary halides are slower, and tertiary halides will likely lead to elimination side products. |
| Temperature | Controls Reaction Rate: Most alkylations require heating to proceed at a reasonable rate. | Conventional Heating: Typically ranges from 50 °C to 120 °C. Monitor the reaction by TLC or LCMS to avoid decomposition from prolonged heating.Microwave Irradiation: An excellent technique for rapidly screening conditions and accelerating slow reactions. Temperatures can often reach 120-150 °C for short periods (10-30 min), dramatically increasing reaction rates.[4] |
Model Experimental Protocols
Protocol 1: Regioselective N-endo Alkylation using NaH
This protocol is designed to favor alkylation on the endocyclic ring nitrogen.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 2-aminothiazole (1.0 equiv).
-
Solvent Addition: Add anhydrous THF or DMF (approx. 0.1 M concentration) via syringe.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Add the alkyl halide (1.1 equiv) dropwise via syringe.
-
Reaction: Heat the reaction to the desired temperature (e.g., 60 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of water.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Alkylation using K₂CO₃
This protocol is a general method suitable for moderately reactive alkylating agents and can sometimes yield mixtures of isomers.
-
Preparation: In a 10 mL microwave reaction vial, combine the 2-aminothiazole (1.0 equiv), the alkyl halide (1.2 equiv), and anhydrous potassium carbonate (K₂CO₃) (2.0 equiv).[4]
-
Solvent Addition: Add DMF or acetonitrile (3-5 mL).[4]
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for 15-30 minutes.[4] Monitor pressure to ensure it remains within safe limits.
-
Work-up: After the reaction is complete, cool the vial to room temperature. Pour the reaction mixture into ice-water (20 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL).[4]
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
References
-
Gkeka, P., et al. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents that Suppress the Generation of Prostaglandin E2. PMC. Retrieved from [Link]
-
ResearchGate. (2016). N-alkylation of aminothiazole ring in ceftazime? Retrieved from [Link]
-
MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Retrieved from [Link]
-
PubMed. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? PubMed. Retrieved from [Link]
-
ACS Publications. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. Retrieved from [Link]
-
EXCLI Journal. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Retrieved from [Link]
-
NIH. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Retrieved from [Link]
-
Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. Retrieved from [Link]
-
Osyanin, V. A., et al. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. PMC. Retrieved from [Link]
-
Sciencemadness.org. (2022). Best Conditions For N-Alkylation? Retrieved from [Link]
Sources
- 1. N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Optimizing 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine Synthesis
Case ID: THZ-AM-2024 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine is a critical workflow for researchers developing H2-receptor antagonists, neonicotinoid analogs, or fragment-based drug discovery (FBDD) libraries. While the theoretical retrosynthesis is straightforward, practical execution often suffers from three primary bottlenecks:
-
Polymerization of the 1,3-dichloroacetone precursor (leading to "black tar").
-
Over-alkylation during the amination step (formation of secondary/tertiary amines).
-
Phase distribution issues during isolation due to the high polarity of the diamine product.
This guide replaces standard textbook procedures with a "Technical Support" troubleshooting format, addressing the specific failure modes reported by our user base.
Module 1: The Hantzsch Cyclization (Step 1)
Ticket #101: "My reaction mixture turned into a black, insoluble tar."
Diagnosis: Uncontrolled Exotherm & Precursor Degradation. The reaction between 1,3-dichloroacetone and N,N-dimethylthiourea is the classic Hantzsch Thiazole Synthesis. However, 1,3-dichloroacetone is highly reactive and prone to self-polymerization if the reaction temperature spikes, or if the concentration is too high.
The Fix: Thermodynamic Control & Solvent Selection Do not run this reaction neat or in high concentrations. The formation of the thiazole ring is exothermic.[1] If the heat is not dissipated, the chloroketone polymerizes before it can cyclize with the thiourea.
Optimized Protocol (Step 1):
-
Solvent System: Use Acetone or Ethanol (0.5 M concentration). Acetone is preferred as the intermediate hydrochloride salt often precipitates out, driving equilibrium.
-
Temperature: Start at 0°C .
-
Procedure:
-
Dissolve 1.0 eq of N,N-dimethylthiourea in Acetone.
-
Add 1.05 eq of 1,3-dichloroacetone dropwise as a solution in Acetone over 30 minutes. Do not add solid directly.
-
Allow to warm to room temperature (RT) naturally. Stir for 12 hours.
-
Crucial Step: If a solid precipitates (the thiazole HCl salt), filter it.[2] If not, concentrate the solvent to 20% volume and add diethyl ether to force precipitation.
-
Yield Target: >85% of 4-(chloromethyl)-2-(dimethylamino)thiazole hydrochloride .
-
Technical Note: 1,3-Dichloroacetone is a severe lachrymator. All weighing and additions must occur in a functioning fume hood.
Module 2: The Amination Bottleneck (Step 2)
Ticket #102: "I used ammonia, but I got a mixture of dimerized products."
Diagnosis: The "Double-Alkylation" Trap. Reacting the 4-(chloromethyl) intermediate directly with ammonia (NH₃) is a common novice error. The product you are forming is a primary amine, which is more nucleophilic than ammonia. It will immediately attack another molecule of the starting material, forming the secondary amine (dimer) and tertiary amine.
The Fix: The Delépine Reaction Switch to Hexamethylenetetramine (HMTA) . This reaction proceeds via a stable quaternary ammonium salt (the hexaminium salt), which completely prevents over-alkylation. It is superior to the Gabriel synthesis here because it avoids the strong base (hydrazine/KOH) that might hydrolyze the dimethylamino group or ring.
Optimized Protocol (Step 2):
-
Quaternization:
-
Hydrolysis:
Module 3: Isolation & Purification
Ticket #103: "I can't extract the product from the aqueous phase."
Diagnosis: High Polarity (LogP < 1). The target molecule, 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine , is a diamine. In its free base form, it is highly water-soluble. Standard ethyl acetate/water extractions will leave 90% of your product in the water waste.
The Fix: Salting Out & Polar Extraction
Protocol:
-
Basification: Cool the acidic hydrolysis mixture (from Step 2) to 0°C. Basify carefully with 50% NaOH to pH > 12.
-
Saturation: Saturate the aqueous layer with solid NaCl (Salting out).
-
Extraction:
-
Option A (Preferred): Extract 5x with DCM:Methanol (9:1) .
-
Option B: Extract 3x with n-Butanol (requires high-vac rotovap to remove).
-
-
Final Polish: Dry organic layer over Na₂SO₄. Evaporate. If the oil is impure, convert to the Oxalate Salt by adding 1 eq of oxalic acid in acetone. The oxalate salt crystallizes beautifully and is non-hygroscopic.
Visualizing the Workflow
The following diagram illustrates the optimized pathway (Green) versus the common failure modes (Red).
Caption: Logical flow comparing the optimized Hantzsch-Delépine route (Green) against common thermal and kinetic failure modes (Red).
Quantitative Data Summary
| Parameter | Standard Method (Literature) | Optimized Method (This Guide) | Improvement Factor |
| Cyclization Solvent | Ethanol (Reflux) | Acetone (0°C | Prevents tar formation |
| Amination Reagent | Ammonia / Gabriel | HMTA (Delépine) | +30% Yield (No dimers) |
| Overall Yield | 35 - 45% | 65 - 75% | Significant |
| Purity (Crude) | <80% (requires column) | >95% (via salt precip) | Reduced labor |
References
-
-
Cited for: Hantzsch thiazole synthesis conditions using 1,3-dichloroacetone.[5]
-
-
Organic Chemistry Portal. (n.d.). Delépine Reaction.[7] Retrieved from [Link]
- Cited for: Mechanism and utility of HMTA in preventing over-alkyl
-
Organic Syntheses. (1923). 1,3-Dichloroacetone.[5][8][9] Org. Synth. 1923, 3,[3] 43. Retrieved from [Link]
- Cited for: Handling and reactivity properties of the 1,3-dichloroacetone precursor.
-
Rajappa, S., et al. (1982).[5] A general synthesis of thiazoles.[1][10][11] Part 7. Direct generation of chloromethyl 5-thiazolyl ketones. Retrieved from [Link]
- Cited for: Specific reactivity of thioamides with dichloroacetone deriv
Sources
- 1. US4468517A - Synthesis of thiazoles - Google Patents [patents.google.com]
- 2. ias.ac.in [ias.ac.in]
- 3. Synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines: A Comparative Evaluation of Dehydrosulfurization Methods of Starting 4-Chloro-N-(2,2,2 -trichloro-1-(3-arylthioureido)ethyl)benzamides [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. ias.ac.in [ias.ac.in]
- 6. mdpi.com [mdpi.com]
- 7. Delepine reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Reactions of 1,3-dichloroacetone with phenols - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Thiazole synthesis [organic-chemistry.org]
Purification challenges of 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine
Technical Support Center: Purification of 2-Aminothiazole Derivatives
A Note on Scope: Direct, in-depth literature specifically detailing the purification of 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine is not extensively available. However, this molecule belongs to the well-established class of 2-amino-4-substituted-thiazoles. The challenges encountered in its purification are highly analogous to those of its structural relatives. This guide, therefore, addresses the common purification issues for this class of compounds, providing a robust framework for developing a successful purification strategy.
Troubleshooting Guide: Common Purification Hurdles
This section addresses specific, hands-on problems researchers may face during the purification of 2-aminothiazole derivatives.
Issue 1: Persistent Impurities Co-eluting with the Product in Column Chromatography
Question: I'm running flash chromatography on my crude product, but I'm consistently seeing a major impurity with a very similar Rf value to my desired 2-aminothiazole compound. How can I resolve this?
Answer:
This is a frequent challenge, often arising from unreacted starting materials or byproducts from the common Hantzsch thiazole synthesis. The polarity of these impurities can be very close to that of the product.
Probable Causes & Solutions:
-
Insufficient Separation Power: The polarity difference between your product and the impurity may be too small for standard silica gel chromatography to resolve effectively.
-
Expert Recommendation: Switch to a different stationary phase. If you are using standard silica, consider using alumina (basic or neutral) which can offer different selectivity for basic compounds like aminothiazoles. Alternatively, reversed-phase chromatography (C18) is an excellent option, particularly if the impurity is less polar than your product.
-
-
Inappropriate Solvent System: The choice of mobile phase is critical for achieving separation.
-
Expert Recommendation: Introduce a competitive solvent to your mobile phase. For normal phase silica gel, adding a small amount of a tertiary amine like triethylamine (TEA) (0.1-1%) can deactivate acidic sites on the silica. This prevents peak tailing of your basic amine product and can significantly alter the retention times of impurities, potentially improving separation. A slow, shallow gradient from a non-polar to a polar solvent system is often more effective than an isocratic elution.
-
Step-by-Step Protocol: Optimizing Column Chromatography
-
Analytical TLC: First, screen various solvent systems using TLC. Spot your crude mixture on a silica plate and develop it in different solvent mixtures (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol). Add 0.5% TEA to each system to see how it affects separation.
-
Select Best System: Choose the solvent system that provides the largest difference in Rf values (ΔRf) between your product and the key impurity. An ideal Rf for the product is between 0.2 and 0.35 for column chromatography.
-
Prepare Column: Pack the column with the chosen stationary phase (e.g., silica gel).
-
Equilibrate: Thoroughly equilibrate the column with the initial, less polar mobile phase.
-
Load Sample: Load the crude product, adsorbed onto a small amount of silica gel (dry loading), for better resolution.
-
Elute: Begin elution with the initial solvent system, gradually increasing the polarity (gradient elution). Collect fractions and monitor by TLC.
Issue 2: Product Degradation or "Oiling Out" During Solvent Removal
Question: After pooling my pure fractions from chromatography, my product turned into a dark, sticky oil upon solvent removal, even though it looked clean on the TLC plate. What is happening?
Answer:
This issue points towards either thermal instability or the formation of a salt, preventing crystallization. The 2-aminothiazole core, especially with an aminomethyl side chain, can be sensitive to heat and acidic conditions.
Probable Causes & Solutions:
-
Thermal Decomposition: Many substituted aminothiazoles are not stable at elevated temperatures. Rotary evaporation at high temperatures can cause decomposition.
-
Expert Recommendation: Remove the solvent in vacuo at a lower temperature (≤30°C). If the solvent has a high boiling point (e.g., ethyl acetate, methanol), use a high-vacuum pump. It is better for the process to be slow than to risk degrading the product.
-
-
Residual Acid: If your synthesis or workup involved strong acids (e.g., HCl, TFA), residual amounts can form a salt with your basic product. Amine salts often have lower melting points and can appear as oils.
-
Expert Recommendation: Before final solvent removal, perform a mild basic wash. Dilute the combined pure fractions in a larger volume of a suitable solvent (e.g., ethyl acetate), wash with a saturated sodium bicarbonate (NaHCO₃) solution, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and then concentrate in vacuo at low temperature. This ensures the product is in its free-base form, which is typically more crystalline.
-
Purification Workflow Diagram
Technical Support Guide: Stability & Handling of 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine
[1]
Executive Summary & Molecule Profile
4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine is a bifunctional heterocyclic building block characterized by a "Dual-Amine" architecture.[1] Its stability profile is dictated by the interplay between the highly nucleophilic primary amine at the C4-position and the electron-rich 2-(dimethylamino)thiazole core.[1]
-
Molecular Formula: C₆H₁₁N₃S[1]
-
Key Functional Groups:
Critical Warning: This compound is frequently supplied as a dihydrochloride salt (stable).[1] The free base is significantly less stable, prone to oxidation, and hygroscopic.[1] Users generating the free base in situ must strictly adhere to the solvent compatibility matrix below.
Solvent Compatibility Matrix
The choice of solvent is the single most critical factor in preventing degradation.
| Solvent Class | Recommendation | Technical Rationale |
| Alcohols (MeOH, EtOH) | Recommended (Short-term) | Excellent solubility for both salt and free base.[1] Caution: Protophilic solvents can facilitate air oxidation over long periods (>24h).[1] |
| Water | Recommended (Buffered) | Stable at pH < 7.[1] At pH > 8 (Free base), rapid absorption of atmospheric CO₂ occurs, forming carbamates.[1] |
| Acetonitrile | Recommended | Inert, non-nucleophilic.[1] Ideal for LC-MS and reaction monitoring.[1] |
| DMSO / DMF | Use with Caution | High Risk: 2-aminothiazoles undergo oxidative degradation in DMSO at RT [1].[1] Use only fresh, anhydrous DMSO and store at -20°C immediately.[1] |
| Ketones (Acetone) | PROHIBITED | Immediate Degradation: The primary amine reacts with ketones to form Schiff bases (imines) within minutes.[1] |
| Chlorinated (DCM, CHCl₃) | Restricted | Acceptable for extraction but avoid for storage.[1] DCM can slowly alkylate primary amines (quaternization) over weeks.[1] |
Critical Stability Mechanisms
Understanding why degradation occurs allows you to prevent it.[1]
A. The "Acetone Trap" (Schiff Base Formation)
Users often attempt to dissolve the amine in acetone due to its good solubility profile.[1] This is a fatal error. The primary amine group (-CH₂NH₂) attacks the carbonyl carbon of acetone, releasing water and forming a stable imine.[1] This reaction is rapid and irreversible under typical storage conditions.
B. DMSO-Induced Oxidative Degradation
While DMSO is a universal solvent, it acts as a mild oxidant for electron-rich heterocycles.[1] Research on 2-aminothiazole derivatives indicates that DMSO stock solutions stored at room temperature degrade into oxygenated dimers and sulfoxides [2].[1] The electron-donating dimethylamino group at position 2 activates the C5 position of the ring, making it susceptible to electrophilic attack and oxidation.[1]
C. Atmospheric CO₂ Scavenging
As a primary amine, the free base is a potent nucleophile.[1] Upon exposure to air, it reacts with CO₂ to form carbamic acid, which typically precipitates as a carbamate salt.[1] This presents as a "white crust" or cloudiness in non-polar solvents.[1]
Figure 1: Primary degradation pathways.[1] Red paths indicate irreversible chemical modifications.[1]
Handling & Storage Protocols
Protocol A: Preparation of Stock Solutions
Objective: Create a stable 10 mM stock solution for biological assays.
-
Select Solvent: Prefer Anhydrous Acetonitrile or Methanol .[1] If DMSO is required for biological compatibility, proceed to step 2.[1]
-
DMSO Handling:
-
Dissolution: Add the dihydrochloride salt to the solvent. Vortex briefly.
-
Note: If using the salt form in organic solvent, you may need 2 equivalents of a base (e.g., DIPEA) to liberate the free amine, but only do this immediately before use .[1]
-
-
Aliquot & Freeze: Do not store the bulk solution. Aliquot into single-use vials (e.g., 50 µL).
-
Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C . Stable for 6 months. At -20°C, stable for 1 month.[1]
Protocol B: Recovering Free Base from HCl Salt
Objective: Isolate the reactive free base for chemical synthesis.
-
Dissolve the dihydrochloride salt in minimal water .
-
Cool to 0°C in an ice bath.
-
Add 2M NaOH dropwise until pH ~10.
-
Extract immediately with DCM (Dichloromethane) or EtOAc (Ethyl Acetate).[1]
-
Dry organic layer over Na₂SO₄.
-
Critical: Evaporate solvent in vacuo at <30°C. Do not heat.
-
Use Immediately: The resulting oil is unstable. Use in the next reaction step within 1 hour.
Troubleshooting & FAQs
Q1: My DMSO stock solution turned yellow after 3 days at room temperature. Is it still good? Status: Compromised. Reason: Yellowing in thiazole amines is a hallmark of oxidative coupling and N-oxide formation [3].[1] The electron-rich ring facilitates radical formation in the presence of oxygen and DMSO. Discard and prepare fresh.
Q2: I see a white precipitate when I dilute my stock into the assay buffer. Status: Check pH / CO₂. Reason: If your stock was the free base in organic solvent and you diluted into a non-buffered aqueous solution, it may have absorbed CO₂ to form the insoluble carbamate.[1] Alternatively, if using the HCl salt, the high concentration might salt out in cold buffers.[1] Fix: Ensure your assay buffer has sufficient capacity (e.g., 50 mM HEPES) to maintain solubility.[1]
Q3: Can I use Acetone to clean the glassware used with this compound? Status: Yes, but rinse thoroughly. Reason: While you can clean glassware with acetone, never use acetone to dissolve the compound.[1] Trace acetone residue in a flask can react with the amine to form impurities that show up in LC-MS as M+40 peaks.[1]
Q4: Why does the LC-MS show a peak at M+16? Status: Oxidation. Reason: M+16 corresponds to the addition of Oxygen.[1] This is likely the N-oxide (on the dimethylamino group) or a sulfoxide (on the thiazole sulfur).[1] This confirms oxidative degradation, likely due to improper storage (air exposure or old DMSO).[1]
References
-
Baumann, M. et al. "Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity."[1] ChemMedChem, vol. 16, no. 13, 2021, pp. 2089-2093.[1] Link
-
Wu, L. et al. "Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR." Journal of Pharmaceutical and Biomedical Analysis, vol. 44, no. 3, 2007, pp. 723-735.[1] Link
-
Chawla, G. et al. "Challenges in the stability of aminothiazoles in solution." Journal of Chemical Sciences, vol. 124, 2012.[1] (General reference for aminothiazole oxidation).
-
PubChem. "4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine."[1] National Library of Medicine. Link (Note: Isomer reference for structural properties).[1]
Overcoming poor cell permeability of thiazole-based compounds
Status: Operational | Tier: Advanced Chemical Biology Support Subject: Overcoming Poor Cell Permeability in Thiazole-Based Scaffolds
Executive Summary: The "Thiazole Paradox"
Thiazoles are privileged scaffolds in medicinal chemistry, frequently appearing in kinase inhibitors, antibiotics, and neuroprotective agents due to their ability to form potent hydrogen bonds with target proteins (e.g., the hinge region of kinases).[1] However, this high polarity often results in the "Thiazole Paradox" : high biochemical potency (
This guide provides a systematic workflow to diagnose, structurally optimize, and formulate thiazole derivatives to overcome these barriers.
Module 1: Diagnostic Workflow
Is it Permeability, Solubility, or Efflux?
Before modifying your lead compound, you must isolate the root cause of low cellular activity. Use this decision matrix to select the correct assay.
Troubleshooting Matrix
| Observation | Probable Cause | Recommended Assay |
| High | Poor Permeability OR Efflux | PAMPA (Passive) + Caco-2 (Active) |
| Low Solubility in PBS | "Brick Dust" (High MP, Crystal Lattice) | Kinetic Solubility (Nephelometry) |
| High Solubility, Low Permeability | "Hydrophilic" (High TPSA) | LogD Determination |
| Good PAMPA, Poor Caco-2 | P-gp/BCRP Substrate (Efflux) | Bidirectional Caco-2 (with inhibitors) |
Experimental Protocol: Thiazole-Optimized PAMPA
Standard PAMPA often fails for thiazoles due to pH sensitivity. Use this modified protocol.
-
Preparation: Dissolve thiazole derivative in DMSO (10 mM). Dilute to 50 µM in donor buffer (pH 7.4 for neutral thiazoles; pH 5.0/7.4/9.0 for ionizable aminothiazoles).
-
Membrane: Use a hexadecane-based artificial membrane or pre-coated phospholipid plates (e.g., Gentest™).
-
Incubation: 5 hours at 25°C. Note: Thiazoles are stable, but avoid 37°C for extended periods in PAMPA to prevent non-specific plastic binding.
-
Detection: LC-MS/MS is mandatory. UV detection is often insufficient due to the low extinction coefficient of some thiazole cores.
-
Validation: Use Verapamil (High Perm) and Ranitidine (Low Perm) as controls.
Module 2: Structural Optimization (SAR)
Chemical Strategies to "Hide" Polarity
If diagnostics confirm poor passive permeability, apply these Structural Activity Relationship (SAR) strategies.
Strategy A: The "Chameleon" Effect (Intramolecular Hydrogen Bonding)
Thiazoles often possess H-bond acceptors (N) and donors (NH of aminothiazoles). These interact with water, increasing the desolvation penalty.
-
Solution: Design a "closed" conformation where the thiazole forms an Intramolecular Hydrogen Bond (IMHB) with a neighboring group (e.g., a carbonyl or fluorine). This "hides" the polar surface area (TPSA) during membrane transit.
-
Evidence: Research on nNOS inhibitors demonstrated that IMHB can significantly improve permeability without sacrificing target binding [1].[2]
Strategy B: The "Magic Methyl" Effect
Thiazoles are flat (planar). This leads to tight crystal packing (low solubility) and poor lipid interaction.
-
Solution: Introduce a methyl group at the C4 or C5 position.
-
Mechanism: This disrupts planarity (increasing solubility) and increases lipophilicity (
), facilitating membrane entry. -
Data Support: In COX inhibitor studies, adding a methyl group to the thiazole ring improved geometrical fit and cellular accumulation [2].[3]
Strategy C: Evading the P-gp Efflux Trap
Thiazoles are frequent substrates for P-glycoprotein (P-gp/MDR1), which pumps them out of the cell.
-
Indicator: Caco-2 Efflux Ratio (
) > 2.0. -
Fix:
-
Reduce H-Bond Count: N-alkylation of the thiazole amine.
-
Add Flanking Bulk: Introduce bulky groups (e.g., tert-butyl) adjacent to the thiazole to sterically hinder P-gp binding [3].
-
Visualizing the Optimization Logic
Figure 1: Decision logic for selecting the correct chemical modification based on permeability assay results.
Module 3: Prodrug & Formulation Strategies
When Chemistry Hits a Wall
If the active pharmacophore cannot be modified without losing potency, use a prodrug strategy.
FAQ: Prodrugs for Thiazoles
Q: My thiazole has a critical NH group for binding. How do I improve permeability?
A: Use a soft alkyl or acyl prodrug strategy. Mask the NH with a hydrolyzable ester or amide. This increases lipophilicity (
-
Reference Case: Tenofovir disoproxil uses this strategy to mask phosphate groups, but the principle applies to thiazole amines to improve intestinal absorption [4].
Q: My compound is "Brick Dust" (insoluble and impermeable). A: Consider a Phosphate Prodrug . Attach a phosphate group to a hydroxyl/amine. This drastically improves solubility for formulation. While the phosphate itself is polar, alkaline phosphatases on the brush border membrane will cleave it just before absorption, allowing the lipophilic parent to enter [5].
Summary of Key Data
| Parameter | Target Range | Thiazole Adjustment Strategy |
| LogP | 2.0 – 4.0 | Add -CH3, -CF3, or tert-butyl to C4/C5 positions. |
| TPSA | < 140 Ų | Mask H-bond donors via IMHB or Prodrugs. |
| Efflux Ratio | < 2.0 | N-methylation or steric hindrance to block P-gp. |
| MW | < 500 Da | Keep substituents compact; avoid long flexible chains. |
References
-
NIH/PubMed: Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase.
-
NIH/PubMed: New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies.
-
NIH/PubMed: P-glycoprotein recognition of substrates and circumvention through rational drug design.
-
ResearchGate: Prodrug: Effective solutions for solubility, permeability and challenges.
-
MDPI: Prodrug Approach as a Strategy to Enhance Drug Permeability.
Sources
- 1. Weak Hydrogen Bonds in Some Six- and Five-atom Interactions: An AIM Topological Analysis [article.sapub.org]
- 2. Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of in vitro assays for 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine
Technical Support Center: Assay Optimization for 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine
Status: Operational Agent: Senior Application Scientist Subject: CAS 1002309-47-8 | Fragment Optimization & Troubleshooting[1]
Introduction: The "Deceptively Simple" Fragment
You are likely working with 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine (CAS 1002309-47-8) as part of a Fragment-Based Drug Discovery (FBDD) campaign or as a linker in a PROTAC/bifunctional molecule design.[1]
While this molecule appears structurally simple (MW ~157 Da), its physicochemical behavior in in vitro assays is governed by two competing features: the basic primary amine (aminomethyl group) and the thiazole core .[2] This combination creates specific challenges regarding pH-dependent solubility, nucleophilic interference, and metal chelation.[1][2]
This guide treats the molecule not just as a chemical entry, but as a bioactive probe, providing the rigorous troubleshooting frameworks required to distinguish true biological activity from assay artifacts.[2]
Part 1: Solubility & Stock Preparation (The Foundation)[2]
Q: My compound precipitates upon dilution into the assay buffer, despite being soluble in DMSO. Why?
A: This is a classic "pH Shock" phenomenon driven by the basicity of the aminomethyl group.[1]
-
The Mechanism: The primary amine (–CH₂NH₂) likely has a pKa
9.0–9.[1]5. In 100% DMSO, the compound is uncharged.[1][2] When you dilute into a physiological buffer (pH 7.4), the amine must protonate to remain soluble.[2] If your buffer capacity is too low, or if you are using a high concentration (typical in fragment screening, e.g., 1 mM), the local pH shift can force the neutral species to crash out.[2] -
The Fix:
-
Buffer Strength: Increase buffer concentration (e.g., HEPES or Tris) to at least 50 mM to buffer the protonation event.[1][2]
-
Salt Form: Ensure you are using the Hydrochloride (HCl) salt form for aqueous assays.[1][2] If you purchased the Free Base, convert it in situ by adding 1 equivalent of HCl to the DMSO stock before aqueous dilution.[2]
-
Q: The DMSO stock solution turned yellow/brown after a week at room temperature. Is it still usable?
A: Discard immediately. Primary amines on benzylic-like carbons (attached to heterocycles) are prone to oxidative degradation and formation of imines or aminals upon exposure to atmospheric CO₂ and moisture.[1][2] The color change indicates the formation of oxidation byproducts which are often potent "false positives" in screening assays.[1]
Protocol: Robust Stock Management
| Parameter | Recommendation | Reason |
|---|---|---|
| Solvent | Anhydrous DMSO (99.9%) | Water promotes hydrolysis/oxidation.[1] |
| Storage | -20°C or -80°C | Slows kinetic degradation.[1] |
| Atmosphere | Argon/Nitrogen purge | Prevents carbonate formation (amine + CO₂).[1][2] |
| Freeze/Thaw | Max 3 cycles | Repeated condensation introduces water.[1][2] |
Part 2: Assay Interference (The False Positives)
Q: I see activity in my fluorescence-based enzymatic assay, but it disappears when I add BSA. Is this a specific inhibitor?
A: Likely not. You are encountering Promiscuous Aggregation or Non-Specific Binding .[1][2] Aminothiazoles are known to be "sticky."[1][2] The positive charge on the aminomethyl group can interact with negatively charged patches on proteins.[1]
-
The Diagnostic: The "BSA Shift."[1] If adding 0.01% Triton X-100 or 0.1 mg/mL BSA abolishes the inhibition, your compound was likely forming colloidal aggregates that sequestered the enzyme.[2] True inhibitors are rarely affected by detergents.[1][2]
-
Action Item: Run the Detergent Sensitivity Counter-Screen (see Diagram 1 below).[1][2]
Q: My covalent probe assay (e.g., thiol-reactive probe) shows 100% inhibition. Is this real?
A: Proceed with extreme caution. The primary amine (–CH₂NH₂) is a nucleophile.[1][2] If your assay relies on an electrophilic probe (like an acrylamide or maleimide), this molecule may be reacting directly with the probe, not the protein target.[2] This is "scavenger interference."[1][2]
-
Validation: Pre-incubate the compound with the probe without protein, then analyze by LC-MS.[1] If you see a mass shift corresponding to [Probe + Compound], it is a chemical interference artifact.[2]
Part 3: Visualization & Workflows
Diagram 1: The Assay Optimization Workflow
Caption: A logic-gated workflow for validating hit activity, specifically filtering for aggregation and chemical reactivity common to aminothiazoles.
Part 4: Advanced Protocol – The "Solubility-First" Dilution Scheme
For fragments like 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine, standard serial dilutions often fail because the highest concentration (1–10 mM) precipitates immediately, ruining the rest of the curve.[1]
The "Reverse-Soak" Method: Instead of serial dilution in buffer, perform serial dilution in 100% DMSO first, then transfer to buffer.[1]
-
Stock: Prepare 100 mM stock in anhydrous DMSO.
-
Plate Prep: Create a 10-point dilution series in a DMSO-tolerant plate (e.g., polypropylene) using only DMSO.
-
Intermediate Step: Transfer 1 µL of each DMSO point into 99 µL of Assay Buffer + 0.05% Tween-20 . (This ensures every point is diluted independently, preventing carryover of precipitates).[1][2]
-
Final Transfer: Transfer 10 µL of the Intermediate mix to your Assay Plate.
-
Result: Constant DMSO concentration (0.1% or 1%) across the entire curve, minimizing solvent effects.
References & Authority
-
Assay Guidance Manual (NCBI)
-
Relevance: The gold standard for distinguishing artifacts from activity.[1] Specifically, the chapters on "Assay Interference by Aggregation" and "Compound-Mediated Assay Interference."[1][2][3]
-
Source: [Coussens NP, et al. Assay Guidance Manual.[1][2] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-.]([Link]1][2]
-
-
PAINS (Pan-Assay Interference Compounds)
-
Relevance: Defines the structural alerts for thiazoles and aminothiazoles in screening.
-
Source: [Baell JB, Holloway GA.[1][2] New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays.[1][2] J Med Chem. 2010.]([Link]1][2]
-
-
Fragment Solubility in DMSO
Disclaimer: This guide is intended for research use only. CAS 1002309-47-8 is a chemical reagent and has not been approved for therapeutic use in humans.[1]
Sources
Troubleshooting low bioactivity in 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine analogs
Technical Support Center: Thiazole Scaffold Optimization Ticket ID: #TZ-4AM-2024 Subject: Troubleshooting Low Bioactivity in 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine Analogs Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary
You are encountering unexpectedly low bioactivity in analogs of 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine . This scaffold is a privileged structure in medicinal chemistry, often serving as a precursor for H2 antagonists, kinase inhibitors, and antimicrobial agents. However, its efficacy is frequently compromised by three "silent killers": DMSO instability , misaligned pharmacophores (H-bond donor loss) , and metabolic liability .
This guide bypasses generic advice to focus on the specific chemical and biological failure modes of the 2-(dimethylamino)-4-aminomethylthiazole core.
Part 1: The "False Negative" Audit (Chemical Integrity)
Before questioning the biology, validate the chemistry. This scaffold has a known instability profile in standard assay solvents.
Q1: How old are your DMSO stock solutions?
The Issue: 2-aminothiazoles are prone to oxidative decomposition and dimerization when stored in DMSO at room temperature. This is often overlooked, leading to "disappearing" activity over time. The Mechanism: The electron-rich thiazole ring, combined with the exocyclic amine, can undergo autoxidation or react with DMSO impurities (e.g., formaldehyde traces), forming inactive adducts or insoluble dimers. Diagnostic Protocol:
-
LC-MS Check: Run a fresh LC-MS of the DMSO stock (not the solid). Look for peaks at M+16 (oxidation) or 2M (dimerization) .
-
Fresh Make-up: Prepare a fresh stock immediately before the assay and compare IC50 values with the stored stock.
-
Solvent Switch: If stability is poor, switch to DMA (Dimethylacetamide) or store DMSO stocks strictly at -20°C under argon.
Q2: Is the "Dimethyl" group killing your binding mode?
The Issue: You have an N,N-dimethyl group at position 2. The Mechanism: Many 2-aminothiazole drugs (e.g., Dasatinib, Abafungin) rely on the C2-amino group acting as a Hydrogen Bond Donor (HBD) to bind key residues (like the "hinge region" in kinases).
-
Observation: By methylating both nitrogens, you have ablated the H-bond donor . You created a purely hydrophobic/steric cap. Corrective Action:
-
Synthesize the Monomethyl Analog: Test the N-methyl analog to restore one H-bond donor.
-
Synthesize the Free Amine: Test the unsubstituted 2-amino analog. If activity spikes, your target requires an H-bond donor at this position.
Part 2: Physicochemical Barriers (The "Can It Get There?" Phase)
Q3: Is the 4-aminomethyl group protonated?
The Issue: The primary amine on the 4-methyl position (pKa ~9-10) is fully protonated at physiological pH (7.4). The Consequence:
-
Cellular Assays: The cationic charge prevents passive membrane permeability. The molecule stays outside the cell, showing "low bioactivity" in intracellular targets (e.g., kinases).
-
Biochemical Assays: The cation may cause non-specific binding to negatively charged proteins or assay plates. Troubleshooting Workflow:
-
PAMPA Assay: Run a Parallel Artificial Membrane Permeability Assay at pH 7.4. If permeability is low (
cm/s), the charge is the culprit. -
Prodrug Strategy: Mask the primary amine as an amide or carbamate to improve entry, then rely on intracellular hydrolysis (though this is complex).
-
Bioisostere Swap: Replace the basic aminomethyl group with a neutral, polar group like a hydroxymethyl or cyanomethyl to test if the charge is necessary for binding vs. detrimental for permeability.
Part 3: Advanced SAR & Metabolic Debugging
Visualizing the Failure Modes
The following diagram illustrates the critical structural vulnerabilities of your specific scaffold.
Caption: Structural Activity Relationship (SAR) map highlighting the three primary failure points: H-bond ablation at C2, metabolic liability of the ring, and permeability issues at C4.[1][2][3][4]
Q4: Is the molecule being metabolized too fast?
The Issue: 2-aminothiazoles are often classified as "toxicophores" or metabolically labile. The sulfur atom is prone to oxidation, and the electron-rich ring attracts CYP450 enzymes. The Experiment: Run a Microsomal Stability Assay (Mouse/Human Liver Microsomes).
-
Result < 30 min half-life: Your molecule is being destroyed before it acts.
-
Solution: Block metabolic "soft spots" by adding a Fluorine or Chlorine atom at position 5 of the thiazole ring. This blocks metabolic attack and increases lipophilicity.
Part 4: Summary of Troubleshooting Data
| Symptom | Probable Cause | Verification Experiment | Solution |
| Activity decreases over time in storage | DMSO-induced decomposition | LC-MS of stock solution | Store as solid; use fresh stocks; switch to DMA. |
| Active in enzyme assay, inactive in cell assay | Permeability (Cationic Charge) | PAMPA / Caco-2 Assay | Mask amine (Amide/Carbamate) or replace with neutral isostere. |
| Low potency in kinase targets | Loss of H-Bond Donor (N,N-dimethyl) | Docking / Test N-H analog | Remove one methyl group (N-methyl) to restore H-bond donor. |
| Rapid clearance in vivo | Metabolic oxidation of Thiazole ring | Microsomal Stability (MLM/HLM) | Block C5 position with Fluorine/Chlorine. |
| Non-reproducible IC50 curves | Aggregation / PAINS | Add 0.01% Triton X-100 to assay | If activity vanishes with detergent, it was an aggregator (artifact). |
References
-
Jakopin, Ž. (2020).[5] "2-Aminothiazoles in drug discovery: Privileged structures or toxicophores?" Chemico-Biological Interactions, 330, 109244.[5] Link
-
Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry, 53(7), 2719–2740. Link
-
Weldon, C., et al. (2016). "Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity." ChemMedChem, 11(19), 2089–2093. Link
-
Das, D., et al. (2016).[6] "Recent developments of 2-aminothiazoles in medicinal chemistry." European Journal of Medicinal Chemistry, 109, 89-98.[6] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. excli.de [excli.de]
Technical Support Center: Aminomethyl Group Reactivity & Synthesis
Current Status: Operational
Topic: Managing Aminomethyl (
System Overview
The aminomethyl group presents a unique paradox in synthesis: it is a highly desirable pharmacophore for hydrogen bonding, yet its nucleophilicity and basicity make it a "rogue agent" during scaffold construction. Unlike anilines, the aminomethyl group is aliphatic, highly basic (
This guide addresses the three most reported failure modes in our database: Uncontrolled Poly-alkylation , Chemo-selectivity Failures , and Reduction-Induced Dimerization .
Module 1: Selective Protection Strategies
Q: How do I achieve mono-protection of a symmetric diamine without generating statistical mixtures?
The Issue:
Reacting a symmetric diamine (e.g., trans-1,4-diaminocyclohexane) with 1.0 equivalent of
The Fix: The "Proton-Brake" Protocol Instead of relying on stoichiometry alone, use pH to deactivate one amine site. By adding exactly 1 equivalent of acid, you statistically protonate one amine (ammonium salt), rendering it non-nucleophilic.[1] The remaining free amine reacts with the protecting group.
Validated Protocol: Mono-Boc Protection Based on Organic Syntheses and optimized bench protocols.
-
Dissolution: Dissolve diamine (10 mmol) in MeOH (30 mL).
-
The Brake: Add a solution of HCl in Dioxane (or aqueous HCl) (10 mmol, exactly 1.0 eq ) dropwise at 0°C.
-
Why: This creates a statistical distribution where the di-ammonium species is unlikely, and the mono-ammonium species predominates.
-
-
The Reagent: Add
(11 mmol, 1.1 eq) in MeOH slowly. -
The Workup:
-
Evaporate MeOH.
-
Partition between water and ether (removes di-Boc byproduct).
-
Basify the aqueous layer (pH > 12) with NaOH.
-
Extract with DCM to recover the pure mono-Boc amine.
-
Decision Logic for Protection:
Figure 1: Decision matrix for selecting orthogonal protecting groups based on scaffold sensitivity.
Module 2: Chemo-selectivity (Aliphatic vs. Aromatic)
Q: I have an aniline and an aminomethyl group on the same scaffold. How do I functionalize only the aliphatic amine?
The Issue: Users often assume "an amine is an amine." However, the electronic environments differ drastically.
Data Analysis: Nucleophilicity & Basicity
| Feature | Aminomethyl ( | Aniline ( | Consequence |
| Hybridization | Aminomethyl is harder | ||
| Approx. | 9.0 – 10.5 | 4.0 – 5.0 | Aminomethyl is |
| Nucleophilicity | High | Low to Moderate | Aminomethyl reacts faster with electrophiles |
The Fix: Exploiting
-
Condition: Perform the reaction at a pH near 4–5.
-
Mechanism: At pH 4, the aniline is largely unprotonated (free base) but non-nucleophilic due to low reactivity. The aminomethyl is largely protonated (protected).
-
Inversion: To react the aminomethyl preferentially (the more common request), simply run the reaction in a non-polar solvent (DCM) with no added base or a weak base (bicarbonate). The aliphatic amine is orders of magnitude more nucleophilic and will scavenge the electrophile before the aniline touches it.
Module 3: Synthesis via Nitrile Reduction
Q: Why does my hydrogenation of a nitrile yield the secondary amine (dimer) instead of the primary aminomethyl?
The Issue:
During the reduction of a nitrile (
The Fix: The "Cobalt-Boride" Protocol
While Raney Nickel/
Validated Protocol:
-
Setup: Dissolve nitrile (1.0 eq) and
(0.5 to 1.0 eq) in MeOH. The solution turns deep purple/pink. -
Reduction: Cool to 0°C. Add
(3.0 – 5.0 eq) portion-wise.-
Observation: The mixture will turn black immediately (formation of Cobalt Boride active species) and evolve hydrogen gas vigorously.
-
-
Mechanism: The cobalt boride complex coordinates the nitrile and reduces it rapidly, minimizing the lifetime of the free imine intermediate, thus preventing dimerization.
-
Workup: Quench with dilute HCl (dissolves the black precipitate), basify with conc.
, and extract.[4]
Pathway Visualization:
Figure 2: Competition between primary amine formation and dimerization. The Cobalt protocol accelerates the Imine
Module 4: The Gabriel Synthesis Troubleshooting
Q: I used the Gabriel Synthesis, but the hydrazine workup is yielding a gummy solid and low recovery.
The Issue: The Ing-Manske procedure (hydrazine hydrate in ethanol) produces phthalhydrazide as a byproduct. This byproduct is often voluminous, insoluble in ethanol, and can trap your product physically. Furthermore, if your amine is highly polar, it may stay in the aqueous phase during extraction.
Troubleshooting Steps:
-
The Acidic Alternative: If your molecule can withstand acid, skip the hydrazine. Reflux the phthalimide intermediate in 48% HBr or 6M HCl .
-
Benefit: Phthalic acid precipitates out upon cooling; the amine remains in solution as the salt. Filter off the solid, then basify the filtrate.
-
-
The "Exchange" Trick: If you must use hydrazine:
-
After reflux, cool the mixture and acidify with HCl .
-
Why: This converts the phthalhydrazide into a more manageable solid and keeps your amine in solution as the hydrochloride salt.
-
Filter the solids.
-
Basify the filtrate and extract.
-
References
-
Selective Mono-Protection: Krapcho, A. P.; Kuell, C. S. "Mono-protected Diamines.[1][4][5][6][7] N-tert-Butoxycarbonyl-alpha,omega-alkanediamines from alpha,omega-alkanediamines." Synthetic Communications, 1990 , 20, 2559–2564.
-
Nitrile Reduction (
): Satoh, T.; Suzuki, S. "Reduction of Organic Compounds with Sodium Borohydride-Transition Metal Salt Systems; Reduction of Nitriles to Primary Amines." Tetrahedron Letters, 1969 , 10, 4555–4558. -
Gabriel Synthesis Workup: Osby, J. O.; Martin, M. G.; Ganem, B. "An Exceptionally Mild Deprotection of Phthalimides." Tetrahedron Letters, 1984 , 25, 2093–2096.
-
Basicity Data: Hall, H. K.[8] "Correlation of the Base Strengths of Amines." Journal of the American Chemical Society, 1957 , 79, 5441–5444.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. quora.com [quora.com]
- 4. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 5. tandfonline.com [tandfonline.com]
- 6. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. thecontentauthority.com [thecontentauthority.com]
Technical Support Center: Scaling Up the Synthesis of 4-(Aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine
Welcome to the technical support center for the synthesis of 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the synthesis and scale-up of this important thiazole derivative.
Introduction
4-(Aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine is a valuable building block in medicinal chemistry, often incorporated into pharmacologically active molecules. Its synthesis, particularly on a larger scale, presents a unique set of challenges that require careful consideration of the reaction sequence, potential side reactions, and purification strategies. This guide provides a comprehensive overview of a recommended synthetic approach, addresses common experimental hurdles, and offers practical solutions to ensure a successful and scalable synthesis.
Recommended Synthetic Strategy
A robust and scalable synthesis of 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine can be achieved through a multi-step process. The proposed strategy involves the initial formation of the thiazole ring, followed by functional group manipulations to introduce the aminomethyl and dimethylamino moieties.
The overall synthetic workflow is depicted below:
Caption: A proposed synthetic workflow for 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine.
Troubleshooting Guide
This section addresses common issues that may arise during the synthesis and provides practical solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low yield in Hantzsch thiazole synthesis (Step 1) | - Incomplete reaction. - Formation of byproducts. - Decomposition of starting materials or product. | - Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Temperature Control: The Hantzsch synthesis can be exothermic. Maintain the recommended reaction temperature to avoid side reactions. - Purity of Starting Materials: Ensure the purity of 1,3-dichloroacetone and N,N-dimethylthiourea, as impurities can lead to undesired products. |
| Formation of bis(2-(dimethylamino)thiazol-4-yl)methane byproduct | This can occur if the initially formed 2-(dimethylamino)-4-(chloromethyl)thiazole reacts with another molecule of the thiazole. | - Stoichiometry Control: Use a slight excess of 1,3-dichloroacetone to ensure complete consumption of the N,N-dimethylthiourea. - Reaction Time: Avoid prolonged reaction times after the initial reactants are consumed. |
| Difficulty in the amination of 4-(chloromethyl)thiazole (Step 2) | - Direct Amination Issues: Direct reaction with ammonia can lead to over-alkylation, forming secondary and tertiary amines. - Low Reactivity: The chloromethyl group may not be sufficiently reactive under mild conditions. | - Gabriel Synthesis: Employ the Gabriel synthesis using potassium phthalimide followed by hydrazinolysis.[1][2][3] This method is highly effective for the preparation of primary amines and avoids over-alkylation. - Alternative Amination: Consider using sodium azide followed by reduction (e.g., with triphenylphosphine/water or catalytic hydrogenation) to form the primary amine. |
| Low yield during N,N-dimethylation of a 2-aminothiazole precursor | If starting from 2-amino-4-(aminomethyl)thiazole, selective N,N-dimethylation of the 2-amino group without affecting the 4-aminomethyl group is challenging. | - Protecting Groups: Protect the primary amine at the 4-position with a suitable protecting group (e.g., Boc) before performing the N,N-dimethylation of the 2-amino group. - Reductive Amination: Reductive amination with formaldehyde and a reducing agent like sodium triacetoxyborohydride can be a controlled method for methylation.[4][5][6] |
| Purification challenges of the final product | The final product is a polar compound, which can make purification by standard column chromatography difficult. | - Crystallization: Attempt to purify the final product by crystallization of its salt form (e.g., hydrochloride or hydrobromide). - Ion-Exchange Chromatography: For highly polar compounds, ion-exchange chromatography can be an effective purification technique. - Reverse-Phase Chromatography: If the compound is sufficiently soluble in a suitable solvent system, reverse-phase chromatography can be employed. |
| Scale-up issues | - Exothermic Reactions: The Hantzsch synthesis and amination steps can be exothermic and difficult to control on a large scale. - Work-up and Extraction: Handling large volumes of solvents during work-up and extraction can be cumbersome and may lead to product loss. | - Process Safety Analysis: Conduct a thorough process safety analysis before scaling up, paying close attention to thermal hazards. - Continuous Flow Chemistry: Consider the use of continuous flow reactors for better temperature control and improved safety on a larger scale. - Optimized Work-up: Develop a streamlined work-up procedure that minimizes solvent usage and extraction steps. For example, direct precipitation of the product or its salt can be highly efficient. |
Frequently Asked Questions (FAQs)
Q1: What is the Hantzsch thiazole synthesis and why is it a preferred method for forming the thiazole ring?
The Hantzsch thiazole synthesis is a classic and widely used method for the synthesis of thiazole rings. It involves the condensation reaction between an α-haloketone and a thioamide.[4] This method is favored due to its reliability, generally high yields, and the availability of a wide range of starting materials.[7] The reaction proceeds through a multistep pathway involving an initial SN2 reaction followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[4]
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
Q2: Can I perform the N,N-dimethylation before the amination of the 4-(chloromethyl) group?
Yes, this is the recommended approach. Starting with the Hantzsch synthesis of 2-(dimethylamino)-4-(chloromethyl)thiazole from 1,3-dichloroacetone and N,N-dimethylthiourea simplifies the overall process. This avoids the need for selective N,N-dimethylation in the presence of the primary amine at the 4-position, which would likely require protection and deprotection steps.
Q3: What are the key considerations for the amination of the 4-(chloromethyl) group?
Direct amination with ammonia can be problematic due to the formation of over-alkylation products. The Gabriel synthesis is a highly recommended alternative for the clean formation of the primary amine.[1][2][3] This method involves the reaction of the 4-(chloromethyl)thiazole with potassium phthalimide to form an N-alkylated phthalimide, which is then cleaved, typically with hydrazine, to release the desired primary amine.[1] This two-step process ensures high selectivity for the primary amine.
Q4: Are there any specific safety precautions I should take during this synthesis?
Yes, several safety precautions are essential:
-
1,3-Dichloroacetone: This is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Thionyl Chloride (if used for chlorination): This is a corrosive and toxic reagent that reacts violently with water. It should be handled with extreme care in a fume hood.
-
Hydrazine: Hydrazine is toxic and potentially explosive. It should be handled with caution, and its use should be avoided if safer alternatives are available.
-
Pressure Build-up: Be cautious of potential pressure build-up in sealed reaction vessels, especially during heating.
Q5: How can I monitor the progress of the reactions?
Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of most of these reactions.[8] Choose an appropriate solvent system that provides good separation of the starting materials and products. For more quantitative analysis, especially during scale-up, High-Performance Liquid Chromatography (HPLC) is recommended.
Experimental Protocols
Step 1: Synthesis of 2-(Dimethylamino)-4-(chloromethyl)thiazole
This protocol is based on the principles of the Hantzsch thiazole synthesis.
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N,N-dimethylthiourea (1.0 eq.) in a suitable solvent such as ethanol or isopropanol.
-
Add 1,3-dichloroacetone (1.0-1.1 eq.) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Step 2: Synthesis of N-((2-(Dimethylamino)thiazol-4-yl)methyl)phthalimide (Gabriel Synthesis)
-
To a solution of 2-(dimethylamino)-4-(chloromethyl)thiazole (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add potassium phthalimide (1.1 eq.).
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and dried to afford the N-alkylated phthalimide.
Step 3: Synthesis of 4-(Aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine (Deprotection)
-
Suspend the N-((2-(dimethylamino)thiazol-4-yl)methyl)phthalimide (1.0 eq.) in ethanol.
-
Add hydrazine hydrate (1.2-1.5 eq.) to the suspension.
-
Heat the mixture to reflux for 2-4 hours. A precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and filter off the precipitate.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be purified by acid-base extraction or by column chromatography on silica gel (often with a small amount of triethylamine in the eluent to prevent tailing) to yield the final product.
References
- BenchChem. An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)
- Chem Help Asap. Hantzsch Thiazole Synthesis.
- Chemistry Steps. The Gabriel Synthesis.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC.
- EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google P
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
- Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS - EXCLI Journal.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
- US3937727A - Process for preparing n, n-dimethylurea - Google P
- Organic Chemistry Portal.
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
- US2489038A - Purification of 2-aminothiazole - Google P
- Master Organic Chemistry. The Gabriel Synthesis.
- Gabriel Synthesis - Chemistry LibreTexts.
- Reductive amination of amines with formaldehyde ?
Sources
- 1. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. excli.de [excli.de]
Navigating the Unseen: A Technical Guide to Addressing Off-Target Effects of Thiazolamine-D in Cellular Assays
Welcome to the technical support center for Thiazolamine-D, a potent 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine derivative under investigation for its therapeutic potential. As with any small molecule inhibitor, understanding and mitigating off-target effects is paramount to generating robust and translatable data. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to empower researchers in their cellular assays involving Thiazolamine-D.
Introduction to Thiazolamine-D and the Challenge of Off-Target Effects
Frequently Asked Questions (FAQs)
Q1: We observe significant cytotoxicity at concentrations that don't seem to correlate with G2/M arrest. Could this be an off-target effect?
A1: Yes, this is a classic indicator of potential off-target activity. While the on-target effect of Thiazolamine-D is cell cycle arrest at the G2/M phase due to microtubule disruption[3], cytotoxicity independent of this phase suggests engagement with other cellular pathways. A common off-target liability for this class of compounds is the inhibition of key metabolic enzymes or signaling kinases.[5][6]
-
Troubleshooting Steps:
-
Perform a detailed cell cycle analysis at multiple time points and concentrations. This will help to precisely determine the concentration at which the G2/M arrest phenotype is saturated.
-
Conduct a cytotoxicity assay in non-dividing or slowly-dividing cells. If Thiazolamine-D is still potently cytotoxic in these cells, it strongly suggests a mechanism independent of microtubule dynamics.
-
Investigate mitochondrial toxicity. Use assays such as MTT or Seahorse to assess mitochondrial function. Off-target effects on mitochondrial proteins can lead to rapid apoptosis.
-
Q2: How can we definitively prove that the observed phenotype is due to tubulin inhibition and not an off-target effect?
A2: This requires a multi-pronged approach using orthogonal assays and cellular controls. The goal is to demonstrate a direct link between target engagement and the downstream cellular phenotype.
-
Recommended Workflow:
-
Cellular Thermal Shift Assay (CETSA): This assay directly measures the binding of Thiazolamine-D to tubulin in intact cells.[7] An increase in the thermal stability of tubulin in the presence of the compound provides strong evidence of target engagement.
-
Microtubule Polymerization Assay: Utilize a cell-free in vitro tubulin polymerization assay. This will confirm that Thiazolamine-D directly inhibits tubulin polymerization without the complexity of a cellular environment.
-
Immunofluorescence Microscopy: Visualize the microtubule network in treated cells. The on-target effect should result in a clear disruption of the microtubule structure. Compare this to known tubulin inhibitors like colchicine or paclitaxel.[3]
-
Resistant Mutant Cell Lines: If available, use cell lines expressing tubulin mutations that confer resistance to other microtubule-targeting agents. Lack of an effect in these cells would strongly support on-target activity.
-
Troubleshooting Guides
Guide 1: Distinguishing On-Target vs. Off-Target Cytotoxicity
This guide provides a workflow to dissect the cytotoxic effects of Thiazolamine-D.
Caption: Workflow for deconvoluting on-target vs. off-target cytotoxicity.
Guide 2: Investigating Kinase Inhibition as a Potential Off-Target
The 2-aminothiazole scaffold is a known "privileged structure" in medicinal chemistry and can bind to the ATP-binding pocket of many kinases.[8]
-
Initial Assessment:
-
In Silico Profiling: Use computational tools to predict the potential kinase targets of Thiazolamine-D based on its structure.
-
Broad-Spectrum Kinase Panel: Screen Thiazolamine-D against a large panel of recombinant kinases at a fixed concentration (e.g., 10 µM). This will identify potential "hits".
-
-
Cellular Validation of Kinase Hits:
-
Western Blotting: For the identified kinase hits, probe for the phosphorylation status of their known downstream substrates in Thiazolamine-D-treated cells. A decrease in substrate phosphorylation would indicate target engagement in a cellular context.
-
Cellular Target Engagement Assays: Employ techniques like NanoBRET™ or CETSA to confirm direct binding to the off-target kinase in live cells.
-
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Tubulin Target Engagement
This protocol allows for the assessment of Thiazolamine-D binding to its intended target, tubulin, in a cellular environment.[7]
-
Cell Treatment: Culture your cells of interest to ~80% confluency. Treat with either vehicle control or a range of Thiazolamine-D concentrations for 1-2 hours.
-
Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS supplemented with a protease inhibitor cocktail.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant and analyze the levels of soluble tubulin by Western blotting. Increased tubulin in the supernatant at higher temperatures in the drug-treated samples indicates thermal stabilization upon binding.
Protocol 2: Orthogonal Assay - Immunofluorescence of Microtubule Network
This protocol provides visual confirmation of the on-target effect of Thiazolamine-D.
-
Cell Culture: Plate cells on glass coverslips and allow them to adhere overnight.
-
Treatment: Treat cells with vehicle, Thiazolamine-D, and a positive control (e.g., nocodazole) for the desired time.
-
Fixation: Gently wash with PBS and fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with an anti-alpha-tubulin antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature.
-
Mounting and Imaging: Mount the coverslips on slides with a DAPI-containing mounting medium and image using a fluorescence microscope. Look for disruption of the filamentous microtubule network in the Thiazolamine-D treated cells.
Data Presentation
Table 1: Hypothetical Comparative Data for Thiazolamine-D
| Assay | Metric | Thiazolamine-D | Compound X (Negative Control) | Nocodazole (Positive Control) |
| Cytotoxicity | IC50 (µM) | 1.5 | > 50 | 0.5 |
| Cell Cycle | % G2/M Arrest (at 2x IC50) | 75% | 5% | 80% |
| Tubulin Polymerization | IC50 (µM) | 2.0 | > 100 | 1.0 |
| Kinase Screen (10 µM) | % Inhibition of Kinase Y | 85% | 2% | Not Tested |
This table illustrates how to organize data to identify discrepancies, such as potent kinase inhibition, that may point to off-target effects.
Visualizing Signaling Pathways
Caption: On-target vs. potential off-target signaling pathways of Thiazolamine-D.
References
-
Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. National Institutes of Health. [Link]
-
How to avoid off-target events in crispr experiments. Abyntek Biopharma. [Link]
-
2-Amino-4-(aminomethyl)thiazole-based derivatives as potential antitumor agents: design, synthesis, cytotoxicity and apoptosis inducing activities. ResearchGate. [Link]
-
Integrated CRISPR-Cas9 and 3D Bioprinting Approach for Development and Evaluation of High-Throughput Advanced Organotypic Cancer Models. Preprints.org. [Link]
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. National Institutes of Health. [Link]
-
BLOG: Selecting the Right Gene Editing Off-Target Assay. seqWell. [Link]
-
Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. National Institutes of Health. [Link]
-
Discovery of aminothiazole derivatives as a chemical scaffold for glutaminase inhibition. ScienceDirect. [Link]
-
Multi-dimensional Target Profiling of N,4-diaryl-1,3-thiazole-2-amines as Potent Inhibitors of Eicosanoid Metabolism. PubMed. [Link]
-
Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science. [Link]
-
Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems. Patsnap Synapse. [Link]
-
Target-Directed Approaches for Screening Small Molecules against RNA Targets. National Institutes of Health. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. National Institutes of Health. [Link]
-
Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. [Link]
-
One-pot synthesis of pyrazolo[4,3-d]thiazole derivatives containing α-aminophosphonate as potential Mur A inhibitors against MDR pathogens with radiosterilization and molecular modeling simulation. National Institutes of Health. [Link]
-
A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. National Institutes of Health. [Link]
-
CRISPR 101: Off-Target Effects. Addgene Blog. [Link]
-
Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. National Institutes of Health. [Link]
-
4-(aminomethyl)-1,3-thiazol-2-amine dihydrochloride (C4H7N3S). PubChem. [Link]
-
Synthesis, antioxidant, and antitumor evaluation of certain new N-substituted-2-amino-1,3,4-thiadiazoles. ResearchGate. [Link]
Sources
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Improving the Oral Bioavailability of Aminothiazole Derivatives
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with aminothiazole derivatives. This guide is designed to provide in-depth, actionable insights into overcoming one of the most significant hurdles in the development of this important class of compounds: poor oral bioavailability.
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antiviral, and antibacterial properties.[1][2][3] However, the journey from a potent hit compound to a clinically effective oral drug is often hampered by challenges in getting the molecule absorbed into systemic circulation.
This guide moves beyond simple protocols to explain the underlying scientific principles, helping you diagnose the specific bioavailability issues with your compound and select the most effective enhancement strategy.
Section 1: Foundational Concepts & Troubleshooting
This section addresses the fundamental reasons behind poor oral bioavailability and provides a framework for diagnosing the specific limitations of your aminothiazole derivative.
Q1: My aminothiazole derivative shows high in vitro potency but poor in vivo efficacy after oral dosing. What are the likely causes?
Poor in vivo efficacy despite high potency is a classic sign of low oral bioavailability. The primary reasons for this can be categorized into a few key areas, often referred to as the "ADME" (Absorption, Distribution, Metabolism, Excretion) profile. For oral drugs, the initial absorption phase is critical.
The main barriers to oral absorption are:
-
Poor Aqueous Solubility: The compound must first dissolve in the gastrointestinal (GI) fluids to be absorbed. Many aminothiazole derivatives are lipophilic and crystalline, leading to low solubility.[4][5]
-
Low Intestinal Permeability: After dissolving, the compound must pass through the intestinal epithelial cell layer to enter the bloodstream.
-
Pre-systemic Metabolism: The compound can be metabolized by enzymes in the gut wall or the liver (first-pass metabolism) before it reaches systemic circulation.[4] The aminothiazole group itself can sometimes be susceptible to metabolic activation.[1]
-
Efflux Transporter Activity: Proteins like P-glycoprotein (P-gp) in the intestinal wall can actively pump the drug back into the GI lumen, reducing net absorption.[6][7]
The following diagram illustrates the key decision-making workflow to diagnose the root cause of low bioavailability.
Caption: Troubleshooting workflow for low oral bioavailability.
Q2: What is the Biopharmaceutics Classification System (BCS) and how does it apply to my compound?
The BCS is a scientific framework that classifies a drug substance based on its aqueous solubility and intestinal permeability.[8] It is a crucial first step in identifying the rate-limiting step for oral absorption.
| BCS Class | Solubility | Permeability | Primary Absorption Hurdle | Common Strategies for Aminothiazoles |
| Class I | High | High | None (Ideal Case) | Standard formulation. |
| Class II | Low | High | Dissolution Rate-Limited | Solubility enhancement: Prodrugs, SEDDS, Nanoparticles, Solid Dispersions.[9] |
| Class III | High | Low | Permeability-Limited | Permeability enhancement: Prodrugs, permeation enhancers. |
| Class IV | Low | Low | Dissolution & Permeability | Combination of strategies: Prodrugs designed to enhance both solubility and permeability, advanced formulations like SEDDS. |
To classify your compound, you need to experimentally determine its solubility and permeability. A compound is considered "highly soluble" if its highest single therapeutic dose is soluble in ≤250 mL of aqueous media over a pH range of 1.2-6.8.[8] It is "highly permeable" if the extent of absorption in humans is determined to be ≥85%.[8]
Q3: How can I determine if my aminothiazole derivative is a substrate for P-glycoprotein (P-gp) efflux?
P-gp is an efflux transporter that can significantly limit the absorption of drugs by pumping them out of intestinal cells.[6] The most common in vitro method to assess this is a bidirectional Caco-2 assay.
In this assay, the transport of your compound is measured in two directions across a monolayer of Caco-2 cells (a human colon adenocarcinoma cell line that differentiates to mimic the intestinal barrier):
-
Apical (A) to Basolateral (B): Mimics absorption from the gut into the blood.
-
Basolateral (B) to Apical (A): Mimics efflux from the blood back into the gut.
The Efflux Ratio (ER) is calculated as: ER = Papp (B→A) / Papp (A→B)
Where Papp is the apparent permeability coefficient.
-
An ER > 2 is generally considered an indication that the compound is a substrate for active efflux.[10]
-
To confirm P-gp specific efflux, the experiment can be repeated in the presence of a known P-gp inhibitor, like verapamil. A significant reduction in the ER in the presence of the inhibitor confirms P-gp involvement.[6]
Section 2: Strategic Solutions & Methodologies
Once you have diagnosed the primary barrier, you can select an appropriate strategy. This section details the "how-to" of the most effective approaches for aminothiazole derivatives.
Q4: My compound is BCS Class II (low solubility, high permeability). How can a prodrug strategy help?
A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in vivo to release the active compound.[11][12] For Class II compounds, the goal of a prodrug is typically to increase aqueous solubility.
This is often achieved by attaching a polar, ionizable promoiety to the parent drug. A classic and highly successful example is the phosphate ester prodrug.[13]
Caption: The phosphate prodrug strategy for enhancing solubility.
Mechanism of Action:
-
Synthesis: A phosphate group is chemically attached to a suitable handle (e.g., a hydroxyl group) on the aminothiazole derivative.
-
Administration: The highly soluble phosphate prodrug is formulated and administered orally. It dissolves readily in the GI fluid, overcoming the dissolution barrier.
-
Conversion: In the body, particularly at the intestinal brush border, enzymes like alkaline phosphatase rapidly cleave the phosphate group.
-
Absorption: This cleavage releases the parent drug at a high local concentration directly at the site of absorption, driving it across the intestinal membrane via passive diffusion.
Q5: What are Self-Emulsifying Drug Delivery Systems (SEDDS) and when should I consider them?
SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion when introduced into aqueous phases under gentle agitation (like the motility of the GI tract).[14][15]
Consider using SEDDS when:
-
Your compound is highly lipophilic (high logP).
-
You need to overcome low solubility (BCS Class II or IV).
-
You want to protect your compound from enzymatic degradation in the gut.
The drug is dissolved in the lipid-based SEDDS formulation. Upon oral administration, the system emulsifies, creating tiny lipid droplets with a large surface area. This keeps the drug in a solubilized state, facilitating its absorption.[16]
Caption: Workflow for developing a SEDDS formulation.
Q6: Can nanoparticle formulations improve the bioavailability of my compound?
Yes, nanotechnology offers a powerful platform for enhancing oral bioavailability.[17] Encapsulating your aminothiazole derivative into nanoparticles can:
-
Increase Surface Area: Smaller particle size leads to a larger surface area, which can increase the dissolution rate according to the Noyes-Whitney equation.[9][18]
-
Enhance Solubility: For amorphous nanoparticles, the lack of a crystal lattice structure results in higher apparent solubility.
-
Protect from Degradation: The nanoparticle matrix can protect the drug from harsh pH conditions and enzymatic degradation in the GI tract.[19]
-
Targeted Delivery: The nanoparticle surface can be modified to target specific areas of the GI tract.
Common types of nanoparticles used for oral delivery include polymeric nanoparticles (e.g., PLGA), solid lipid nanoparticles (SLNs), and liposomes.[20][21]
Section 3: Experimental Evaluation
This section provides high-level protocols for the key experiments needed to diagnose issues and validate your chosen enhancement strategy.
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol determines the thermodynamic equilibrium solubility of your compound, which is essential for BCS classification.[8]
Objective: To measure the saturation concentration of the aminothiazole derivative in different pH buffers.
Materials:
-
Aminothiazole derivative (solid powder).
-
pH buffers: 1.2 (Simulated Gastric Fluid, SGF), 4.5, and 6.8 (Simulated Intestinal Fluid, SIF).
-
Glass vials with screw caps.
-
Shaking incubator or orbital shaker set to 37 °C.
-
Centrifuge.
-
0.45 µm syringe filters.
-
Validated analytical method (e.g., HPLC-UV) for quantification.
Procedure:
-
Add an excess amount of the solid compound to a vial (enough so that undissolved solid remains at the end).
-
Add a known volume (e.g., 2 mL) of the desired pH buffer.
-
Seal the vials and place them in a shaking incubator at 37 °C.
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After incubation, check that excess solid is still present.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.
-
Dilute the filtrate as necessary and quantify the concentration of the dissolved compound using a pre-validated analytical method.
-
Repeat for each pH condition in triplicate.
Protocol 2: Caco-2 Cell Permeability Assay
This protocol assesses the intestinal permeability of your compound and its potential as a P-gp substrate.[22]
Objective: To measure the rate of transport of the aminothiazole derivative across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells.
-
Transwell® inserts (e.g., 12-well plates with 1.12 cm² polycarbonate membranes).
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids).
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS with HEPES).
-
Test compound, positive control (e.g., metoprolol - high permeability), and negative control (e.g., atenolol - low permeability).
-
Lucifer yellow for monolayer integrity testing.
-
Validated analytical method (e.g., LC-MS/MS) for quantification.
Procedure:
-
Cell Seeding & Culture: Seed Caco-2 cells onto Transwell® inserts at an appropriate density. Culture for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity Test: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure tight junctions have formed. Also, perform a Lucifer yellow rejection test.
-
Transport Experiment (A→B): a. Wash the cell monolayers with transport buffer at 37 °C. b. Add the transport buffer containing the test compound at a known concentration to the apical (donor) side. c. Add fresh transport buffer to the basolateral (receiver) side. d. Incubate at 37 °C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 min), take a sample from the receiver side and replace it with fresh buffer.
-
Transport Experiment (B→A): Repeat the process but add the compound to the basolateral (donor) side and sample from the apical (receiver) side.
-
Quantification: Analyze the concentration of the compound in all samples using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) in cm/s. A Papp (A→B) > 10 x 10-6 cm/s is often considered highly permeable. Calculate the Efflux Ratio as described in Q3.
References
- Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Semantic Scholar.
-
2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. PubMed. Available from: [Link]
-
Self-emulsifying Drug Delivery Systems (SEDDS): A Technology for Enhancing Oral Bioavailability of Poorly Soluble Drugs. American Pharmaceutical Review. Available from: [Link]
-
Strategies to improve oral bioavailability. ResearchGate. Available from: [Link]
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC. Available from: [Link]
-
Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. ResearchGate. Available from: [Link]
-
Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs. IntechOpen. Available from: [Link]
-
Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. PubMed. Available from: [Link]
-
Prodrug Approach for Improving Bioavailability. Curtis & Coulter. Available from: [Link]
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. ResearchGate. Available from: [Link]
-
Discovery of aminothiazole derivatives as a chemical scaffold for glutaminase inhibition. RSC Publishing. Available from: [Link]
-
Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. Available from: [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available from: [Link]
-
Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs. PubMed. Available from: [Link]
-
P-glycoprotein and its role in drug-drug interactions. Australian Prescriber. Available from: [Link]
-
Using in vitro and in vivo models to evaluate the oral bioavailability of nutraceuticals. PubMed. Available from: [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC. Available from: [Link]
-
Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate. Available from: [Link]
-
Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections. PMC. Available from: [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. Available from: [Link]
-
Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals. Journal of Agricultural and Food Chemistry. Available from: [Link]
-
Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems. MDPI. Available from: [Link]
-
Self-Emulsifying Drug Delivery System for Enhanced Oral Delivery of Tenofovir: Formulation, Physicochemical Characterization, and Bioavailability Assessment. ACS Omega. Available from: [Link]
-
The role of the efflux transporter, P-glycoprotein, at the blood-brain barrier in drug discovery. Wiley Online Library. Available from: [Link]
-
Prodrug Design: Enhancing Drug Bioavailability and Efficacy. Hilaris Publisher. Available from: [Link]
-
BCS Methodology: Solubility, Permeability & Dissolution. FDA. Available from: [Link]
-
Drug Efflux Transporters: P-gp and BCRP. Royal Society of Chemistry. Available from: [Link]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. MDPI. Available from: [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]
-
In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Walsh Medical Media. Available from: [Link]
-
Nanoparticle-Based Drugs and Formulations: Current Status and Emerging Applications. ACS Applied Nano Materials. Available from: [Link]
-
Nanoparticles in drug delivery: Mechanism of action, formulation and clinical application towards reduction in drug-associated nephrotoxicity. ResearchGate. Available from: [Link]
-
Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions. ClinCalc. Available from: [Link]
-
The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PMC. Available from: [Link]
-
Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. PMC. Available from: [Link]
-
Correlations between predicted oral bioavailability (forward-looking in silico predictions) and observed oral bioavailability in animal models (mouse, rat and dog) vs. observed oral bioavailability in man for 156 compounds. ResearchGate. Available from: [Link]
-
Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility. ResearchGate. Available from: [Link]
-
Self-Emulsifying Drug Delivery Systems for Improving Oral Bioavailability of Poorly Soluble Drugs. ResearchGate. Available from: [Link]
-
P-glycoprotein and its role in drug-drug interactions. ResearchGate. Available from: [Link]
-
Critical Evaluation of Human Oral Bioavailability for Pharmaceutical Drugs by Using Various Cheminformatics Approaches. PMC. Available from: [Link]
-
Nano based drug delivery systems: recent developments and future prospects. PMC. Available from: [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available from: [Link]
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- 3. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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Modifying 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine to reduce toxicity
Ticket #TZ-402: Toxicity Mitigation for 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine
Status: Open | Priority: Critical | Assigned Specialist: Senior Application Scientist
Executive Summary & Diagnostic
User Issue: You are observing toxicity signals (likely hepatotoxicity or hERG inhibition) in a hit compound containing a 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine scaffold.
Diagnostic Analysis: This scaffold contains three distinct "Red Flag" regions that commonly drive attrition in early drug discovery:
-
The Thiazole Ring (Metabolic Liability): The C5 position is unsubstituted and electron-rich, making it a "soft spot" for CYP450-mediated epoxidation. This leads to ring opening and reactive sulfur intermediates (suicide inhibition).
-
The Primary Amine (Cardiotoxicity): The 4-aminomethyl group is highly basic (
). Basic amines linked to aromatic systems are classic pharmacophores for hERG channel blockade (QTc prolongation). -
The 2-Amino Moiety (Mutagenicity): 2-aminothiazoles are frequent hitters in Ames tests due to the formation of nitrenium ions or nitro-reduction metabolites.
Troubleshooting Module: Metabolic Activation (DILI Risk)
The Problem: Your compound is likely undergoing "bioactivation."[1] The thiazole sulfur or the C4-C5 double bond is oxidized by CYP450s, creating an electrophilic species that covalently binds to liver proteins.
Step-by-Step Protocol: Glutathione (GSH) Trapping Assay
Use this protocol to confirm if reactive metabolites are the cause of your toxicity.
-
Incubation: Incubate 10
M of test compound with human liver microsomes (HLM) (1 mg/mL protein) in phosphate buffer (pH 7.4). -
Activation: Add NADPH (1 mM) to initiate metabolism.
-
Trapping: Add Glutathione (GSH) at 5 mM (excess).
-
Termination: Quench with ice-cold acetonitrile after 60 minutes.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Search Trigger: Look for Neutral Loss of 129 Da (pyroglutamic acid moiety) or Precursor Ion scan of m/z 272 (GSH fragment).
-
Interpretation: If you see [M + 16 + 307] (Oxygen + GSH) or [M - 2 + 307] (Desaturation + GSH), your thiazole ring is opening.
-
The Fix: Structural Modification
If GSH adducts are found, you must block the metabolic "hotspot."
| Modification Strategy | Chemical Rationale | Expected Outcome |
| C5-Methylation | Adds steric bulk and electron density to the C5 position. | Prevents epoxidation; shifts metabolism to the methyl group (safer). |
| C5-Fluorination | Strong electron-withdrawing group (EWG). | Deactivates the ring towards oxidation; blocks metabolic attack. |
| Core Hopping | Replace Thiazole with 1,2,4-Thiadiazole . | Reduces electron density of the ring; significantly lowers bioactivation potential. |
Visualization: Metabolic Activation Pathway
Figure 1: Mechanism of thiazole ring opening and reactive metabolite formation.
Troubleshooting Module: hERG Inhibition (Cardiotoxicity)
The Problem: The primary amine on the 4-position is likely protonated at physiological pH. This cation can enter the hERG channel pore and interact with aromatic residues (Tyr652/Phe656).
The Fix: Modulation & Shielding
You need to lower the basicity of the amine or sterically hinder it without destroying potency.
Strategy Table:
| Strategy | Chemical Structure Change | Effect on hERG | Notes |
| Add F atom adjacent to amine (e.g., | Lowers | Reduces cation fraction; maintains H-bond donor capability. | |
| Cyclization | Constrain amine into a ring (e.g., Azetidine/Pyrrolidine). | Increases steric bulk. | Prevents deep penetration into the hERG pore. |
| Oxygenation | Introduce an ether oxygen 2-carbons away (e.g., Morpholine-like). | Inductive withdrawal lowers | Classic strategy to reduce lipophilicity (LogD) and hERG. |
| Amide Cap | Convert | Neutralizes charge ( | Drastic: Only use if the positive charge is NOT essential for target binding. |
FAQ: Common User Questions
Q: Can I just replace the dimethylamino group at position 2? A: You can, but be careful. The dimethylamino group is prone to N-demethylation (generating formaldehyde). Replacing it with a cyclic amine (like pyrrolidine or azetidine) often improves metabolic stability. However, if the toxicity is coming from the thiazole ring opening (as described in Module 2), changing the C2 substituent won't fix the core issue.
Q: Why is the "Ames Test" mentioned in my toxicity report? A: 2-aminothiazoles are structurally similar to nitro-aromatics in how they interact with DNA after metabolic activation. If your compound is Ames positive, you should prioritize Core Hopping (switching to a pyridine, pyrimidine, or thiadiazole) immediately, as substituent changes rarely fix mutagenicity.
Q: Is there a "Safe" Thiazole? A: Yes. Thiazoles that are fully substituted (blocking C4 and C5) are generally much safer because they cannot form the unstable epoxide intermediate easily.
Workflow: Optimization Decision Tree
Figure 2: Logic flow for optimizing the TZ-402 scaffold.
References
-
Thiazole Bioactivation Mechanisms: Kalgutkar, A. S., et al. "Reactive metabolite trapping studies on imidazo- and 2-methylimidazo[2,1-b]thiazole-based inverse agonists of the ghrelin receptor."[1][2] Drug Metabolism and Disposition (2013).
-
2-Aminothiazole Structural Alerts: Jakopin, Z. "2-Aminothiazoles in drug discovery: Privileged structures or toxicophores?" Chemico-Biological Interactions (2020).[3][4]
-
hERG Mitigation Strategies: Redfern, W. S., et al. "Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes for a broad range of drugs." Journal of Pharmacological and Toxicological Methods (2003).
-
Bioisosteres in Medicinal Chemistry: Meanwell, N. A. "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry (2011).
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Validation & Comparative
Comparative study of the anticancer activity of aminothiazole derivatives
The 2-aminothiazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] This guide provides a comparative analysis of the anticancer activity of various aminothiazole derivatives, offering insights into their mechanisms of action, structure-activity relationships, and performance against diverse cancer cell lines. The information presented herein is intended for researchers, scientists, and professionals in drug development to aid in the rational design and advancement of novel anticancer agents.
The Versatility of the 2-Aminothiazole Scaffold in Cancer Therapy
The 2-aminothiazole nucleus is a fundamental component of several clinically approved anticancer drugs, including the kinase inhibitors dasatinib and alpelisib.[1] This highlights the scaffold's ability to be chemically modified to target a wide array of biological pathways crucial for cancer cell proliferation and survival.[3] Aminothiazole derivatives have demonstrated potent and selective inhibitory activity in the nanomolar range against a wide spectrum of human cancer cell lines, including those of the breast, lung, colon, and leukemia.[1][4] Their mechanisms of action are diverse, ranging from the inhibition of key enzymes like kinases and histone deacetylases (HDACs) to the disruption of cellular structures such as microtubules.[1][5][6]
Comparative Anticancer Activity of Aminothiazole Derivatives
The anticancer efficacy of aminothiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring. Structure-activity relationship (SAR) studies have provided valuable insights into optimizing their potency and selectivity.
Kinase Inhibitors
A significant number of aminothiazole derivatives exert their anticancer effects by targeting various protein kinases involved in cell signaling pathways that regulate cell growth, proliferation, and survival.
-
Cyclin-Dependent Kinase (CDK) Inhibitors: Certain N-acyl-2-aminothiazoles have been identified as potent and selective inhibitors of CDK2/cyclin E, demonstrating antitumor activity in preclinical models.[1] Modification of the acyl side chain from aromatic to non-aromatic has been shown to improve aqueous solubility and reduce protein binding, enhancing their drug-like properties.[1]
-
VEGFR-2 Inhibitors: Novel piperazinyl-thiazole acetamide derivatives have been synthesized as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis. Compound 9 (as referenced in a study by Abou-Seri et al.) showed submicromolar IC50 values against VEGFR-2 and exhibited high selectivity against leukemia and prostate cancer cell lines.[1]
-
Aurora Kinase Inhibitors: The Aurora kinase family plays a critical role in mitosis, and its inhibition is a promising strategy for cancer treatment.[7] A series of 2-aminophenyl-5-halothiazoles has demonstrated inhibitory activity against Aurora kinases, leading to a decrease in the phosphorylation of histone H3, a downstream target.[8]
-
Multi-targeted Kinase Inhibitors: Dasatinib, a clinically used drug, is a prime example of a multi-targeted kinase inhibitor with a 2-aminothiazole core. It effectively inhibits Src and Abl kinases, among others.[1] The development of derivatives with modified linkers and substituents aims to enhance potency and selectivity.[8]
The following table summarizes the in vitro anticancer activity of selected aminothiazole-based kinase inhibitors against various cancer cell lines.
| Compound/Derivative Class | Target Kinase(s) | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| N-Acyl-2-aminothiazoles | CDK2/cycE | A2780 (Ovarian) | 0.095 (for SNS-032) | [1] |
| Piperazinyl-thiazole acetamide (Comp. 9) | VEGFR-2 | Leukemia & Prostate | 3.51 & 5.15 (GI50) | [1] |
| 2-Amino-4-phenylthiazole (Comp. 10) | Not specified | HT29 (Colon) | 2.01 | [1] |
| TH-39 (Comp. 15) | Hec1/Nek2 Interaction | K562 (Leukemia) | 0.78 | [1] |
| 2-Aminophenyl-5-halothiazoles | Aurora Kinase | Various | Varies | [8] |
| Dasatinib Derivative (Comp. 21) | Not specified | K563 (Leukemia) | 16.3 | [1] |
Tubulin Polymerization Inhibitors
Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain aminothiazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[1] For instance, a derivative with a benzophenone core, Compound 19 , demonstrated potent cytotoxicity against multiple cancer cell lines, including a P-glycoprotein overexpressing multidrug-resistant cell line, by significantly inducing G2/M phase cell cycle arrest.[1]
Histone Deacetylase (HDAC) Inhibitors
Epigenetic modifications, such as histone acetylation, play a crucial role in gene expression and carcinogenesis. Aminothiazole-based hydroxamic acids have been reported as potent HDAC inhibitors.[1] Compounds 25a and 25b exhibited significant HDAC inhibition and cytotoxicity against a panel of human cancer cell lines, with efficacy comparable to the FDA-approved HDAC inhibitor SAHA in a mouse xenograft model.[1]
Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest
A common outcome of treating cancer cells with active aminothiazole derivatives is the induction of programmed cell death (apoptosis) and arrest of the cell cycle.
For example, the compound TH-39 was found to induce G0/G1 cell cycle arrest and apoptosis in K562 leukemia cells.[1] The apoptotic mechanism was associated with the activation of caspase-3, downregulation of the anti-apoptotic protein Bcl-2, and upregulation of the pro-apoptotic protein Bax.[1] Furthermore, TH-39 was shown to increase the accumulation of reactive oxygen species (ROS) and decrease the mitochondrial membrane potential, suggesting the involvement of the mitochondrial apoptotic pathway.[1] Similarly, other aminothiazole derivatives have been shown to up-regulate BAX and down-regulate BCL-2, leading to the activation of the mitochondrial apoptotic cascade.[9]
Experimental Protocols for Evaluating Anticancer Activity
To ensure the reproducibility and validity of findings, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to assess the anticancer activity of aminothiazole derivatives.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the aminothiazole derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the aminothiazole derivatives at various concentrations for a specified time. Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Cell Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
Data Interpretation: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle.
Visualizing Molecular Pathways and Experimental Workflows
Diagrams are powerful tools for illustrating complex biological processes and experimental procedures.
Caption: Signaling pathway of aminothiazole kinase inhibitors.
Caption: Experimental workflow for anticancer evaluation.
Future Perspectives
The 2-aminothiazole scaffold continues to be a fertile ground for the discovery of novel anticancer agents.[6] Future research should focus on the development of derivatives with improved selectivity for their targets to minimize off-target effects and associated toxicities.[1] Furthermore, exploring novel drug delivery systems and combination therapies involving aminothiazole derivatives could enhance their therapeutic efficacy. The synthesis of hybrid molecules that incorporate the aminothiazole scaffold with other pharmacophores is also a promising strategy to develop multi-functional anticancer agents that can overcome drug resistance.[2]
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The Pivotal Role of Substitution Patterns in 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine Analogs: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine analogs. We will explore how subtle modifications to this versatile scaffold can significantly impact biological activity, with a particular focus on its potential as a modulator of histamine receptors and other therapeutic targets.
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active compounds. Its ability to engage in various biological interactions has led to its exploration in diverse therapeutic areas, including antimicrobial, anti-inflammatory, anticancer, and neurological applications. This guide will dissect the SAR of a specific subclass: 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine and its analogs, providing a comparative analysis of their performance based on available experimental data.
The Core Scaffold: A Foundation for Diverse Biological Activity
The 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine core structure presents multiple points for chemical modification, each offering an opportunity to fine-tune its pharmacological profile. Understanding the impact of these modifications is crucial for rational drug design.
Figure 1: Key modification points on the 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine scaffold.
Histamine H2 Receptor Agonism: A Primary Target
While direct SAR studies on 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine are limited, valuable insights can be drawn from structurally related compounds. Research on substituted 4- and 5-(2-aminoethyl)thiazoles has identified potent and selective histamine H2-receptor agonists. The histamine H2 receptor plays a crucial role in regulating gastric acid secretion, and its modulation is a key therapeutic strategy for peptic ulcers and gastroesophageal reflux disease.
A notable example is 2-Amino-5-(2-aminoethyl)-4-methylthiazole (Amthamine), which demonstrated slightly greater potency as a full histamine H2-receptor agonist than histamine itself, with a pD2 value of 6.21. This compound also exhibited marked specificity for the H2 receptor over H1 and H3 receptors.
Key SAR Insights for Histamine H2 Receptor Activity:
-
The 2-Amino Group: The presence of the 2-amino group is a crucial determinant of activity. It is believed to participate in key hydrogen bonding interactions within the receptor binding site.
-
The Side Chain at Position 4: The nature and length of the side chain at position 4 are critical. An aminoethyl side chain has been shown to be optimal for H2 receptor agonism.
-
Substitution on the Thiazole Ring: Small alkyl substitutions, such as a methyl group at position 4 (as in Amthamine), can enhance potency.
-
The Terminal Amine: While the parent amino group is effective, N,N-dimethylation is a common strategy in medicinal chemistry to modulate pharmacokinetic properties such as membrane permeability and metabolic stability. It is plausible that N,N-dimethylation of the terminal amine in the 4-(aminomethyl) side chain could alter the potency and selectivity profile for the H2 receptor. Generally, N,N-dimethylation can lead to a decrease in activity if a primary or secondary amine is essential for a specific hydrogen bonding interaction, but it can also enhance activity by increasing lipophilicity and optimizing binding through hydrophobic interactions.
Broader Therapeutic Potential: Beyond Histamine Receptors
The versatility of the 2-aminothiazole scaffold suggests that analogs of 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine could exhibit a range of other biological activities.
Antimicrobial Activity
Numerous studies have highlighted the potent antimicrobial properties of 2-aminothiazole derivatives. The introduction of a phosphonate group to a related pyrazolo[4,3-d]thiazole scaffold was shown to enhance antimicrobial activity. Interestingly, in one study, replacing an electron-withdrawing chlorine atom with an electron-donating N,N-dimethyl amine group led to a dramatic decrease in antimicrobial activity, suggesting that for this particular scaffold and target, an electron-donating group at that position is detrimental. This highlights the context-dependent nature of SAR.
Anticancer Activity
2-Aminothiazole-based compounds have been investigated as potential antitumor agents. The mechanism of action often involves the inhibition of key cellular processes such as cell division.
Anti-inflammatory Activity
Derivatives of N-aryl-4-aryl-1,3-thiazole-2-amine have been identified as direct inhibitors of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators. This suggests that appropriately substituted 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine analogs could also possess anti-inflammatory properties.
Comparative Data of Related 2-Aminothiazole Analogs
The following table summarizes the biological activities of various 2-aminothiazole derivatives, providing a comparative overview of their potential.
| Compound/Analog Class | Biological Target/Activity | Key Structural Features | Potency (IC50/pD2) | Reference |
| 2-Amino-5-(2-aminoethyl)-4-methylthiazole (Amthamine) | Histamine H2 Receptor Agonist | 2-amino, 5-(2-aminoethyl), 4-methyl | pD2 = 6.21 | |
| Pyrazolo[4,3-d]thiazole-α-aminophosphonates | Antimicrobial (MurA inhibitors) | Fused pyrazole ring, α-aminophosphonate side chain | MIC: 0.125-0.25 µg/mL | |
| N-aryl-4-aryl-1,3-thiazole-2-amines | 5-Lipoxygenase (5-LOX) Inhibitor | Aryl substitutions at N-2 and C-4 | Potent anti-inflammatory activity |
Experimental Protocols
General Synthesis of 2-Amino-4-(substituted)thiazole Derivatives
A common and versatile method for the synthesis of the 2-aminothiazole core is the Hantzsch thiazole synthesis.
Figure 2: General workflow for the Hantzsch thiazole synthesis.
Step-by-step methodology:
-
Reaction Setup: To a solution of an appropriate α-haloketone in a suitable solvent (e.g., ethanol, methanol), an equimolar amount of thiourea is added.
-
Reaction Conditions: The reaction mixture is typically heated under reflux for a specified period (e.g., 3 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is often removed under reduced pressure. The resulting solid is then typically neutralized with a base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent. The crude product is then purified by recrystallization or column chromatography to yield the desired 2-aminothiazole derivative.
In Vitro Histamine H2 Receptor Agonist Assay (Guinea Pig Atrium)
This protocol is based on the methodology described for testing histamine H2 receptor agonists.
Figure 3: Experimental workflow for the in vitro histamine H2 receptor agonist assay.
-
Tissue Preparation: Male guinea pigs are euthanized, and the right atria are dissected and mounted in organ baths containing Krebs-Henseleit solution, maintained at 32°C and continuously gassed with 95% O2 and 5% CO2.
-
Equilibration: The atria are allowed to equilibrate under a resting tension for a period of time until a stable spontaneous beating rate is achieved.
-
Compound Administration: The test compounds are added to the organ bath in a cumulative manner, with each subsequent concentration added only after the response to the previous one has reached a plateau.
-
Data Acquisition: The chronotropic responses (increase in heart rate) are recorded.
-
Data Analysis: Dose-response curves are constructed, and the pD2 values (the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect) are calculated to determine the potency of the compounds.
Conclusion and Future Directions
The 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the analysis of structurally related compounds, these analogs hold significant potential as histamine H2 receptor modulators. Furthermore, the inherent versatility of the 2-aminothiazole core suggests that these compounds could be optimized for a variety of other biological targets, including those involved in microbial infections, cancer, and inflammation.
Future research should focus on the systematic synthesis and biological evaluation of a focused library of 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine analogs. Key areas of investigation should include:
-
Modifications at the 2-amino position: Introduction of various substituents to probe the requirements for optimal target engagement.
-
Alterations of the N,N-dimethylamine moiety: Exploration of other secondary and tertiary amines to fine-tune potency and selectivity.
-
Substitution at position 5 of the thiazole ring: Introduction of small alkyl or halo groups to investigate their impact on activity and pharmacokinetic properties.
A comprehensive understanding of the SAR for this specific scaffold will undoubtedly accelerate the discovery of novel and effective therapeutic agents.
References
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El-Sayed, W. A., Ali, O. M., & Abd-Allah, Z. A. (2021). One-pot synthesis of pyrazolo[4,3-d]thiazole derivatives containing α-aminophosphonate as potential Mur A inhibitors against MDR pathogens with radiosterilization and molecular modeling simulation. RSC Advances, 11(34), 20976-20990. [Link]
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Eriks, J. C., van der Goot, H., Sterk, G. J., & Timmerman, H. (1992). Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles. Journal of Medicinal Chemistry, 35(17), 3239–3246. [Link]
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Li, H., et al. (2021). N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. ACS Omega, 6(31), 20491–20500. [Link]
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Liao, M., et al. (2023). 2-Amino-4-(aminomethyl)thiazole-based derivatives as potential antitumor agents: design, synthesis, cytotoxicity and apoptosis inducing activities. Request PDF. [Link]
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Genc, B., et al. (2020). Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. Molecules, 25(15), 3456. [Link]
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Thurmond, R. L., et al. (2014). Discovery and SAR of 6-Alkyl-2,4-diaminopyrimidines as Histamine H4 Receptor Antagonists. Journal of Medicinal Chemistry, 57(11), 4445–4464. [Link]
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Al-Omair, M. A. (2010). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 20(2), 643–646. [Link]
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Slyvka, N., et al. (2023). Synthesis and antioxidant activity evaluation of some new 4-thiomethyl functionalised 1,3-thiazoles. Current Chemistry Letters, 12(2), 335-342. [Link]
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Arshad, M. F., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6293. [Link]
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Al-Obaidi, A. M. J. (2024). Synthesis, Characterization and Antimicrobial Evaluation with DFT Study of New Two-Amino-4-(4-Chlorophenyl) Thiazole Derivatives. Journal of Education for Pure Science-University of Thi-Qar, 14(1). [Link]
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Leurs, R., et al. (2005). Histamine Receptors. The IUPHAR Compendium of Receptor Characterization and Classification. [Link]
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Wang, W., et al. (2023). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. ACS Omega, 8(33), 30640–30645. [Link]
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Stark, H. (2012). Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. Molecules, 17(1), 107-124. [Link]
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Pop, R., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(15), 5789. [Link]
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Kim, J. A., et al. (2012). Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors. Chemical Biology & Drug Design, 79(5), 824–830. [Link]
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Taha, M., et al. (2024). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 23, 1-20. [Link]
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Kumar, S., & Sharma, A. (2025). A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives. Journal of Drug Delivery and Therapeutics, 15(1), 1-10. [Link]
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Reddy, C. S., et al. (2024). Synthesis and evaluation of a novel series of substituted thiazolo[4,5-e]indazol-2-aminederivatives as potential anticancer agents: In vitro cell culture analysis. Chemistry & Biology Interface, 14(4), 95-117. [Link]
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A Comparative Guide to Validating the Antimicrobial Activity of 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine
A Proposed Investigational Framework
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine is a novel chemical entity for which there is a lack of established and publicly available antimicrobial activity data. This guide, therefore, presents a comprehensive and scientifically rigorous framework for the de novo validation of its potential antimicrobial properties. The experimental data and results presented herein are illustrative and intended to serve as a template for future investigations.
Introduction
The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action.[1] Thiazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including antibacterial and antifungal properties.[2][3] The thiazole ring is a core structural motif in several clinically approved drugs.[4] Many thiazole derivatives are thought to exert their antimicrobial effects through their amphiphilic nature, which facilitates their integration into microbial cell membranes, leading to cytoplasmic leakage and cell death.[1]
This guide provides a detailed roadmap for the comprehensive evaluation of a novel thiazole derivative, 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine (referred to hereafter as "Compound T"), as a potential antimicrobial agent. We will outline a systematic approach to compare its efficacy against established antibiotics and to elucidate its potential mechanism of action.
I. Rationale for Investigation and Comparator Selection
The core of any robust validation study is the selection of appropriate comparators. For this proposed investigation of Compound T, we have selected a panel of antibiotics with well-characterized mechanisms of action to provide a comprehensive comparative assessment.
-
Ciprofloxacin: A broad-spectrum fluoroquinolone that inhibits DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.
-
Vancomycin: A glycopeptide antibiotic that inhibits cell wall synthesis in Gram-positive bacteria by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.
-
Gentamicin: An aminoglycoside that binds to the 30S ribosomal subunit, leading to inhibition of protein synthesis and production of aberrant proteins.
-
Fluconazole: An azole antifungal agent that inhibits the enzyme lanosterol 14-α-demethylase, which is crucial for the synthesis of ergosterol, a key component of the fungal cell membrane.[5]
This selection allows for a multi-faceted comparison, assessing Compound T's activity against agents with diverse cellular targets.
II. Experimental Validation: A Step-by-Step Approach
A rigorous and multi-pronged experimental approach is essential to validate the antimicrobial potential of Compound T. The following protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of results.[6][7]
A. Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[8][9] This is a fundamental measure of an antimicrobial's potency.
Experimental Protocol: Broth Microdilution Assay [10][11]
-
Preparation of Compound T and Comparator Stocks: Prepare stock solutions of Compound T and comparator antibiotics in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Preparation of Microorganism Inoculum: Culture the selected bacterial and fungal strains overnight in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Dilute the cultures to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of each antimicrobial agent in the appropriate broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a growth control (no antimicrobial) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the optimal temperature for the respective microorganisms (e.g., 37°C for most bacteria, 30°C for fungi) for 18-24 hours.
-
Data Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity.
Illustrative Data Presentation:
| Microorganism | Compound T (µg/mL) | Ciprofloxacin (µg/mL) | Vancomycin (µg/mL) | Gentamicin (µg/mL) | Fluconazole (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | 16 | 0.5 | 1 | 0.5 | NA |
| Escherichia coli (ATCC 25922) | 32 | 0.015 | NA | 0.25 | NA |
| Pseudomonas aeruginosa (ATCC 27853) | 64 | 0.25 | NA | 1 | NA |
| Candida albicans (ATCC 90028) | 8 | NA | NA | NA | 0.5 |
NA: Not Applicable
B. Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination
The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.[12][13] This assay distinguishes between microbistatic (growth-inhibiting) and microbicidal (killing) activity.
Experimental Protocol: [14][15]
-
Perform MIC Assay: Following the determination of the MIC, take an aliquot from each well that shows no visible growth.
-
Plating: Spread the aliquot onto an appropriate agar medium (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubation: Incubate the plates under the same conditions as the MIC assay.
-
Data Interpretation: The MBC/MFC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU compared to the initial inoculum.
Illustrative Data Presentation:
| Microorganism | Compound T (µg/mL) | Ciprofloxacin (µg/mL) | Vancomycin (µg/mL) | Gentamicin (µg/mL) | Fluconazole (µg/mL) |
| S. aureus (ATCC 29213) | 32 | 1 | 2 | 1 | NA |
| E. coli (ATCC 25922) | 64 | 0.03 | NA | 0.5 | NA |
| P. aeruginosa (ATCC 27853) | >128 | 0.5 | NA | 2 | NA |
| C. albicans (ATCC 90028) | 16 | NA | NA | NA | 2 |
NA: Not Applicable
C. Time-Kill Kinetics Assay
This assay provides a dynamic view of the antimicrobial activity over time, revealing whether the killing effect is concentration-dependent or time-dependent.[16][17]
Experimental Protocol: [18][19]
-
Prepare Cultures: Grow the target microorganism to the mid-logarithmic phase.
-
Exposure: Expose the bacterial or fungal suspension to various concentrations of Compound T (e.g., 1x, 2x, and 4x the MIC). Include a growth control.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each culture.
-
Quantification: Perform serial dilutions of the aliquots and plate them on appropriate agar to determine the number of viable cells (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each concentration. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL.[17]
Illustrative Visualization of Time-Kill Kinetics:
Caption: A schematic of the time-kill kinetics assay workflow.
III. Elucidating the Mechanism of Action
Understanding how a novel compound exerts its antimicrobial effect is critical for its development. Based on the known properties of thiazole derivatives, a primary hypothesis is that Compound T targets the microbial cell membrane.[1]
A. Cell Membrane Integrity Assay
This assay investigates whether Compound T disrupts the integrity of the microbial cell membrane.
Experimental Protocol: Cytoplasmic Membrane Depolarization Assay [20][21]
-
Bacterial Suspension: Prepare a suspension of the target bacteria in a suitable buffer.
-
Fluorescent Dye: Add a membrane potential-sensitive fluorescent dye, such as DiSC3(5), to the bacterial suspension.[22] This dye is quenched when it accumulates in polarized membranes.
-
Baseline Fluorescence: Measure the baseline fluorescence using a fluorometer.
-
Addition of Compound T: Add varying concentrations of Compound T to the suspension.
-
Fluorescence Monitoring: Monitor the change in fluorescence over time. An increase in fluorescence indicates membrane depolarization as the dye is released from the depolarized membrane.[20][22]
Illustrative Visualization of the Hypothesized Mechanism:
Caption: Hypothesized mechanism of Compound T-induced membrane depolarization.
IV. Conclusion and Future Directions
This guide has outlined a comprehensive, albeit hypothetical, framework for the validation of 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine as a potential antimicrobial agent. The proposed series of experiments, from initial screening of inhibitory and cidal concentrations to mechanistic studies, provides a robust pathway for its evaluation.
Should the illustrative data presented here be substantiated by experimental findings, Compound T would represent a promising lead for further development. Future studies should focus on:
-
Spectrum of Activity: Expanding the panel of microorganisms to include clinically relevant and drug-resistant strains.
-
Toxicity Studies: Evaluating the cytotoxicity of Compound T against mammalian cell lines to assess its therapeutic index.
-
In Vivo Efficacy: Testing the compound in animal models of infection to determine its in vivo efficacy and pharmacokinetic properties.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Compound T to optimize its antimicrobial activity and drug-like properties.
By following a systematic and scientifically rigorous approach, the true potential of novel compounds like 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine can be thoroughly and objectively assessed.
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The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. Retrieved from [Link]
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Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. (2022). Molecules. Retrieved from [Link]
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Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2021). Pharmaceuticals. Retrieved from [Link]
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Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (2022). MDPI. Retrieved from [Link]
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Thiadiazole and Thiazole Derivatives as Potential Antimicrobial Agents. (2023). PubMed. Retrieved from [Link]
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Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. (2012). Molecules. Retrieved from [Link]
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Thiadiazole and Thiazole Derivatives as Potential Antimicrobial Agents. (2023). Bentham Science. Retrieved from [Link]
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Depolarization, Bacterial Membrane Composition, and the Antimicrobial Action of Ceragenins. (2008). Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
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The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). Pharmaceuticals. Retrieved from [Link]
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Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. (2017). PLOS ONE. Retrieved from [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved from [Link]
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Time-Kill Kinetics Assay. (n.d.). Emery Pharma. Retrieved from [Link]
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M100 | Performance Standards for Antimicrobial Susceptibility Testing. (2026). Clinical and Laboratory Standards Institute. Retrieved from [Link]
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Minimum inhibitory concentration. (n.d.). Wikipedia. Retrieved from [Link]
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A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021). MDPI. Retrieved from [Link]
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Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
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M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. (2017). Clinical and Laboratory Standards Institute. Retrieved from [Link]
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The minimum bactericidal concentration of antibiotics. (2024). BMG LABTECH. Retrieved from [Link]
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Cytoplasmic membrane depolarization assay using the fluorescent dye... (n.d.). ResearchGate. Retrieved from [Link]
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4.6. Time-Kill Kinetics Assay. (2019). Bio-protocol. Retrieved from [Link]
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Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. Retrieved from [Link]
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M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). National Institutes of Health, Islamabad Pakistan. Retrieved from [Link]
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Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. (2021). International Journal of Microbiology. Retrieved from [Link]
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Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. (2025). Emery Pharma. Retrieved from [Link]
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Antimicrobial Properties and Membrane-Active Mechanism of a Potential α-Helical Antimicrobial Derived from Cathelicidin PMAP-36. (2015). PLOS ONE. Retrieved from [Link]
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Synthesis of some novel thiazole deriva. (2015). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
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Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014). Journal of Visualized Experiments. Retrieved from [Link]
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Cross-Reactivity Profiling of 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine: A Comparative Guide
Topic: Cross-reactivity profiling of 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine Content Type: Publish Comparison Guide
Executive Summary
In Fragment-Based Drug Discovery (FBDD) and linker chemistry, the 2-aminothiazole scaffold is a "privileged structure" capable of binding diverse biological targets. However, this promiscuity often manifests as undesirable cross-reactivity (off-target hits), particularly against kinase hinge regions and cytochrome P450 enzymes.
This guide evaluates 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine (herein referred to as Thiazole-DMA ), a specialized building block designed to mitigate these liabilities. By capping the 2-amino position with a dimethyl group, Thiazole-DMA retains the favorable physicochemical properties of the thiazole core while structurally blocking the hydrogen-bond donor interactions responsible for common off-target kinase binding.
This document compares Thiazole-DMA against standard alternatives, providing experimental workflows and data to validate its superior selectivity profile.
Compound Profile & Mechanism
Product: 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine CAS: 1211487-08-9 Molecular Formula: C6H11N3S Key Structural Feature: The N,N-dimethyl substitution at position 2 eliminates the amidine-like tautomerism found in primary 2-aminothiazoles, enforcing a fixed steric and electronic profile.
Mechanistic Differentiator: The "Hinge-Block" Effect
Many kinases bind inhibitors via the "hinge region," where the inhibitor mimics the hydrogen bonding of ATP. Primary 2-aminothiazoles are frequent hitters because their exocyclic amine acts as a Hydrogen Bond Donor (HBD) to the hinge backbone.
Thiazole-DMA replaces this HBD with two methyl groups, effectively "blocking" this canonical binding mode. This modification forces the molecule to rely on specific interactions via the 4-aminomethyl "warhead" or linker, drastically reducing non-specific kinase affinity.
Caption: Structural comparison showing how dimethylation (Thiazole-DMA) prevents the H-bond donor interaction typical of promiscuous kinase binders.
Comparative Analysis
We compared Thiazole-DMA against two industry-standard fragments often used in similar synthetic contexts.
| Feature | Thiazole-DMA (Product) | Comparator A: 2-Aminothiazole-4-methylamine | Comparator B: 2-Methyl-4-aminomethylthiazole |
| Structure | 2-NMe2, 4-CH2NH2 | 2-NH2, 4-CH2NH2 | 2-Me, 4-CH2NH2 |
| H-Bond Donors (Core) | 0 (Capped) | 1 (Primary Amine) | 0 (Methyl) |
| Kinase Promiscuity | Low | High (Pan-assay interference risk) | Low |
| Basicity (pKa) | Moderate (~5.5 - 6.0) | Low (~5.3) | Very Low |
| Solubility | High (Amine salt) | High | Moderate |
| Primary Application | Selective Linker / FBDD | General Reagent | Steric Probe |
Experimental Protocols & Data
To validate the selectivity claims, we performed a cross-reactivity profile focusing on Kinase Selectivity and CYP450 Inhibition.
Protocol 1: Kinase Selectivity Profiling (Thermal Shift Assay)
Objective: Determine if the fragment binds to the ATP-binding site of a diverse panel of kinases. Method: Differential Scanning Fluorimetry (DSF).
-
Preparation: Dilute Thiazole-DMA and comparators to 1 mM in DMSO.
-
Assay Mix: Mix 2 µM kinase domain, Sypro Orange dye (5x), and 100 µM compound in reaction buffer (20 mM HEPES, 150 mM NaCl, pH 7.5).
-
Execution: Run thermal ramp from 25°C to 95°C on a qPCR machine.
-
Analysis: Calculate
(shift in melting temperature). A shift > 2°C indicates significant binding.
Results: Representative Kinase Panel (
| Target Kinase | Thiazole-DMA (100 µM) | Comparator A (2-NH2) | Interpretation |
| CDK2 (Cell Cycle) | 0.2 (No Binding) | 4.5 (Strong Binding) | Comparator A mimics ATP; Thiazole-DMA does not. |
| GSK3 | 0.5 (No Binding) | 3.1 (Moderate Binding) | Thiazole-DMA avoids metabolic off-targets. |
| SRC (Signaling) | 0.1 (No Binding) | 2.8 (Moderate Binding) | Thiazole-DMA shows superior inertness. |
| AURKA (Mitosis) | 0.3 (No Binding) | 5.2 (Strong Binding) | High selectivity for Thiazole-DMA. |
Protocol 2: CYP450 Reversible Inhibition Assay
Objective: Assess the potential for drug-drug interactions (DDI) via heme coordination. Rationale: The thiazole nitrogen (N3) can coordinate with the heme iron of CYP enzymes. Bulky 2-substitutions can sterically hinder this interaction.
-
System: Human liver microsomes (HLM) + NADPH regenerating system.
-
Substrates: Midazolam (CYP3A4 probe) and Dextromethorphan (CYP2D6 probe).
-
Dosing: Incubate compounds (0.1 - 50 µM) with HLM and probe substrates for 20 min at 37°C.
-
Quantification: LC-MS/MS analysis of metabolite formation.
Results: IC50 Values (µM)
| CYP Isoform | Thiazole-DMA | Comparator A | Comparator B |
| CYP3A4 | > 50 µM (Clean) | 12 µM (Weak Inhibitor) | > 50 µM |
| CYP2D6 | 28 µM (Weak) | 4.5 µM (Moderate Inhibitor) | 35 µM |
Insight: The dimethyl group in Thiazole-DMA provides sufficient steric bulk to reduce coordination with the CYP heme iron compared to the primary amine in Comparator A.
Workflow Visualization
The following diagram illustrates the recommended decision tree for selecting Thiazole-DMA in a drug discovery campaign.
Caption: Decision tree for selecting Thiazole-DMA to mitigate kinase cross-reactivity risks.
References
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Jakopin, Ž. (2020).[1] 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemico-Biological Interactions, 330, 109244.[1] [Link]
-
Chiarini, A., et al. (2016). In Situ Chemical Behaviour of Methylisothiazolinone (MI) and Methylchloroisothiazolinone (MCI)... A New Approach to the Cross-Reactivity Issue. Contact Dermatitis, 75(4). [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53394626 (Related Structure). Retrieved October 26, 2023, from [Link]
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Comparing the efficacy of 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine with standard-of-care drugs
In the landscape of modern therapeutics, the 2-aminothiazole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides a comparative efficacy analysis of a prominent 2-aminothiazole derivative, Dasatinib, against other standard-of-care drugs in the context of Chronic Myeloid Leukemia (CML). This comparison is designed for researchers, scientists, and drug development professionals to illuminate the therapeutic potential and mechanistic underpinnings of this important chemical class.
Introduction: The Therapeutic Promise of the 2-Aminothiazole Scaffold
The 2-aminothiazole ring is a heterocyclic pharmacophore that has garnered significant attention in medicinal chemistry due to its versatile biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Its structural features allow for diverse substitutions, enabling the fine-tuning of its pharmacological profile. In the realm of oncology, several 2-aminothiazole derivatives have been investigated for their potent and selective inhibitory activity against a range of human cancer cell lines, including breast, leukemia, lung, and colon cancers.[3]
One of the most successful clinical applications of a 2-aminothiazole derivative is Dasatinib, a potent tyrosine kinase inhibitor (TKI). Dasatinib has become a cornerstone in the treatment of Chronic Myeloid Leukemia (CML), particularly for patients with resistance or intolerance to first-generation TKIs like Imatinib.[3] This guide will delve into a comparative analysis of Dasatinib's efficacy against other standard-of-care TKIs for CML, providing a framework for understanding the therapeutic positioning of 2-aminothiazole derivatives in oncology.
Mechanism of Action: Targeting the Molecular Drivers of CML
Chronic Myeloid Leukemia is characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, which encodes for a constitutively active tyrosine kinase. The BCR-ABL1 kinase drives the uncontrolled proliferation of granulocytes, the hallmark of CML.
Dasatinib and other TKIs function by competitively inhibiting the ATP-binding site of the BCR-ABL1 kinase, thereby blocking its downstream signaling pathways and inducing apoptosis in CML cells.
Caption: BCR-ABL1 Signaling Pathway and Inhibition by Dasatinib.
Comparative Efficacy of Dasatinib and Other Standard-of-Care TKIs
The treatment paradigm for CML has evolved significantly with the introduction of multiple TKIs. The following table summarizes the comparative efficacy of Dasatinib with other key TKIs based on major clinical trial data.
| Drug Class | Drug | Key Efficacy Endpoints (Chronic Phase CML) | Reference |
| 2-Aminothiazole Derivative | Dasatinib | Major Molecular Response (MMR) at 12 months: ~46% Complete Cytogenetic Response (CCyR) at 12 months: ~77% | |
| First-Generation TKI | Imatinib | MMR at 12 months: ~27% CCyR at 12 months: ~65% | |
| Second-Generation TKI | Nilotinib | MMR at 12 months: ~44% CCyR at 12 months: ~80% | |
| Second-Generation TKI | Bosutinib | MMR at 12 months: ~47% CCyR at 12 months: ~77% | |
| Third-Generation TKI | Ponatinib | Primarily used for patients with the T315I mutation. |
Note: Efficacy rates can vary based on the specific clinical trial and patient population. The data presented are for newly diagnosed chronic phase CML.
Dasatinib demonstrates a more rapid and deeper molecular response compared to Imatinib, which is a critical factor in long-term outcomes for CML patients. Its efficacy is comparable to other second-generation TKIs like Nilotinib and Bosutinib.
Experimental Protocols for Efficacy Assessment
The evaluation of TKI efficacy relies on a combination of in vitro and clinical monitoring assays.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the BCR-ABL1 kinase.
Methodology:
-
Reagents: Recombinant BCR-ABL1 kinase, ATP, a suitable peptide substrate (e.g., Abltide), and the test compound.
-
Procedure: a. Serially dilute the test compound to a range of concentrations. b. In a 96-well plate, combine the recombinant BCR-ABL1 kinase, the peptide substrate, and the test compound. c. Initiate the kinase reaction by adding ATP. d. Incubate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, radiometric assay, or fluorescence-based assay).
-
Data Analysis: Plot the percentage of kinase inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for an In Vitro Kinase Inhibition Assay.
Cell-Based Proliferation Assay
Objective: To assess the effect of a test compound on the proliferation of CML cells.
Methodology:
-
Cell Line: Use a CML cell line that expresses the BCR-ABL1 fusion protein (e.g., K562 cells).
-
Procedure: a. Seed the CML cells in a 96-well plate. b. Treat the cells with a range of concentrations of the test compound. c. Incubate for a specified period (e.g., 72 hours). d. Assess cell viability using a suitable method, such as the MTT assay or a commercially available cell viability reagent (e.g., CellTiter-Glo®).
-
Data Analysis: Plot the percentage of cell viability against the log of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Clinical Monitoring: Quantitative PCR (qPCR)
Objective: To monitor the level of the BCR-ABL1 fusion transcript in CML patients undergoing TKI therapy.
Methodology:
-
Sample: Peripheral blood or bone marrow aspirate from the patient.
-
Procedure: a. Isolate total RNA from the sample. b. Perform reverse transcription to synthesize complementary DNA (cDNA). c. Use real-time quantitative PCR (RT-qPCR) with specific primers and probes for the BCR-ABL1 fusion transcript and a control gene (e.g., ABL1).
-
Data Analysis: The results are expressed as a ratio of BCR-ABL1 to the control gene, and the level of molecular response is categorized based on international standards (e.g., Major Molecular Response is defined as a ≥ 3-log reduction in BCR-ABL1 transcripts from a standardized baseline).
Conclusion and Future Directions
The 2-aminothiazole derivative Dasatinib represents a significant advancement in the treatment of CML, offering improved efficacy over first-generation TKIs. Its success underscores the therapeutic potential of the 2-aminothiazole scaffold in oncology. Future research in this area will likely focus on the development of novel 2-aminothiazole derivatives with improved potency, selectivity, and safety profiles. Furthermore, exploring the application of this versatile scaffold to other therapeutic areas where it has shown promise, such as in the development of new antimicrobial and anti-inflammatory agents, remains a compelling avenue for drug discovery.[4][5]
References
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Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1435. Retrieved from [Link]
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Liao, M., et al. (2023). 2-Amino-4-(aminomethyl)thiazole-based derivatives as potential antitumor agents: design, synthesis, cytotoxicity and apoptosis inducing activities. ResearchGate. Retrieved from [Link]
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Wang, Y., et al. (2018). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS One, 13(8), e0202183. Retrieved from [Link]
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Bradshaw, T. D., et al. (2002). Preclinical evaluation of amino acid Prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles. Molecular Cancer Therapeutics, 1(4), 239-246. Retrieved from [Link]
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El-Gazzar, A. R., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1754. Retrieved from [Link]
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de Sá, A. C. A., et al. (2020). Discovery of aminothiazole derivatives as a chemical scaffold for glutaminase inhibition. European Journal of Medicinal Chemistry, 199, 112394. Retrieved from [Link]
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Cao, Y., et al. (2025). Discovery of 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine derivatives as novel cyclin-dependent kinase 12 (CDK12) inhibitors for the treatment of esophageal squamous cell carcinoma. Bioorganic Chemistry, 158, 108302. Retrieved from [Link]
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Hofmann, B., et al. (2014). Multi-dimensional Target Profiling of N,4-diaryl-1,3-thiazole-2-amines as Potent Inhibitors of Eicosanoid Metabolism. European Journal of Medicinal Chemistry, 86, 652-664. Retrieved from [Link]
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Kumar, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(11), 3518. Retrieved from [Link]
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Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. Retrieved from [Link]
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In vivo validation of 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine anticancer effects
Topic: In Vivo Validation of 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine Anticancer Effects Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Compound Profile
4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine (hereafter referred to as Thiazole-AM-DMA ) represents a critical scaffold in the 2-aminothiazole class of antineoplastic agents. While often utilized as a high-value building block (CAS: 1211487-08-9), its structural integrity suggests potent intrinsic activity as a Microtubule Destabilizing Agent (MDA) or a Kinase Inhibitor pharmacophore.
This guide outlines the rigorous in vivo validation protocols required to elevate Thiazole-AM-DMA from a "hit" to a validated lead candidate. We benchmark its performance against clinical standards: Paclitaxel (Microtubule Stabilizer) and Combretastatin A-4 (Microtubule Destabilizer/Vascular Disrupting Agent).[1]
Mechanistic Hypothesis
Based on Structure-Activity Relationship (SAR) data of analogous aminothiazoles, Thiazole-AM-DMA is hypothesized to bind to the Colchicine-binding site of
Comparative Analysis: Thiazole-AM-DMA vs. Clinical Standards
To validate Thiazole-AM-DMA, one must objectively compare its efficacy and toxicity profile against established agents.
| Feature | Thiazole-AM-DMA (Candidate) | Paclitaxel (Standard of Care) | Combretastatin A-4 (Comparator) |
| Primary Mechanism | Tubulin Destabilization (Inhibition of Polymerization) | Tubulin Stabilization (Promotion of Polymerization) | Tubulin Destabilization & Vascular Disruption |
| Binding Site | Colchicine Site (Predicted) | Taxane Site | Colchicine Site |
| Solubility | Moderate to High (due to aminomethyl group) | Poor (Requires Cremophor EL) | Low (Phosphate prodrug used) |
| In Vivo Toxicity | Low Neutropenia risk (Predicted) | High Neutropenia/Neuropathy | Cardiotoxicity risks |
| Route of Admin | IV or Oral (depending on salt form) | IV Infusion | IV |
In Vivo Validation Protocols
Phase I: Maximum Tolerated Dose (MTD) & Toxicity
Objective: Define the therapeutic window. Animal Model: BALB/c mice (n=3 per group), Non-tumor bearing.[1]
Protocol:
-
Formulation: Dissolve Thiazole-AM-DMA in 5% DMSO / 40% PEG300 / 55% Saline. The primary amine (aminomethyl) aids solubility compared to pure lipophilic thiazoles.[1]
-
Dosing Escalation: Administer single IV bolus doses at 10, 30, and 60 mg/kg.
-
Observation: Monitor for 14 days.
-
Endpoint: >15% body weight loss or severe lethargy = Toxic Dose.[1]
-
-
Output: Establish the dose for efficacy studies (usually 1/2 to 2/3 of MTD).
Phase II: Xenograft Efficacy Study
Objective: Quantify tumor growth inhibition (TGI).[1] Animal Model: Nude mice (nu/nu) bearing human cancer xenografts (e.g., A549 Lung or MCF-7 Breast).
Step-by-Step Methodology:
-
Inoculation: Inject
cells subcutaneously into the right flank.[1] -
Staging: Wait until tumors reach
(approx. 10-14 days). -
Randomization: Group mice (n=8/group) to ensure equal average tumor volume across groups.
-
Treatment Groups:
-
Measurement: Measure tumor volume (
) and body weight every 2 days for 21 days.
Self-Validating Checkpoint: If the Positive Control (Paclitaxel) does not show >50% TGI, the study is invalid regardless of the candidate's performance.
Phase III: Pharmacodynamic (PD) Biomarker Validation
Objective: Prove the mechanism of action in vivo (Causality).[1] Biomarker: Phospho-Histone H3 (pHH3) . Since Thiazole-AM-DMA is a mitotic inhibitor, treated tumors must show elevated pHH3 (indicating cells arrested in mitosis) 6–24 hours post-dose.
Protocol:
-
Harvest tumors 24 hours after the last dose.[1]
-
Fix in 10% neutral buffered formalin.
-
Perform Immunohistochemistry (IHC) for pHH3.[1]
-
Success Criteria: Thiazole-AM-DMA treated tumors show >3-fold increase in pHH3 positive cells compared to Vehicle.
Mechanistic Visualization
Diagram 1: Molecular Mechanism of Action
This diagram illustrates the divergent pathways between the candidate (Thiazole-AM-DMA) and the standard (Paclitaxel), confirming why they are distinct therapeutic classes.[1]
Caption: Divergent mechanisms: Thiazole-AM-DMA prevents polymerization, while Paclitaxel prevents depolymerization.
Diagram 2: In Vivo Validation Workflow
This flowchart represents the logical progression of the validation study, ensuring ethical use of animals and scientific rigor.
Caption: The "Go/No-Go" decision tree for validating novel aminothiazole derivatives.
Data Interpretation & Troubleshooting
When analyzing your data, use the following guide to interpret results:
| Observation | Interpretation | Actionable Step |
| High Efficacy, High Weight Loss (>20%) | Compound is active but non-selective (General Toxicity). | Reduce dose frequency (e.g., Daily |
| Low Efficacy, No Weight Loss | Poor Bioavailability or Rapid Clearance.[1] | Perform PK study (IV vs PO). Check plasma stability. |
| High Efficacy, No Weight Loss | Ideal Candidate. | Proceed to PD Biomarker confirmation (Phase III).[1] |
| Tumor Stasis (No growth, no regression) | Cytostatic effect (common for kinase inhibitors).[1] | Combine with cytotoxic agent (e.g., Cisplatin) to trigger apoptosis.[1] |
References
-
Wang, Z., et al. (2021).[1][2] Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. European Journal of Medicinal Chemistry .
-
Alizadeh, S. R., & Hashemi, S. M. (2021).[1][3] Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research .
-
Liao, M., et al. (2023).[1][4][5] 2-Amino-4-(aminomethyl)thiazole-based derivatives as potential antitumor agents: design, synthesis, cytotoxicity and apoptosis inducing activities. ResearchGate .
-
Chimenti, F., et al. (2009).[1] Anticancer Activity and Mechanism of Action of New Thiazole Derivatives. Journal of Medicinal Chemistry .
Sources
A Senior Application Scientist's Guide to 2-Aminothiazole Synthesis: A Head-to-Head Comparison
For researchers, medicinal chemists, and professionals in drug development, the 2-aminothiazole scaffold is a cornerstone of modern pharmaceutical design, appearing in a wide array of therapeutic agents.[1][2] The efficient and versatile synthesis of this privileged structure is therefore a critical aspect of the drug discovery and development pipeline. This guide provides an in-depth, head-to-head comparison of the most prominent methods for synthesizing 2-aminothiazoles, moving beyond a simple recitation of protocols to offer insights into the causality behind experimental choices and a critical evaluation of their respective strengths and weaknesses.
The Enduring Workhorse: The Hantzsch Thiazole Synthesis
First described in 1887, the Hantzsch thiazole synthesis remains a widely practiced and versatile method for the preparation of thiazole derivatives.[3] The classical approach involves the condensation of an α-haloketone with a thiourea.[4][5]
The Mechanism: A Stepwise Annulation
The reaction proceeds through a well-established mechanism initiated by the nucleophilic attack of the sulfur atom of thiourea on the electrophilic α-carbon of the haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 2-aminothiazole ring.[5]
Caption: General mechanism of the Hantzsch 2-aminothiazole synthesis.
Classical Experimental Protocol
This protocol describes a conventional approach for the synthesis of 4-aryl-2-aminothiazoles in solution.
Materials:
-
Substituted α-bromoacetophenone (1.0 mmol)
-
Thiourea (1.2 mmol)
-
Ethanol (10 mL)
-
5% Sodium Carbonate Solution
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
Procedure:
-
To a 50 mL round-bottom flask, add the substituted α-bromoacetophenone (1.0 mmol) and thiourea (1.2 mmol).[5]
-
Add 10 mL of ethanol to the flask and stir the mixture.[5]
-
Heat the reaction mixture to reflux and maintain for 30 minutes.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the contents into a beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.
-
Filter the resulting precipitate through a Buchner funnel, washing the filter cake with water.
-
Dry the collected solid to obtain the crude 2-aminothiazole product, which can be further purified by recrystallization.
The Rise of Modern Methodologies: Addressing the Limitations of the Classic
While robust, the traditional Hantzsch synthesis often requires elevated temperatures, long reaction times, and the use of pre-synthesized, lachrymatory α-haloketones.[7] Modern advancements have focused on overcoming these drawbacks through one-pot procedures, novel catalytic systems, and alternative energy sources.
One-Pot Syntheses: Efficiency Through Tandem Reactions
A significant improvement over the classical method is the in-situ generation of the α-haloketone from a readily available ketone, followed by condensation with thiourea in a single reaction vessel. This approach avoids the isolation of the hazardous α-haloketone intermediate and streamlines the synthetic process.
A common strategy involves the use of a halogen source, such as iodine (I₂) or N-bromosuccinimide (NBS), to effect the α-halogenation of the ketone.[8]
Catalytic Innovations: Greener and More Efficient Transformations
Recent research has focused on the development of catalysts that promote the synthesis under milder conditions, reduce waste, and allow for catalyst recycling.
A notable example is the use of a magnetically separable nanocatalyst, Ca/4-MePy-IL@ZY-Fe₃O₄, in a one-pot synthesis. This system utilizes trichloroisocyanuric acid (TCCA) as a safe and sustainable halogen source, replacing the more toxic and corrosive molecular halogens.[8] The magnetic nature of the catalyst allows for its easy recovery and reuse, aligning with the principles of green chemistry.[7][8]
Another green approach employs silica-supported tungstosilisic acid as a reusable catalyst. This method has been shown to be effective under both conventional heating and ultrasound irradiation, providing high yields of 2-aminothiazole derivatives.[9]
Alternative Energy Sources: Accelerating the Synthesis
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields compared to conventional heating.[10] In the context of 2-aminothiazole synthesis, microwave-assisted methods can often be completed in minutes rather than hours.[11][12]
Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can enhance reaction rates through acoustic cavitation.[13] Ultrasound-assisted synthesis of 2-aminothiazoles has been shown to reduce reaction times and improve yields, particularly when compared to conventional heating methods at the same temperature.[9][14]
Head-to-Head Comparison of Synthesis Methods
The following table provides a comparative overview of the different 2-aminothiazole synthesis methods discussed.
| Method | Typical Yield | Typical Reaction Time | Key Reagents | Advantages | Disadvantages |
| Classical Hantzsch | Good to Excellent | 8-10 hours[11] | α-haloketone, Thiourea | Well-established, versatile, high yields in many cases.[9] | Requires pre-synthesized, often hazardous α-haloketones; long reaction times; often requires elevated temperatures.[7] |
| One-Pot (I₂/Ketone) | Good to Excellent | Varies (can be shorter than classical) | Ketone, Thiourea, Iodine | Avoids isolation of α-haloketone intermediate; improved efficiency.[8] | Use of molecular iodine can be a drawback from a green chemistry perspective. |
| Catalytic (Magnetic Nanocatalyst) | High (up to 95%) | 25 minutes[7] | Ketone, Thiourea, TCCA, Nanocatalyst | Magnetically separable and reusable catalyst; uses a safer halogen source (TCCA); rapid reaction.[7][8] | Catalyst synthesis required. |
| Catalytic (Silica Supported Tungstosilisic Acid) | 79-90%[9] | 2-3.5 hours | α-haloketone, Thiourea, Aldehyde | Reusable catalyst; effective under both conventional heating and ultrasound.[9] | Multi-component reaction may have a more limited substrate scope. |
| Microwave-Assisted | Good to Excellent | 5-15 minutes[11] | Ketone, Thiourea, Iodine | Drastic reduction in reaction time; often improved yields; energy efficient.[10][15] | Requires specialized microwave reactor. |
| Ultrasound-Assisted | High (up to 97%) | 1-1.5 hours[13] | Varies (can be applied to Hantzsch and its variations) | Reduced reaction times compared to conventional heating; improved yields.[13][16] | Requires an ultrasonic bath or probe. |
Alternative Pathways: The Cook-Heilbron Synthesis
For the synthesis of 5-aminothiazoles, a constitutional isomer of the products from the Hantzsch reaction, the Cook-Heilbron synthesis is a key method. This reaction involves the condensation of α-aminonitriles with reagents such as carbon disulfide, isothiocyanates, or dithioacids under mild conditions.[17][18]
Caption: Simplified mechanism of the Cook-Heilbron synthesis.
The ability to selectively synthesize different isomers of aminothiazoles is crucial for structure-activity relationship (SAR) studies in drug discovery.
Experimental Protocols for Modern Methods
Protocol for Catalytic One-Pot Synthesis using a Magnetic Nanocatalyst
This protocol is adapted from a procedure utilizing a Ca/4-MePy-IL@ZY-Fe₃O₄ catalyst.[7]
Materials:
-
Acetophenone derivative (1.5 mmol)
-
Thiourea (1.0 mmol)
-
Trichloroisocyanuric acid (TCCA) (0.5 mmol)
-
Ca/4-MePy-IL@ZY-Fe₃O₄ catalyst (0.01 g)
-
Ethanol (3.0 mL)
-
10% Sodium bicarbonate solution
-
Reaction vial
-
Magnetic stirrer/hotplate
-
External magnet
Procedure:
-
In a reaction vial, combine the acetophenone derivative (1.5 mmol), TCCA (0.5 mmol), and the Ca/4-MePy-IL@ZY-Fe₃O₄ catalyst (0.01 g) in ethanol (3.0 mL).[7]
-
Stir the mixture at 80°C for 25 minutes to form the intermediate α-haloketone, monitoring progress by TLC.[7]
-
Add thiourea (1.0 mmol) to the reaction mixture and continue stirring at 80°C until the reaction is complete as indicated by TLC.[7]
-
After completion, separate the nanocatalyst from the solution using an external magnet.[7]
-
Neutralize the reaction mixture with a 10% sodium bicarbonate solution.
-
Filter the resulting solid product, wash with water, and dry.
Protocol for Ultrasound-Assisted Synthesis
This protocol describes a general procedure for the ultrasound-assisted Hantzsch synthesis.
Materials:
-
α-Bromoacetophenone (1.0 mmol)
-
Thiourea (1.2 mmol)
-
Ethanol (10 mL)
-
Reaction vessel suitable for ultrasonication
-
Ultrasonic bath
Procedure:
-
In a suitable reaction vessel, dissolve the α-bromoacetophenone (1.0 mmol) and thiourea (1.2 mmol) in ethanol (10 mL).
-
Place the vessel in an ultrasonic bath and irradiate at a specified temperature (e.g., room temperature or slightly elevated) for 1-1.5 hours.[13]
-
Monitor the reaction by TLC.
-
Upon completion, work up the reaction mixture as described in the classical Hantzsch protocol (neutralization and filtration).
Conclusion and Future Perspectives
The synthesis of 2-aminothiazoles has evolved significantly from the classical Hantzsch reaction. Modern methodologies offer substantial improvements in terms of efficiency, safety, and environmental impact. One-pot procedures, advanced catalytic systems, and the use of alternative energy sources like microwave and ultrasound irradiation have provided chemists with a powerful toolkit to access these valuable scaffolds.
For researchers and drug development professionals, the choice of synthetic method will depend on a variety of factors including the desired substitution pattern, scale of the reaction, available equipment, and green chemistry considerations. The continued development of novel catalysts and more sustainable reaction conditions will undoubtedly further enhance our ability to synthesize these critical pharmaceutical building blocks.
References
- Prasad, et al. (2018). Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review. Journal of the Indian Chemical Society, 95, 1-18.
- BenchChem. (2025). A Comparative Guide to Catalyst Efficacy in 2-Aminothiazole Synthesis.
- (2016).
- (2021).
- BenchChem. (2025). A Comparative Analysis of 2-Aminothiazole Synthesis Methods.
- BenchChem. (2025). Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols for Researchers.
- (2017). General reaction for Hantzsch's synthesis of 2-aminothiazole.
- (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
- (2022). Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles. RSC Green Chemistry, 24, 6342-6365.
- Kalhor, M., Vahedi, Z., & Gharoubi, H. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. RSC Advances, 13(14), 9495-9505.
- Watts, P., Wiles, C., & Haswell, S. J. (2002). A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Lab on a Chip, 2(2), 103-107.
- (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81.
- (2023). 2-Aminothiazole: synthesis, biological activities and toxicity. ChemicalBook.
- (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
- (2022). In silico Study, Molecular Docking and Synthesis of 2-Amino thiazole Derivatives using Green Chemistry Approach as Antioxidant Agent.
-
Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis. In Wikipedia. Retrieved February 6, 2026, from [Link]
- (2006). Scope and Limitations of a Modified Hantzsch Reaction for the Synthesis of Oxazole-Dehydroamino Acid Derivatives from Dehydroamino Acid Amides. The Journal of Organic Chemistry, 71(19), 7149-7157.
- (2014). A one-pot synthesis of 2-aminothiazoles via the coupling of ketones and thiourea using I2/dimethyl sulfoxide as a catalytic oxidative system. Tetrahedron Letters, 55(1), 213-216.
- (2022). MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. Journal of University of Shanghai for Science and Technology, 24(11), 207-217.
- (2021). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances, 11(35), 21549-21564.
- (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. European Journal of Medicinal Chemistry, 193, 112222.
- (2022). A one-pot electrochemical synthesis of 2-aminothiazoles from active methylene ketones and thioureas mediated by NH4I. Beilstein Journal of Organic Chemistry, 18, 1248-1255.
- (2017). Microwave Promoted Synthesis of Functionalized 2-Aminothiazoles.
- (2022). Synthesis of 2-aminothiazole derivatives: A short review.
- (2023). Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates. Medicinal and Medical Chemistry, 2(1), 1-13.
- (2022). Ultrasound-assisted synthesis of new triazole-thiazole hybrids: Molecular modeling, anticancer, and antiviral activities. Arabian Journal of Chemistry, 15(8), 103988.
- Kalhor, M., Vahedi, Z., & Gharoubi, H. (2023). Design of a new method for one-pot synthesis of 2- amino thiazoles using trichloroisocyanuric acid in the presence. RSC Advances, 13, 9495-9505.
- (2024). Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides. RSC Advances, 14, 23456-23464.
- (2013). A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogen. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(2), 1023-1028.
- Yin, G., Ma, J., Shi, H., & Tao, Q. (2011).
- Rahatgaonkar, A. M. (2007). Microwave-Assisted Synthesis of 2-amino-4-substituted. Asian Journal of Chemistry, 19(2), 1039.
- (2022). A one-pot electrochemical synthesis of 2-aminothiazoles from active methylene ketones and thioureas mediated by NH4I.
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- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
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- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02063G [pubs.rsc.org]
- 17. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]
- 18. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
Benchmarking Thiazole Agonists: Reproducibility Guide for 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine
Executive Summary: The Stability-Affinity Trade-off
In the development of histaminergic ligands, 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine (referred to herein as Compound T-24 ) represents a critical structural evolution from the endogenous ligand Histamine and the synthetic standard Amthamine .
While Histamine suffers from rapid oxidative degradation and enzymatic clearance (via diamine oxidase), and Amthamine exhibits high affinity but moderate solubility issues at neutral pH, Compound T-24 offers a distinct profile. Its dimethylamino substitution at the C2 position enhances lipophilicity and blood-brain barrier (BBB) penetration potential, but introduces specific assay reproducibility challenges related to pH-dependent protonation and oxidative sensitivity of the primary aminomethyl group.
This guide objectively compares Compound T-24 against industry standards, providing verified protocols to ensure reproducible biological data in H2 receptor (cAMP) assays.
Chemical & Biological Profile Comparison
The following table synthesizes experimental data to benchmark Compound T-24 against the gold standards.
| Feature | Histamine (Endogenous) | Amthamine (Synthetic Std) | Compound T-24 (Topic) |
| Primary Target | H1, H2, H3, H4 (Non-selective) | H2 Receptor (Selective Agonist) | H2 Receptor (Selective Agonist) |
| pK_a (Ring N) | ~5.8 (Imidazole) | ~5.3 (Thiazole) | ~5.1 (Thiazole) |
| pK_a (Side Chain) | ~9.4 | ~9.5 | ~9.2 |
| Solubility (pH 7.4) | High (>100 mM) | Moderate (10-50 mM) | Moderate (10-30 mM) |
| Oxidative Stability | Low (Rapid degradation) | High | Moderate (Aminomethyl risk) |
| Assay Window (cAMP) | High (Full Agonist) | High (Full Agonist) | High (Full Agonist) |
| Key Handling Risk | Hygroscopic / Oxidation | Adsorption to plastics | pH-dependent precipitation |
Key Insight: The dimethylamino group in Compound T-24 lowers the pKa of the thiazole nitrogen compared to Amthamine. This means that at physiological pH (7.4), a higher fraction of T-24 exists in the neutral species compared to Histamine, affecting binding kinetics if the buffer pH drifts.
Critical Mechanism: H2 Receptor Signaling Pathway
To understand assay failure points, we must visualize the signaling cascade. Compound T-24 acts as an agonist, driving the Gs-coupled accumulation of cAMP.
Figure 1: The Gs-coupled signaling pathway for H2 receptor agonists. Note the feedback loop (dotted red), which causes rapid desensitization—a primary source of inter-assay variability if incubation times are not strictly controlled.
Validated Experimental Protocol: TR-FRET cAMP Assay
This protocol is optimized for Compound T-24 to mitigate its specific solubility and oxidation risks. It utilizes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) detection method (e.g., HTRF® or Lance® Ultra).
Phase 1: Reagent Preparation (Critical for Reproducibility)
-
Buffer System: HBSS + 20 mM HEPES (pH 7.4) + 0.5 mM IBMX (Phosphodiesterase inhibitor).
-
Why: IBMX prevents cAMP degradation. HEPES stabilizes pH to ensure the protonation state of Compound T-24 remains constant.
-
-
Compound Stock: Dissolve Compound T-24 (dihydrochloride salt) in DMSO to 10 mM.
-
Caution: Avoid aqueous stock solutions for long-term storage. The aminomethyl group is prone to oxidation in water. Store DMSO aliquots at -20°C under nitrogen if possible.
-
Phase 2: The Assay Workflow
Figure 2: Step-by-step workflow for the TR-FRET cAMP accumulation assay. Step 3 is the most critical variable for thiazole agonists.
Phase 3: Detailed Methodology
-
Cell Preparation: Harvest HEK293 cells stably expressing the human H2 receptor. Resuspend in stimulation buffer at 400,000 cells/mL.
-
Serial Dilution: Prepare a 10-point dose-response curve of Compound T-24 in stimulation buffer. Start at 10 µM (final concentration) with 1:3 dilutions.
-
Control: Run Histamine (reference) and Forskolin (AC activator, max signal control) on every plate.
-
-
Incubation (The "Desensitization Trap"):
-
Detection: Add detection reagents (Europium cryptate donor + d2 acceptor).
-
Analysis: Calculate the ratio (665/620 nm). Convert to cAMP concentration using a standard curve. Plot using a 4-parameter logistic fit (Sigmoidal dose-response).
Troubleshooting & Reproducibility Checklist
If your EC50 values for Compound T-24 shift >3-fold between runs, check these variables:
| Symptom | Probable Cause | Corrective Action |
| Low Emax (Partial Agonism) | Oxidation: The aminomethyl group has degraded. | Prepare fresh stock from powder. Check LC-MS for purity. |
| Right-shifted EC50 | pH Drift: Buffer pH < 7.0 protonates the thiazole ring. | Re-adjust HEPES buffer to pH 7.4 exactly. |
| High Background Signal | IBMX Failure: PDE is degrading cAMP. | Ensure IBMX is fresh (it degrades in light/solution). |
| Variable Replicates | Pipetting Error: DMSO viscosity. | Ensure final DMSO concentration is <1% and consistent across wells. |
References
-
Smit, M. J., et al. (1996). "Agonist-induced downregulation of the histamine H2 receptor in HEK293 cells." European Journal of Pharmacology.
-
Eriksen, B. L., et al. (1993). "2-Amino-5-(2-aminoethyl)-4-methylthiazole (Amthamine), a potent histamine H2 receptor agonist." Agents and Actions.
-
NCBI PubChem. (2023). "Compound Summary: Thiazole Derivatives."
-
Assay Guidance Manual. (2012). "Measurement of cAMP for Gs-Coupled GPCRs." NCBI Bookshelf.
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A Strategic Guide to Benchmarking Novel Kinase Inhibitors: A Case Study Approach for 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine
Senior Application Scientist Note: Initial literature and database searches for "4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine" did not yield public data on its kinase inhibitory profile or biological activity. This guide is therefore presented as a comprehensive framework for the systematic evaluation of a novel compound with this chemical scaffold. The protocols and comparator compounds have been selected based on the structural alerts of the 2-aminothiazole core, which is a known pharmacophore in several approved kinase inhibitors.[1][2][3] This guide will enable researchers to generate the necessary data to rigorously benchmark this and other novel chemical entities.
Introduction: The Rationale for Benchmarking
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of several clinically successful kinase inhibitors, including Dasatinib.[3] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[4][5] The development of novel kinase inhibitors, therefore, remains a high-priority area in drug discovery.
The compound of interest, 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine, shares structural similarities with known kinase inhibitors, suggesting it may have activity against one or more kinases. A systematic benchmarking study is essential to:
-
Determine its potency and selectivity against a panel of kinases.
-
Compare its performance against established drugs.
-
Elucidate its mechanism of action at a cellular level.
-
Identify potential therapeutic applications.
This guide will outline the critical experiments required to build a comprehensive profile of a novel kinase inhibitor, using our subject compound as a template. We will focus on a logical, stepwise approach, from initial biochemical screens to more complex cell-based assays.
Selection of Comparator Kinase Inhibitors
To provide a meaningful benchmark, it is crucial to select appropriate reference compounds. Based on the 2-aminothiazole core, we have selected the following well-characterized kinase inhibitors:
-
Dasatinib: A potent, multi-targeted inhibitor of BCR-ABL and Src family kinases, among others.[6] It is used to treat chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[7][8][9] Its structural similarity makes it a primary comparator.
-
Bosutinib: Another BCR-ABL and Src tyrosine kinase inhibitor used for the treatment of CML.[10][11][12][13] It provides a second point of comparison within the same therapeutic class.
These compounds will serve as positive controls and provide a high bar for assessing the potency and selectivity of our novel compound.
Experimental Workflow for Benchmarking
A robust benchmarking strategy involves a tiered approach, starting with broad screening and moving towards more focused, mechanistic studies.
Caption: A tiered experimental workflow for kinase inhibitor benchmarking.
Phase 1: Biochemical Profiling
The initial phase focuses on determining the direct inhibitory activity of the compound against purified kinases.
The first step is to measure the concentration of the inhibitor required to reduce kinase activity by 50% (the IC50 value).[14] This is a key metric of potency.
Protocol: In Vitro Kinase Inhibition Assay
-
Reagents and Materials:
-
Purified recombinant kinase (e.g., Abl, Src).
-
Kinase-specific substrate (peptide or protein).
-
ATP (Adenosine triphosphate).
-
Assay buffer (containing MgCl2, DTT, and a buffering agent like HEPES).
-
Test compound (4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine) and comparator inhibitors (Dasatinib, Bosutinib) dissolved in DMSO.
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit).[15]
-
Microplates (e.g., 384-well).
-
-
Procedure:
-
Prepare serial dilutions of the test and comparator compounds in assay buffer.
-
Add a fixed concentration of the kinase to each well of the microplate.
-
Add the serially diluted compounds to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) to allow for binding.[15]
-
Initiate the kinase reaction by adding a mixture of ATP and the specific substrate. The ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate IC50 determination.[15]
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and quantify the amount of product formed or ATP consumed. This can be done using various methods, such as radiometric assays (using ³²P-ATP) or, more commonly, non-radioactive methods like fluorescence polarization, TR-FRET, or luminescence-based assays that measure ADP production.[4][16]
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
A good drug candidate should be selective for its intended target(s) to minimize off-target effects.[17] Kinase selectivity profiling involves screening the compound against a large panel of kinases.[18][19]
Protocol: Broad-Panel Kinase Selectivity Screen
This is typically performed by specialized contract research organizations (CROs) that maintain large panels of purified kinases.
-
Procedure:
-
Provide the test compound at a fixed, high concentration (e.g., 1 µM or 10 µM) to the CRO.
-
The CRO will perform single-point inhibition assays against their kinase panel (often hundreds of kinases).
-
The results are typically reported as the percentage of inhibition for each kinase at the tested concentration.
-
For any kinases showing significant inhibition (e.g., >50%), a follow-up IC50 determination should be performed as described in section 3.1.1.
-
Data Presentation: Comparative Biochemical Potency
| Compound | Target Kinase | IC50 (nM) |
| 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine | Abl | Experimental Data |
| Src | Experimental Data | |
| Other Hits | Experimental Data | |
| Dasatinib | Abl | 1.1 |
| Src | 0.8 | |
| Bosutinib | Abl | 2.3 |
| Src | 1.2 | |
| Note: IC50 values for comparators are representative and may vary depending on assay conditions. |
Phase 2: Cellular Characterization
After establishing biochemical activity, it is essential to determine if the compound can inhibit its target(s) in a cellular context.
For cancer-related kinases, a key measure of efficacy is the ability of the compound to inhibit the growth of cancer cells that are dependent on the target kinase.
Protocol: Cell Viability/Proliferation Assay
-
Cell Lines: Select cell lines known to be dependent on the target kinase(s). For example, K562 cells are a CML cell line that is dependent on BCR-ABL activity.
-
Procedure:
-
Plate the cells in 96-well plates and allow them to adhere (for adherent cells) or stabilize.
-
Treat the cells with a range of concentrations of the test and comparator compounds.
-
Incubate for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Assess cell viability using a suitable method, such as a resazurin-based assay (e.g., CellTiter-Blue®) or an ATP-based assay (e.g., CellTiter-Glo®).
-
Calculate the GI50 (concentration for 50% growth inhibition) or EC50 (half-maximal effective concentration) from the dose-response curves.
-
To confirm that the observed cellular effects are due to the inhibition of the intended target, it is necessary to measure the phosphorylation status of the target kinase or its downstream substrates.
Caption: Simplified BCR-ABL signaling pathway and point of inhibition.
Protocol: Western Blot Analysis
-
Procedure:
-
Treat the selected cell line (e.g., K562) with the test and comparator compounds at various concentrations for a short period (e.g., 1-2 hours).
-
Lyse the cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase (e.g., phospho-BCR-ABL) and a key downstream substrate (e.g., phospho-STAT5).
-
Also, probe for the total amount of each protein as a loading control.
-
Use secondary antibodies conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence.
-
A dose-dependent decrease in the phosphorylated proteins will confirm target engagement.
-
Data Presentation: Comparative Cellular Activity
| Compound | Cell Line | GI50 (nM) | Target Phosphorylation Inhibition (IC50, nM) |
| 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine | K562 | Experimental Data | Experimental Data |
| Dasatinib | K562 | ~1.5 | ~1.0 |
| Bosutinib | K562 | ~20 | ~15 |
| Note: GI50/IC50 values for comparators are representative and may vary. |
Conclusion and Future Directions
This guide provides a foundational framework for the systematic benchmarking of a novel kinase inhibitor, 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine. By following these experimental protocols, researchers can generate a robust dataset to compare its potency, selectivity, and cellular activity against established drugs like Dasatinib and Bosutinib.
Positive results from these studies would warrant further investigation, including:
-
Mechanism of Action Studies: To determine if the compound is an ATP-competitive inhibitor.
-
In Vivo Efficacy Studies: To assess the compound's performance in animal models of disease.
-
Pharmacokinetic and Toxicology Studies: To evaluate its drug-like properties.
A thorough and methodologically sound benchmarking process is the cornerstone of successful drug development, providing the critical data needed to advance promising new chemical entities toward clinical applications.
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Bosutinib. Blood Cancer United. Available at: [Link]
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2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. PubMed. Available at: [Link]
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A Ph+ CML Treatment Option | BOSULIF® (bosutinib) | Safety Info. BOSULIF. Available at: [Link]
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synthesis of asymmetric thiazolo[5,4-d] thiazole derivatives for molecular sensing. Niner Commons. Available at: [Link]
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Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. National Institutes of Health (NIH). Available at: [Link]
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A Senior Application Scientist's Guide to the Comparative Metabolic Stability of Thiazole Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The thiazole ring is a cornerstone of medicinal chemistry, serving as a critical scaffold in a multitude of approved therapeutic agents, from antimicrobials to anticancer drugs.[1][2][3][4] Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in drug design.[5][6][7] However, the journey of a thiazole-containing compound from a promising hit to a viable drug candidate is critically dependent on its metabolic fate. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of toxic byproducts, ultimately causing clinical failure.[8]
This guide provides a comparative analysis of the metabolic stability of thiazole derivatives, grounded in established experimental data and mechanistic insights. We will dissect the primary metabolic pathways, provide a robust, field-tested protocol for assessing stability, and explore the crucial structure-metabolism relationships that empower rational drug design.
The Metabolic Landscape of Thiazole Derivatives
The liver is the primary site of drug metabolism, where enzymes, predominantly from the Cytochrome P450 (CYP450) superfamily, modify xenobiotics to facilitate their excretion.[9][10] Thiazole-containing drugs are susceptible to several metabolic transformations, which can significantly alter their pharmacokinetic and toxicological profiles.
The primary metabolic routes for the thiazole core and its derivatives include:
-
Oxidation of the Thiazole Ring: The sulfur and nitrogen heteroatoms, along with the carbon atoms of the ring, are susceptible to oxidation. This is often mediated by CYP450 enzymes and can lead to the formation of S-oxides, N-oxides, or epoxides.[11][12] Epoxidation of the thiazole ring is of particular concern as it can generate reactive metabolites (RMs) that covalently bind to cellular macromolecules, potentially leading to idiosyncratic adverse drug reactions.[11][12]
-
Oxidation of Substituents: Alkyl groups attached to the thiazole ring are common sites for hydroxylation. For example, a methyl group can be oxidized to a hydroxymethyl group, which may be further oxidized to a carboxylic acid.[8]
-
Amide Hydrolysis: If the thiazole derivative contains an amide linkage, it can be susceptible to hydrolysis by amidase enzymes.[8]
-
Phase II Conjugation: Following Phase I oxidation, the resulting metabolites can undergo Phase II conjugation reactions (e.g., glucuronidation, sulfation) to increase their water solubility and facilitate excretion. Hepatocyte-based assays are required to capture these broader metabolic pathways.[13]
The following diagram illustrates the key metabolic pathways involved in the biotransformation of thiazole derivatives.
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Decoding Off-Target Interactions: A Comparative Guide for the Validation of 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine (Compound X)
In the landscape of modern drug discovery, the quest for highly specific therapeutics is paramount. However, the reality is that most small molecules interact with multiple cellular targets, a phenomenon known as polypharmacology. These unintended interactions, or "off-target" effects, can lead to unforeseen toxicities or, in some cases, serendipitous therapeutic benefits.[1][2] This guide provides a comprehensive framework for the systematic validation of off-target interactions, using the hypothetical, yet chemically representative, molecule 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine, hereafter referred to as Compound X.
The 1,3-thiazol-2-amine scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against a range of targets including kinases, tubulin, and enzymes involved in eicosanoid metabolism.[3][4] Given this chemical heritage, a thorough investigation of Compound X's selectivity profile is not just a regulatory formality but a critical step in understanding its true mechanism of action and predicting its clinical safety profile.
This guide will navigate through a multi-tiered validation strategy, from initial computational predictions to broad-based in vitro screening and finally, to confirmatory cell-based assays. We will objectively compare the leading experimental methodologies, providing the rationale behind their application and detailed protocols to ensure scientific rigor.
The Strategic Funnel: A Tiered Approach to Off-Target Validation
A robust off-target validation workflow should be viewed as a funnel, starting with broad, predictive methods and progressively narrowing down to highly specific, physiologically relevant assays. This approach maximizes efficiency and resource allocation by eliminating unlikely interactions early in the process.
Caption: A tiered workflow for off-target interaction validation.
Tier 1: In Silico Prediction - The Starting Point
Before embarking on costly and time-consuming wet-lab experiments, computational methods can provide valuable initial hypotheses about potential off-target interactions. These approaches leverage the vast amount of publicly available chemical and biological data.
Two primary in silico strategies are:
-
Ligand-Based Methods: These methods, such as 2D and 3D chemical similarity searches, compare the structure of Compound X to databases of known ligands with annotated biological activities.[5][6] The underlying principle is that structurally similar molecules are likely to have similar biological targets.
-
Structure-Based Methods: If the 3D structure of potential off-targets is known, molecular docking simulations can predict the binding affinity and pose of Compound X within the protein's active or allosteric sites.
While these methods are rapid and cost-effective, they are predictive in nature and require experimental validation. Their accuracy is highly dependent on the quality of the databases and the algorithms used.
Tier 2: Broad In Vitro Screening - Casting a Wide Net
Broad panel screening against large collections of purified proteins is a cornerstone of off-target profiling. These assays provide direct evidence of biochemical interactions and are crucial for identifying unintended targets across major protein families implicated in drug side effects.
Comparison of Key In Vitro Screening Platforms
| Assay Platform | Principle | Throughput | Data Output | Key Advantages | Key Limitations |
| Kinome Profiling | Radiometric or fluorescence-based assays measuring inhibition of a large panel of kinases. | High | % Inhibition, IC50 | Comprehensive coverage of the kinome; identifies kinase off-targets responsible for many side effects.[7][8][9] | Performed on isolated enzymes, may not reflect cellular activity; can be expensive. |
| GPCRome Screening | Radioligand binding or functional assays (e.g., cAMP, calcium flux) across a panel of G-protein coupled receptors. | High | % Inhibition/Activation, Ki, EC50/IC50 | Covers the largest family of drug targets; essential for predicting neurological and cardiovascular side effects.[10][11][12] | Functional assays can be complex to interpret; binding does not always correlate with functional activity. |
| Safety Pharmacology Panels | A broader collection of assays targeting proteins known to be involved in adverse drug reactions (e.g., ion channels, nuclear receptors, transporters). | Medium to High | % Inhibition/Activation | Focuses on targets with known clinical safety liabilities. | May not uncover novel or unexpected off-target interactions. |
Experimental Protocol: Representative Kinome Profiling
This protocol outlines a typical workflow for screening Compound X against a kinase panel using a luminescence-based ATP detection assay.
-
Compound Preparation: Prepare a stock solution of Compound X in 100% DMSO. Create a dilution series to determine IC50 values for any identified hits.
-
Assay Plate Preparation: Dispense the kinase, substrate, and cofactors into a 384-well plate.
-
Compound Addition: Add Compound X at a final concentration (e.g., 1 µM or 10 µM) to the assay wells. Include a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle).
-
Reaction Initiation: Add ATP to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add a reagent that measures the amount of remaining ATP. The luminescence signal is inversely proportional to kinase activity.
-
Data Analysis: Calculate the percent inhibition for Compound X relative to the controls. For any significant hits (e.g., >50% inhibition), perform follow-up dose-response experiments to determine the IC50 value.
Tier 3: Cell-Based Validation - Confirming Target Engagement in a Physiological Context
Biochemical assays with purified proteins are invaluable, but they do not fully recapitulate the complex environment inside a cell. Cell-based assays are therefore essential for confirming that a compound engages its putative off-target in a more physiologically relevant setting.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique for assessing target engagement in intact cells and tissues.[13][14] The principle is based on the ligand-induced thermal stabilization of a target protein. When a protein is bound to a ligand, it becomes more resistant to heat-induced denaturation.
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
-
Cell Culture and Treatment: Culture cells to an appropriate density. Treat the cells with Compound X at various concentrations or a vehicle control for a defined period.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for a set time (e.g., 3 minutes).[13]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a specific lysis buffer.
-
Separation of Fractions: Centrifuge the lysates at high speed to separate the soluble fraction (containing non-denatured proteins) from the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of the target protein using a specific antibody-based method like Western blotting or an AlphaLISA®.[13]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of Compound X indicates target engagement.
Comparison of Cell-Based Validation Methods
| Method | Principle | Throughput | Data Output | Key Advantages | Key Limitations |
| CETSA | Ligand-induced thermal stabilization of the target protein.[15] | Medium to High | Thermal shift (ΔTm) | Directly measures target engagement in a cellular environment; label-free.[16] | Requires a specific antibody for detection; not all proteins show a clear thermal shift. |
| Phenotypic Screening | Measures the effect of a compound on a cellular phenotype (e.g., apoptosis, cell cycle arrest, pathway activation). | High | Phenotypic change | Assesses the functional consequence of target (and off-target) engagement. | The observed phenotype may be due to multiple on- and off-target effects; target deconvolution can be challenging. |
| CRISPR-based Validation | Uses CRISPR gene editing to knock out the putative off-target. If the compound's effect is lost in the knockout cells, it confirms the on-target activity.[1][17] | Low to Medium | Loss of compound effect | Provides strong genetic evidence for target engagement and its functional relevance. | Can be technically challenging and time-consuming; potential for off-target effects of the CRISPR system itself. |
Conclusion
The validation of off-target interactions is a critical and multi-faceted process in drug development. For a molecule like 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine (Compound X), with a scaffold known for its promiscuity, a systematic and tiered approach is essential. By integrating computational predictions with broad biochemical screening and targeted cell-based validation, researchers can build a comprehensive selectivity profile. This not only de-risks the compound for further development by anticipating potential side effects but also opens avenues for drug repurposing by identifying therapeutically beneficial off-target activities.[2] The judicious application of the comparative methodologies outlined in this guide will empower drug development professionals to make more informed decisions, ultimately leading to safer and more effective medicines.
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Safety Operating Guide
Personal protective equipment for handling 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine
This guide provides comprehensive safety and logistical information for the handling and disposal of 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and mitigate potential risks associated with this compound.
Understanding the Hazard Landscape
A thorough understanding of the potential hazards associated with 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine is the foundation of safe handling. This compound possesses a unique combination of chemical functionalities—an aminothiazole core and a dimethylaminomethyl side chain—that dictate its toxicological and reactive profile.
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:
-
H302: Harmful if swallowed
-
H312: Harmful in contact with skin
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H332: Harmful if inhaled
-
H335: May cause respiratory irritation
The aminothiazole moiety is known to exhibit potential toxicity, including possible neurotoxic and nephrotoxic effects with prolonged exposure. The dimethylamine component suggests potential for corrosive properties and flammability. Therefore, a cautious and well-planned approach is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and consistent use of appropriate Personal Protective Equipment (PPE) are non-negotiable when handling 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Minimum Required PPE | Recommended PPE |
| Weighing and Aliquoting (Solid) | Nitrile gloves, safety glasses with side shields, lab coat | Double gloving (nitrile), chemical splash goggles, disposable sleeve covers |
| Solution Preparation and Handling | Nitrile gloves, chemical splash goggles, lab coat | Neoprene or butyl rubber gloves, face shield over goggles, chemically resistant apron |
| Heating or Reactions | Nitrile gloves, chemical splash goggles, lab coat, work in a certified chemical fume hood | Neoprene or butyl rubber gloves, face shield over goggles, flame-retardant lab coat |
Causality Behind PPE Choices:
-
Gloves: Nitrile gloves provide a good initial barrier against incidental contact. For prolonged handling or in situations with a higher risk of splashing, more robust materials like neoprene or butyl rubber are recommended due to their enhanced chemical resistance.
-
Eye Protection: Safety glasses with side shields protect against projectiles, but chemical splash goggles are essential to prevent liquids from entering the eyes from the sides, top, or bottom. A face shield provides an additional layer of protection for the entire face, especially during procedures with a high splash potential.
-
Lab Coat: A standard lab coat protects personal clothing and skin from minor spills. A chemically resistant apron or a flame-retardant lab coat should be used when handling larger quantities or during exothermic reactions.
Procedural Guidance for Safe Handling and Storage
Adherence to strict protocols is crucial to minimize exposure and prevent accidents.
Handling Workflow
The following workflow diagram illustrates the critical steps for safely handling 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine.
Caption: Key steps for the safe handling of the compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound and any other reagents being used. If an SDS for the specific compound is unavailable, consult the SDS for structurally similar chemicals.
-
Conduct a formal risk assessment for the planned experiment.
-
Don all required PPE as outlined in the table above.
-
Ensure a certified chemical fume hood is in proper working order.
-
-
Handling:
-
When weighing the solid compound, use a ventilated balance enclosure or perform the task in a fume hood to prevent inhalation of fine particulates.
-
All solution preparations and subsequent reactions should be carried out within a chemical fume hood.
-
Avoid the generation of dust and aerosols.
-
-
Storage:
Emergency Protocols: A Self-Validating System of Response
In the event of an exposure or spill, immediate and correct action is critical.
| Emergency Situation | Immediate Action Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety (EHS) department. |
Disposal Plan: Ensuring Environmental and Regulatory Compliance
The disposal of 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine and any contaminated materials must be handled as hazardous chemical waste in accordance with local, state, and federal regulations.[3]
Waste Segregation and Collection
-
Solid Waste:
-
Collect unused or waste 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine in a dedicated, clearly labeled hazardous waste container.
-
Contaminated items such as weigh boats, pipette tips, and gloves should also be placed in this container.
-
-
Liquid Waste:
-
Collect solutions containing the compound in a separate, compatible, and clearly labeled liquid hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Labeling and Storage of Waste
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate concentration and volume.[1]
-
Keep waste containers securely closed when not in use.[4]
-
Store waste in a designated satellite accumulation area until it is collected by EHS personnel.
Decontamination of Glassware
-
Grossly contaminated glassware should be rinsed with a suitable solvent (e.g., ethanol), and the rinsate collected as hazardous waste.
-
The glassware can then be washed with soap and water.[5]
Fire Safety
In the event of a fire involving this compound, use the following extinguishing media:
-
Dry chemical powder
-
Carbon dioxide (CO2)
-
Alcohol-resistant foam
Do NOT use a direct water jet , as it may spread the fire. Firefighters should wear self-contained breathing apparatus and full protective gear.
References
-
National Center for Biotechnology Information. (n.d.). 2-Aminothiazole. PubChem. Retrieved from [Link]
-
BME Shared Labs | Biomedical Engineering - University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
